2-Fluoro-4-(methylthio)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQTWGORARDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 2-Fluoro-4-(methylthio)benzaldehyde in Modern Drug Discovery
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a fluorine atom, a methylthio group, and a reactive aldehyde functionality, makes it a versatile intermediate for the construction of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, while the methylthio group offers a site for further chemical modification. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.
Core Synthesis Strategy: Electrophilic Formylation of 3-Fluorothioanisole
The most direct and logical approach to the synthesis of this compound is the electrophilic formylation of the readily available starting material, 3-fluorothioanisole. In this strategy, a formyl group (-CHO) is introduced onto the aromatic ring through an electrophilic aromatic substitution reaction. The success of this approach hinges on the regioselectivity of the formylation, which is governed by the directing effects of the existing fluorine and methylthio substituents.
Understanding the Directing Effects of Fluoro and Methylthio Groups
In electrophilic aromatic substitution, the fluorine atom is an ortho, para-director, although it is considered a deactivating group due to its strong electron-withdrawing inductive effect (-I).[1][2] However, its ability to donate a lone pair of electrons through resonance (+M effect) directs incoming electrophiles to the ortho and para positions.[1] Conversely, the methylthio group (-SMe) is a moderately activating ortho, para-directing group. Its activating nature stems from the ability of the sulfur atom to donate electron density to the aromatic ring via resonance.
In the case of 3-fluorothioanisole, the primary positions for electrophilic attack are C2, C4, and C6.
-
Position C2: Ortho to both the fluorine and the methylthio group.
-
Position C4: Para to the fluorine and ortho to the methylthio group.
-
Position C6: Para to the methylthio group and meta to the fluorine.
Considering these directing effects, the formylation is anticipated to occur predominantly at the positions activated by both groups. The C2 and C4 positions are activated by the methylthio group, while the C2 and C6 positions are activated by the fluorine atom. The strong activating effect of the methylthio group is expected to be the dominant factor. Therefore, formylation is most likely to occur at the C2 or C6 positions, which are ortho and para to the methylthio group, respectively. Between these two, the C2 position is also ortho to the fluorine, potentially leading to the desired product. Steric hindrance from the fluorine atom at the C4 position may disfavor substitution at that site.
Two classical and highly effective formylation methods for electron-rich aromatic compounds are the Vilsmeier-Haack reaction and the Rieche formylation.
Pathway 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6] The resulting electrophilic species, a chloroiminium ion, then attacks the aromatic ring.
Reaction Mechanism
The mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich 3-fluorothioanisole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.
Caption: Vilsmeier-Haack Reaction Pathway for the Synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Fluorothioanisole
This protocol is adapted from a general procedure for the Vilsmeier-Haack reaction.[4]
Materials:
-
3-Fluorothioanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 3-fluorothioanisole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Pathway 2: The Rieche Formylation
The Rieche formylation is another powerful method for the formylation of electron-rich aromatic compounds.[1][2] This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[7][8]
Reaction Mechanism
The mechanism of the Rieche formylation involves the following steps:
-
Formation of the Electrophile: The Lewis acid (e.g., TiCl₄) coordinates with dichloromethyl methyl ether to generate a highly electrophilic dichloromethyl cation equivalent.
-
Electrophilic Aromatic Substitution: The electron-rich 3-fluorothioanisole attacks the electrophile, leading to the formation of a dichloromethylated intermediate.
-
Hydrolysis: The intermediate is subsequently hydrolyzed during the workup to yield the desired aldehyde.
Caption: Rieche Formylation Pathway for the Synthesis of this compound.
Experimental Protocol: Rieche Formylation of 3-Fluorothioanisole
This protocol is adapted from a well-established procedure for the Rieche formylation of mesitylene.[8]
Materials:
-
3-Fluorothioanisole
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluorothioanisole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.1 equivalents) to the solution with stirring.
-
To this mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Comparative Analysis of Synthesis Pathways
| Feature | Vilsmeier-Haack Reaction | Rieche Formylation |
| Reagents | DMF, POCl₃ | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) |
| Electrophilicity | Milder electrophile | Stronger electrophile |
| Reaction Conditions | Generally mild, may require heating | Typically low temperatures (0 °C to RT) |
| Substrate Scope | Excellent for highly electron-rich aromatics | Broad scope for electron-rich aromatics |
| Handling Precautions | POCl₃ is corrosive and moisture-sensitive | TiCl₄ is highly corrosive and reacts violently with water |
| Potential Byproducts | Potential for di-formylation in highly activated systems | Generally good regioselectivity |
Conclusion and Future Perspectives
Both the Vilsmeier-Haack and Rieche formylation reactions represent viable and effective pathways for the synthesis of this compound from 3-fluorothioanisole. The choice between the two methods may depend on the specific laboratory conditions, available reagents, and the desired scale of the reaction. The Rieche formylation, with its typically higher reactivity and often better regioselectivity, may be the preferred method for this particular transformation.
Future research in this area could focus on the development of more sustainable and environmentally friendly formylation methods, such as those employing catalytic amounts of reagents or utilizing greener solvents. Additionally, a detailed investigation into the precise regiochemical outcome of the formylation of 3-fluorothioanisole under various conditions would provide valuable insights for synthetic chemists working in the field of medicinal chemistry and drug discovery.
References
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- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. Formylation - Rieche Formylation [commonorganicchemistry.com]
An In-depth Technical Guide to 2-Fluoro-4-(methylthio)benzaldehyde: Properties, Synthesis, and Applications
Introduction
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted benzaldehydes, in particular, are exceptionally versatile intermediates, serving as pivotal building blocks for a vast array of complex molecules.[1][2] This guide focuses on 2-Fluoro-4-(methylthio)benzaldehyde, a compound that marries three key functional motifs: a reactive aldehyde, a metabolically robust fluorine atom, and an electronically significant methylthio group. This unique combination offers a compelling platform for chemists to modulate steric, electronic, and pharmacokinetic properties.
The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4] Simultaneously, the methylthio group provides a handle for further synthetic transformations, such as oxidation to the corresponding sulfoxide or sulfone, and influences the electron density of the aromatic ring. This document provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthetic strategies, and potential applications of this compound, tailored for researchers and development professionals.
Chemical Identity and Molecular Structure
This compound is a substituted aromatic aldehyde whose structure is foundational to its chemical behavior.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇FOS
-
Molecular Weight: 170.21 g/mol
Caption: 2D Structure of this compound
Physicochemical Properties
While experimental data for this specific molecule is not widely published, properties can be reliably estimated based on structurally analogous compounds such as 4-(methylthio)benzaldehyde and various fluorobenzaldehydes.[7][8][9]
| Property | Value (with reference to analogous compounds) |
| Appearance | Expected to be a pale yellow liquid or low-melting solid. |
| Boiling Point | Estimated: >200 °C at 760 mmHg. (cf. 4-(Methylthio)benzaldehyde: 86-90°C at 1 mmHg[7]) |
| Melting Point | Data not available. May be a low-melting solid. (cf. 4-(Methylthio)benzaldehyde: 6°C[7]) |
| Density | Estimated: ~1.2 - 1.3 g/mL at 25°C. (cf. 4-(Methylthio)benzaldehyde: 1.144 g/mL[7]) |
| Refractive Index | Estimated: ~1.5 - 1.6 at 20°C. (cf. 4-(Methylthio)benzaldehyde: 1.646[7]) |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) and immiscible with water. |
| Flash Point | Estimated: >110 °C (>230 °F). (cf. 4-(Methylthio)benzaldehyde: >110°C[7]) |
Spectroscopic Profile (Predicted)
The structural identification of this compound relies on standard spectroscopic techniques. The following profile is predicted based on characteristic functional group absorptions and data from analogous structures.[10][11][12][13][14]
¹H NMR Spectroscopy
In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following key signals:
-
δ ~10.3 ppm (s, 1H): A sharp singlet corresponding to the highly deshielded aldehyde proton (-CHO).[15]
-
δ ~7.7-7.9 ppm (m, 1H): A multiplet for the aromatic proton ortho to the aldehyde group.
-
δ ~7.0-7.2 ppm (m, 2H): Overlapping multiplets for the remaining two aromatic protons.
-
δ ~2.5 ppm (s, 3H): A sharp singlet for the methyl protons of the thioether group (-SCH₃).[11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display these characteristic resonances:
-
δ ~190 ppm (d): The carbonyl carbon of the aldehyde group, which may show a small coupling to the fluorine atom.[13]
-
δ ~160-165 ppm (d, ¹JCF ≈ 250 Hz): The aromatic carbon directly bonded to the fluorine atom, exhibiting a large one-bond C-F coupling constant.
-
δ ~115-145 ppm: A series of signals corresponding to the other aromatic carbons.
-
δ ~15 ppm: The carbon of the methyl group in the thioether moiety.[11]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from its key functional groups:[12][16]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850 cm⁻¹ and ~2750 cm⁻¹: A characteristic Fermi doublet for the aldehyde C-H stretch.[17]
-
~1700-1710 cm⁻¹: A strong, sharp absorption from the carbonyl (C=O) stretching vibration.[12][17]
-
~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1200-1250 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following would be expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 170.
-
Key Fragments: A significant fragment at m/z = 169 ([M-H]⁺), and another at m/z = 141 ([M-CHO]⁺) corresponding to the loss of the formyl group.
Synthesis and Reactivity
Substituted benzaldehydes are accessible through a variety of synthetic routes, often involving formylation of a pre-functionalized aromatic ring or functionalization of a benzaldehyde core.[1][18][19]
Proposed Synthetic Pathway
A plausible and efficient route to this compound is via directed ortho-metalation. This strategy offers high regioselectivity.
Caption: Proposed synthesis via directed ortho-metalation.
Experimental Protocol (General Procedure):
-
Preparation: To a solution of 4-fluorothioanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the mixture to -78 °C.
-
Metalation: Add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature. The fluorine and sulfur atoms help direct the lithium to the ortho position. Stir for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Chemical Reactivity
The reactivity is dictated by its functional groups:
-
Aldehyde Group: This group is electrophilic and readily undergoes nucleophilic addition, condensation reactions (e.g., to form imines or oximes), Wittig reactions, and can be oxidized to a carboxylic acid or reduced to a benzyl alcohol.[2]
-
Aromatic Ring: The fluorine atom is a deactivating, ortho-para directing group, while the methylthio group is an activating, ortho-para director. Their combined electronic effects will influence the regioselectivity of any subsequent electrophilic aromatic substitution reactions.
-
Methylthio Group: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using appropriate oxidizing agents (e.g., m-CPBA, H₂O₂). This transformation dramatically alters the electronic properties of the substituent from electron-donating to strongly electron-withdrawing.
Applications in Research and Drug Discovery
While specific applications of this compound are not extensively documented in public literature, its structural motifs are highly valued in medicinal chemistry.[3][20]
-
Scaffold for Heterocycle Synthesis: As a trifunctional building block, it is an excellent starting point for the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals.
-
Fragment-Based Drug Design: The molecule can serve as a valuable fragment for screening against biological targets. The fluorine and methylthio groups provide distinct interaction possibilities (e.g., hydrogen bonding, hydrophobic interactions) and metabolic properties.
-
Probing Structure-Activity Relationships (SAR): In a lead optimization campaign, introduction of this moiety allows for systematic exploration of SAR. The fluorine can block metabolic hotspots, while the sulfur can be oxidized to fine-tune solubility and electronic properties.[4]
Safety, Handling, and Storage
-
Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Similar thio-compounds can have a strong, unpleasant odor ("stench").[22][23]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[21][22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its unique combination of a reactive aldehyde, a fluorine atom, and a modifiable methylthio group makes it an attractive building block for creating novel molecules with tailored properties. This guide provides a foundational understanding of its characteristics, offering researchers the necessary insights to leverage its synthetic utility in their discovery and development programs.
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An In-depth Technical Guide to 2-Fluoro-4-(methylthio)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-(methylthio)benzaldehyde (CAS No. 1289084-81-6), a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, a proposed synthetic route with a step-by-step protocol, and in-depth analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications, drawing on the established bioactivity of related fluorinated and methylthio-containing aromatic compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. Benzaldehydes, as key building blocks in organic synthesis, are particularly valuable scaffolds. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures.
This compound combines the advantageous properties of a fluorinated aromatic ring with the synthetic versatility of a benzaldehyde and the potential for further functionalization of the methylthio group. The strategic placement of the fluorine atom ortho to the aldehyde group can modulate its reactivity and influence the conformation of derivative structures. The methylthio group at the para position offers a site for oxidation to sulfoxide or sulfone, which can act as hydrogen bond acceptors and enhance solubility and cell permeability. These features make this compound a highly attractive starting material for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its synthesis, purification, and characterization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1289084-81-6 | [1] |
| Molecular Formula | C₈H₇FOS | [1] |
| Molecular Weight | 170.20 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF); insoluble in water. | N/A |
| SMILES | O=Cc1cc(SC)ccc1F | [1] |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts / Key Peaks |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.2-10.4 (s, 1H, CHO), 7.8-8.0 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 2.5-2.7 (s, 3H, SCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 188-192 (C=O), 160-165 (d, J ≈ 250 Hz, C-F), 145-150 (C-S), 130-135 (d, J ≈ 10 Hz, C-H), 125-130 (C-CHO), 115-120 (d, J ≈ 20 Hz, C-H), 110-115 (d, J ≈ 25 Hz, C-H), 14-16 (S-CH₃) |
| IR (KBr, cm⁻¹) | 3050-3100 (Ar C-H), 2900-3000 (Alkyl C-H), 2820, 2720 (Aldehyde C-H), 1690-1710 (C=O), 1580-1600 (Ar C=C), 1200-1300 (C-F) |
| Mass Spectrometry (EI) | m/z (%): 170 (M⁺), 169 (M⁺-H), 142 (M⁺-CO), 127 (M⁺-CO-CH₃) |
Proposed Synthesis and Experimental Protocol
While a specific literature preparation for this compound is not widely reported, a plausible and efficient synthetic route can be designed based on established organometallic and formylation methodologies. The proposed two-step synthesis starts from the readily available 1-fluoro-3-iodobenzene.
Proposed Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Fluoro-3-(methylthio)benzene
-
To a solution of 1-fluoro-3-iodobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add dimethyl disulfide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-fluoro-3-(methylthio)benzene.
Step 2: Formylation to this compound
-
To a solution of 1-fluoro-3-(methylthio)benzene (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of this compound is dictated by its three key functional groups:
-
Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It is also a key participant in reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.
-
Fluorine: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the aldehyde group. It also provides a site for potential nucleophilic aromatic substitution under specific conditions.
-
Methylthio: The sulfur atom of the methylthio group can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and steric profile of the molecule. The methylthio group can also be a leaving group in certain metal-catalyzed cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are found in numerous biologically active compounds. This suggests that it is a valuable starting material for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Fluorinated benzaldehydes are precursors to a variety of anticancer compounds. The ability to generate Schiff bases from this compound opens up avenues for the synthesis of compounds with potential cytotoxic and antiproliferative activities.[11][12]
-
Antibacterial Agents: Schiff bases derived from 4-(methylthio)benzaldehyde have demonstrated significant antibacterial activity.[11][12] The introduction of a fluorine atom could enhance the potency and pharmacokinetic profile of such compounds.
-
Enzyme Inhibitors: The benzaldehyde scaffold is present in inhibitors of various enzymes. For example, derivatives of benzyloxybenzaldehyde are known to inhibit aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival.
Caption: Workflow for the use of this compound in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds such as 4-(methylthio)benzaldehyde and other fluorinated benzaldehydes should be followed.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.[13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[13]
-
Conclusion
This compound is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive aldehyde, a strategically placed fluorine atom, and a modifiable methylthio group makes it an ideal starting material for the development of novel compounds with a wide range of potential biological activities. This guide provides a foundational resource for researchers, offering insights into its properties, a practical synthetic approach, and a rationale for its application in the pursuit of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.
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A Technical Guide to the Solubility of 2-Fluoro-4-(methylthio)benzaldehyde in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(methylthio)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document moves beyond theoretical predictions to establish a robust, field-proven protocol for its empirical determination.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be miscible.[3][4] An analysis of the molecular structure of this compound provides essential clues to its expected behavior in various solvent classes.
The molecule possesses several key functional regions:
-
Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.
-
Aldehyde Group (-CHO): The carbonyl C=O bond introduces significant polarity and a dipole moment, making it a hydrogen bond acceptor. This feature suggests potential solubility in polar solvents.
-
Fluoro- substituent (-F): The highly electronegative fluorine atom enhances the molecule's overall polarity through inductive effects.
-
Methylthio- substituent (-S-CH₃): The thioether group contributes moderate polarity and can be considered a weak hydrogen bond acceptor.
Predicted Solubility: Based on this structure, this compound is a moderately polar molecule. Its solubility is expected to be a balance between the polar contributions of the aldehyde and fluoro groups and the nonpolar character of the benzene ring and methylthio group.[5]
-
High Solubility Expected in: Moderately polar to polar aprotic solvents such as Acetone, Ethyl Acetate, Dichloromethane (DCM), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the aldehyde and fluoro groups.
-
Moderate Solubility Expected in: Polar protic solvents like Methanol and Ethanol. While the aldehyde can accept hydrogen bonds, the lack of a hydrogen bond donor on the molecule itself and the significant nonpolar surface area may limit miscibility compared to smaller alcohols.[5]
-
Low to Negligible Solubility Expected in:
Experimental Determination of Solubility: A Validated Protocol
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Toluene, Hexane)
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or small test tubes with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath set to a standard temperature (e.g., 25°C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Experimental Workflow Diagram
The following diagram outlines the logical flow of the solubility determination protocol.
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate to ensure the solvent is fully saturated.[7] Causality: This step is critical to ensure that the measured concentration represents the true thermodynamic solubility limit, not a kinetically trapped supersaturated or undersaturated state.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to precipitate.[10]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a mandatory step to remove any microscopic undissolved particles that would otherwise lead to an overestimation of the solubility.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound in each solvent using a series of known concentrations.
-
Analyze the filtered saturated solutions using a suitable analytical method (HPLC or GC). If the concentration is above the linear range of the calibration curve, perform and record an accurate dilution.
-
Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.
-
Data Presentation and Interpretation
The results should be compiled into a clear, structured table. Solubility is typically reported in units of mg/mL or g/100 mL.
Table 1: Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | [Experimental Value] |
| Ethanol | 4.3 | [Experimental Value] | |
| Polar Aprotic | Acetone | 5.1 | [Experimental Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | |
| Dichloromethane | 3.1 | [Experimental Value] | |
| Tetrahydrofuran | 4.0 | [Experimental Value] | |
| Nonpolar | Toluene | 2.4 | [Experimental Value] |
| Hexane | 0.1 | [Experimental Value] |
Safety and Handling Precautions
As a benzaldehyde derivative, this compound requires careful handling.
-
Handling: Work in a well-ventilated area or a chemical fume hood.[11][12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14] Avoid inhalation of vapors.[12]
-
Storage: Store in a cool, dry place in a tightly sealed container, potentially under an inert atmosphere like nitrogen, as benzaldehydes can be sensitive to air and light.[11][14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]
Conclusion
While a theoretical analysis of this compound suggests moderate polarity and preferential solubility in polar aprotic solvents, empirical data is paramount for process development and optimization. The detailed protocol provided in this guide offers a reliable framework for researchers to generate precise and actionable solubility data, facilitating the effective use of this versatile compound in drug discovery and chemical synthesis.
References
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Sacramento City College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
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-
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-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
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-
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-
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Reactivity profile of the aldehyde group in 2-Fluoro-4-(methylthio)benzaldehyde
An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Fluoro-4-(methylthio)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound, a key building block in contemporary drug discovery and materials science. The molecule's reactivity is dictated by a nuanced interplay of electronic and steric effects originating from the ortho-fluoro and para-methylthio substituents. This document elucidates these substituent effects, details the aldehyde's behavior in fundamental organic transformations—including nucleophilic additions, oxidations, and reductions—and provides experimentally grounded protocols. The insights herein are intended to empower researchers, scientists, and drug development professionals to strategically and effectively utilize this versatile intermediate in complex synthetic campaigns.
Molecular Architecture and Electronic Landscape
The reactivity of the aldehyde group in this compound is not merely that of a standard aromatic aldehyde. Its behavior is intrinsically modulated by the electronic contributions of the two substituents on the benzene ring.
-
Ortho-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[1] This effect significantly polarizes the carbonyl bond of the adjacent aldehyde group, increasing the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.
-
Para-Methylthio Substituent: The methylthio (-SMe) group at the C4 position presents a more complex electronic profile. The sulfur atom is inductively electron-withdrawing (-I), which would further enhance the aldehyde's electrophilicity. However, the sulfur atom's lone pairs of electrons can be donated into the aromatic ring through resonance (+R effect). While the resonance donation from sulfur is generally less pronounced than from an oxygen atom (as in a methoxy group), it partially counteracts the inductive withdrawal.[2] The net effect is a delicate balance that modulates the overall electron density of the ring and the reactivity of the aldehyde.
The aldehyde group itself is a deactivating, meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature.[3] However, for reactions involving the aldehyde's carbonyl carbon, the combined electronic influences of the fluoro and methylthio groups are paramount.
Caption: Electronic effects governing aldehyde reactivity.
Nucleophilic Addition Reactions: The Carbonyl's Core Reactivity
Nucleophilic addition is the hallmark reaction of aldehydes.[4] The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for these transformations.
Grignard Reaction: Synthesis of Secondary Alcohols
The addition of organomagnesium halides (Grignard reagents) provides a robust method for forming carbon-carbon bonds and synthesizing secondary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.
General Experimental Protocol (Adapted from similar benzaldehydes[5]):
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar) at 0 °C, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting secondary alcohol by column chromatography on silica gel.
Caption: Workflow for a Grignard reaction.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful tool for converting aldehydes into alkenes using phosphorus ylides. This reaction is highly valuable for introducing carbon-carbon double bonds with good control over geometry, depending on the ylide's nature.
General Experimental Protocol (Adapted from similar benzaldehydes[5][6]):
-
Ylide Generation: Suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.1 eq.) to generate the ylide, often noted by a distinct color change.
-
Aldehyde Addition: Stir the ylide solution for 30-60 minutes. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching & Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting alkene by column chromatography.
Oxidation and Reduction of the Aldehyde Group
The aldehyde group exists in an intermediate oxidation state, making it amenable to both oxidation to a carboxylic acid and reduction to a primary alcohol.
Oxidation to 2-Fluoro-4-(methylthio)benzoic Acid
Oxidation of the aldehyde is a common transformation. However, the presence of the oxidizable methylthio group necessitates the careful selection of reagents to avoid the formation of sulfoxide or sulfone byproducts.
| Reagent | Selectivity & Conditions | Potential Issues |
| KMnO₄ | Strong, non-selective oxidant. Basic conditions. | High risk of over-oxidation of the methylthio group. |
| Pinnick (NaClO₂) | Excellent for aldehydes. Buffered with 2-methyl-2-butene. | Preferred method for high selectivity and yield. |
| Tollens' (Ag₂O) | Mild and selective for aldehydes. | Often used for qualitative tests; can be used for preparation. |
Recommended Protocol (Pinnick Oxidation):
-
Setup: Dissolve this compound (1.0 eq.) in tert-butanol and water.
-
Reagents: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Reaction: Stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with sodium sulfite solution, acidify with HCl, and extract the carboxylic acid product with ethyl acetate.
-
Purification: Wash the organic layer, dry, concentrate, and recrystallize or purify by column chromatography to yield 2-Fluoro-4-(methylthio)benzoic acid.
Reduction to 2-Fluoro-4-(methylthio)benzyl Alcohol
Reduction to the primary alcohol is typically straightforward and high-yielding using standard hydride reagents. These reagents are highly selective for the carbonyl group over the aromatic ring and thioether.
| Reagent | Solvent | Conditions & Work-up |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temp. Mild acid work-up. High chemoselectivity. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to room temp. More powerful. Requires careful quenching (Fieser method). |
General Protocol (Using NaBH₄):
-
Setup: Dissolve this compound (1.0 eq.) in methanol at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture for 30-60 minutes at room temperature after the addition is complete.
-
Work-up: Quench the reaction by slowly adding dilute HCl until the pH is ~5-6. Remove the methanol under reduced pressure and extract the product with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate to yield the typically pure benzyl alcohol.
Caption: Oxidation and reduction pathways for the aldehyde.
Conclusion
This compound is a highly valuable synthetic intermediate whose reactivity is precisely controlled by its substitution pattern. The ortho-fluoro group serves to activate the aldehyde towards nucleophilic attack, a feature that synthetic chemists can exploit to achieve efficient bond formation. While the para-methylthio group has a moderating electronic influence, its primary consideration is the potential for oxidation under non-selective conditions. By understanding these principles and employing the appropriate reaction conditions and protocols as outlined in this guide, researchers can effectively leverage the unique reactivity profile of this compound to advance their synthetic objectives in drug discovery and beyond.
References
-
16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PMC - PubMed Central. Retrieved from [Link]
-
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-
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A Tale of Two Substituents: An In-depth Technical Guide to the Electronic Effects of Fluorine and Methylthio Groups in Benzaldehyde Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
In the nuanced world of medicinal chemistry and materials science, the electronic character of a molecule is paramount to its function. The strategic placement of substituents on an aromatic ring can profoundly alter reactivity, binding affinity, metabolic stability, and spectroscopic properties. This guide provides a deep dive into the electronic effects of two seemingly disparate yet functionally intriguing substituents on the benzaldehyde scaffold: the strongly electronegative fluorine atom and the sulfur-containing methylthio group. Through a blend of theoretical principles, empirical data, and practical experimental protocols, we will dissect and compare the inductive and resonance contributions of these groups, offering a comprehensive resource for professionals seeking to rationally design and functionalize benzaldehyde derivatives.
Introduction: The Subtle Art of Molecular Perturbation
Benzaldehyde, in its unsubstituted form, serves as a fundamental building block in organic synthesis. Its reactivity is largely dictated by the electrophilic nature of the carbonyl carbon. The introduction of a substituent onto the phenyl ring initiates a cascade of electronic perturbations, transmitted through the sigma framework (inductive effects) and the pi system (resonance effects). The net electronic impact of a substituent is a delicate balance of these two forces, a concept elegantly quantified by the Hammett equation.
This guide will focus on the para-substituted isomers, p-fluorobenzaldehyde and p-methylthiobenzaldehyde, to provide a clear and direct comparison of the electronic modulation imparted by these two key functional groups. Understanding their distinct electronic signatures is crucial for applications ranging from the synthesis of active pharmaceutical ingredients (APIs) to the development of advanced materials.
The Duality of Electronic Influence: Inductive vs. Resonance Effects
The electronic effect of a substituent is not a monolithic property but rather a composite of two primary mechanisms: the inductive effect (-I/+I) and the resonance (or mesomeric) effect (+R/+M or -R/-M).[1]
-
Inductive Effect (I): This effect is transmitted through the sigma bonds and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a -I effect, while electron-donating groups (EDGs) exert a +I effect.
-
Resonance Effect (R/M): This effect involves the delocalization of electrons through the pi system of the aromatic ring. It is only operative for substituents that can participate in pi-conjugation and is most pronounced at the ortho and para positions.
The interplay of these two effects determines the overall electron-donating or electron-withdrawing character of a substituent.
The Case of Fluorine: A Potent Inductive Pull with a Counteracting Resonance Push
Fluorine is the most electronegative element, and as such, it exerts a powerful -I effect , pulling electron density away from the benzene ring through the C-F sigma bond.[2] This inductive withdrawal is felt throughout the molecule, deactivating the ring towards electrophilic aromatic substitution compared to benzene.
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic pi system, resulting in a +R effect .[2][3] This resonance donation of electron density is directed specifically to the ortho and para positions.
The overall electronic character of fluorine is a classic example of competing effects. While the +R effect directs electrophilic attack to the ortho and para positions, the dominant -I effect makes the ring less reactive overall.[2][3] This duality is a key feature exploited in drug design.
The Methylthio Group: A Gentle Electron Donor
The methylthio group (-SCH₃) presents a different electronic profile. The sulfur atom is more electronegative than carbon, leading to a weak -I effect . However, like fluorine, the sulfur atom has lone pairs of electrons that can participate in resonance with the benzene ring, giving rise to a +R effect .
In the case of the methylthio group, the +R effect generally outweighs the -I effect, making it a net electron-donating group , particularly at the para position. This electron donation activates the ring towards electrophilic aromatic substitution.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[4][5] It is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
Positive σ values indicate electron-withdrawing groups, while negative σ values signify electron-donating groups. The position of the substituent also matters, leading to distinct σₚ (para) and σₘ (meta) values.
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Dominant Effect (at para position) |
| -F | +0.062 | +0.337 | Strong Inductive Withdrawal (-I) > Weak Resonance Donation (+R) |
| -SCH₃ | 0.00 | +0.15 | Resonance Donation (+R) ≈ Weak Inductive Withdrawal (-I) |
Table 1: Hammett Constants and Dominant Electronic Effects of Fluorine and Methylthio Groups.
The positive σₚ value for fluorine confirms its net electron-withdrawing character at the para position, a result of its potent -I effect overriding its +R effect.[5] Conversely, the σₚ value of 0.00 for the methylthio group indicates that its resonance donation and inductive withdrawal are nearly balanced in the context of benzoic acid ionization, though it is generally considered a weak electron-donating group in other contexts.
Spectroscopic Manifestations of Electronic Effects
The electronic perturbations caused by fluorine and methylthio groups are readily observable in the spectroscopic signatures of the corresponding benzaldehyde derivatives.
¹³C NMR Spectroscopy: Probing the Carbonyl Electrophilicity
The chemical shift of the carbonyl carbon in ¹³C NMR is a sensitive probe of its electronic environment. Electron-withdrawing groups deshield the carbonyl carbon, shifting its resonance downfield to a higher ppm value. Conversely, electron-donating groups shield the carbonyl carbon, causing an upfield shift.
| Compound | Carbonyl ¹³C Chemical Shift (ppm) | Ipso-Carbon ¹³C Chemical Shift (ppm) |
| Benzaldehyde | ~192.3 | ~136.4 |
| p-Fluorobenzaldehyde | ~190.5 | ~166.5 (d, J ≈ 257 Hz) |
| p-Methylthiobenzaldehyde | ~190.9 | ~146.0 |
Table 2: Comparative ¹³C NMR Data (in CDCl₃) for Substituted Benzaldehydes.
The downfield shift of the ipso-carbon in p-fluorobenzaldehyde is a direct consequence of the strong -I effect of fluorine. The carbonyl carbon, however, shows a slight upfield shift compared to benzaldehyde, which can be attributed to the resonance donation (+R) of the fluorine. For p-methylthiobenzaldehyde, the carbonyl carbon chemical shift is very similar to that of benzaldehyde, reflecting the near-neutral overall electronic effect of the methylthio group at the para position as indicated by its Hammett constant.
IR Spectroscopy: The Carbonyl Stretch as an Electronic Barometer
The stretching frequency of the carbonyl group (C=O) in infrared (IR) spectroscopy is also highly sensitive to electronic effects. Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency (higher wavenumber). Electron-donating groups, through resonance, can decrease the C=O double bond character, resulting in a lower stretching frequency.
| Compound | C=O Stretching Frequency (cm⁻¹) |
| Benzaldehyde | ~1703 |
| p-Fluorobenzaldehyde | ~1705 |
| p-Methylthiobenzaldehyde | ~1695 |
Table 3: Comparative IR Spectroscopic Data for the Carbonyl Stretch of Substituted Benzaldehydes.
The C=O stretching frequency of p-fluorobenzaldehyde is slightly higher than that of benzaldehyde, consistent with the net electron-withdrawing nature of the fluorine substituent.[6] In contrast, the C=O stretching frequency of p-methylthiobenzaldehyde is lower than that of benzaldehyde, which is indicative of the electron-donating resonance effect of the methylthio group.
Experimental Protocols
Synthesis of p-Fluorobenzaldehyde and p-Methylthiobenzaldehyde
5.1.1. Synthesis of p-Fluorobenzaldehyde via Oxidation of p-Fluorotoluene
This protocol is adapted from a common industrial method.
Materials:
-
p-Fluorotoluene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid
-
Pressurized reaction vessel (autoclave)
-
Compressed air or oxygen source
Procedure:
-
To a high-pressure autoclave, add p-fluorotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.02 eq), manganese(II) acetate tetrahydrate (0.02 eq), and sodium bromide (0.05 eq) in glacial acetic acid.
-
Seal the autoclave and pressurize with compressed air to approximately 20-30 atm.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure p-fluorobenzaldehyde.
5.1.2. Synthesis of p-Methylthiobenzaldehyde from p-Chlorobenzaldehyde
This protocol utilizes a nucleophilic aromatic substitution approach.
Materials:
-
p-Chlorobenzaldehyde
-
Sodium thiomethoxide (sodium methyl mercaptide)
-
N,N-Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) (optional but recommended)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add p-chlorobenzaldehyde (1.0 eq) and DMF.
-
Add sodium thiomethoxide (1.1-1.2 eq) and a catalytic amount of TBAB (0.05 eq).
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure p-methylthiobenzaldehyde.
Kinetic Study: Semicarbazone Formation
This experiment allows for the determination of the Hammett ρ value for the reaction of substituted benzaldehydes with semicarbazide, providing a quantitative measure of the reaction's sensitivity to the electronic effects of the substituents.
Materials:
-
A series of para-substituted benzaldehydes (including benzaldehyde, p-fluorobenzaldehyde, and p-methylthiobenzaldehyde)
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each substituted benzaldehyde (e.g., 0.01 M in ethanol).
-
Prepare a stock solution of semicarbazide hydrochloride (e.g., 0.02 M in water).
-
Prepare a buffer solution of sodium acetate in water.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the benzaldehyde stock solution with ethanol and the sodium acetate buffer.
-
Initiate the reaction by adding a known volume of the semicarbazide hydrochloride solution, and quickly mix the contents.
-
Immediately begin monitoring the increase in absorbance at the λₘₐₓ of the semicarbazone product (determined beforehand) over time.
-
-
Data Analysis:
-
Determine the initial rate of reaction for each substituted benzaldehyde from the slope of the absorbance vs. time plot.
-
Calculate the second-order rate constant (k) for each reaction.
-
Construct a Hammett plot by plotting log(k/k₀) against the known σₚ values for each substituent.
-
The slope of the resulting line is the reaction constant, ρ.
-
Visualization of Electronic Landscapes
Computational chemistry provides powerful tools to visualize the electronic effects of substituents.
Molecular Electrostatic Potential (MEP) Maps
MEP maps illustrate the charge distribution on the van der Waals surface of a molecule. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Caption: Workflow for generating Molecular Electrostatic Potential maps.
For p-fluorobenzaldehyde, the MEP map would show a region of high positive potential (blue) around the aldehyde proton and a region of negative potential (red) near the carbonyl oxygen. The fluorine atom itself would be a region of negative potential, while the ipso-carbon would be more electron-deficient compared to benzaldehyde. In contrast, the MEP map of p-methylthiobenzaldehyde would show a less positive potential on the aromatic ring, reflecting the electron-donating nature of the -SCH₃ group.
Mulliken Population Analysis
This computational method partitions the total electron density among the atoms in a molecule, providing partial atomic charges. While the absolute values can be basis-set dependent, the trends are informative.
A Mulliken charge analysis would likely show a more positive charge on the ipso-carbon of p-fluorobenzaldehyde compared to that in p-methylthiobenzaldehyde, quantitatively reflecting the stronger inductive withdrawal of fluorine.
Implications in Drug Design and Development
The choice between a fluorine and a methylthio substituent can have profound consequences in a drug discovery program.
Fluorine: The Metabolic Blocker and Binding Enhancer
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. The strong C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes.[7] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and oral bioavailability.
Furthermore, the electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions, thereby enhancing binding affinity.
The Methylthio Group: A Versatile Bioisostere
The methylthio group can serve as a bioisostere for other functional groups. For instance, it can be a replacement for a methoxy group, offering similar steric bulk but with different electronic and lipophilic properties. In the context of the COX-2 inhibitor celecoxib and its analogues, the nature of the substituent on the phenyl ring is critical for selectivity and activity. While the parent drug has a methyl group, variations, including the methylthio group, have been explored to modulate its pharmacological profile. The methylthio group's ability to engage in different types of interactions (e.g., sulfur-pi interactions) compared to a simple alkyl or methoxy group can be exploited to fine-tune binding to the target protein.
Conclusion
The fluorine and methylthio groups, despite their different elemental compositions, both modulate the electronic landscape of the benzaldehyde ring through a combination of inductive and resonance effects. Fluorine, with its dominant inductive withdrawal, acts as a deactivating, ortho, para-director, and is a valuable tool for enhancing metabolic stability. The methylthio group, primarily a resonance donor, is a weakly activating, ortho, para-director that can serve as a versatile bioisostere.
A thorough understanding of these electronic effects, quantified by Hammett parameters and visualized through spectroscopic and computational methods, is indispensable for the modern researcher. The ability to rationally select substituents to fine-tune molecular properties is a cornerstone of contemporary chemical design, and the principles outlined in this guide provide a solid foundation for making informed decisions in the synthesis and application of benzaldehyde derivatives.
References
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Scribd. (n.d.). Hammett Plots2. Retrieved from [Link]
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Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
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The Strategic Deployment of Fluorinated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Fluorine Advantage in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] Judicious fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity for its biological target, and pKa.[1][2] Among the myriad of fluorinated building blocks available, fluorinated benzaldehydes stand out as exceptionally versatile and valuable synthons. Their aldehyde functionality serves as a reactive handle for a plethora of chemical transformations, enabling the construction of complex and diverse molecular architectures with significant therapeutic potential.[1]
This technical guide provides an in-depth exploration of the multifaceted applications of fluorinated benzaldehydes in drug discovery. Moving beyond a mere recitation of synthetic possibilities, we will delve into the causality behind experimental choices, present self-validating protocols for key transformations, and illustrate the impact of these building blocks across various therapeutic areas through quantitative data and mechanistic insights.
Core Principles: Why Fluorinated Benzaldehydes?
The utility of fluorinated benzaldehydes in medicinal chemistry is rooted in the predictable yet powerful influence of the fluorine substituent on the benzaldehyde scaffold. The position of the fluorine atom (ortho, meta, or para) dictates its electronic and steric effects, offering a nuanced approach to molecular design.
-
Modulation of Reactivity and Physicochemical Properties: The potent electron-withdrawing nature of fluorine enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating nucleophilic addition reactions.[3] Furthermore, the fluorine substituent significantly impacts the lipophilicity and metabolic stability of the resulting molecules, key parameters in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]
-
Bioisosteric Replacement: Fluorine's van der Waals radius is comparable to that of a hydrogen atom, allowing it to serve as a bioisostere for hydrogen. This substitution can block sites of metabolic oxidation without introducing significant steric hindrance, thereby prolonging the half-life of a drug.
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity and potency.
The following diagram illustrates the key decision points and outcomes when incorporating fluorinated benzaldehydes into a drug discovery workflow.
Caption: Strategic integration of fluorinated benzaldehydes in drug discovery.
Applications in Anticancer Drug Discovery
Fluorinated benzaldehydes are pivotal starting materials in the synthesis of a variety of anticancer agents, leveraging their ability to impart favorable properties to the final compounds.
Cinnamide Derivatives as EGFR Inhibitors
Cinnamide derivatives are a well-established class of compounds with diverse biological activities, including potent anticancer properties. The incorporation of a fluorine atom, via a fluorinated benzaldehyde, can significantly enhance their therapeutic efficacy. A notable strategy involves the synthesis of fluorinated cinnamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology due to its frequent overexpression and mutation in various cancers.[1]
Quantitative Data Summary: Cytotoxic Activity of Fluorinated Cinnamide Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) |
| Imidazolone 6 | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone derivative of p-fluorocinnamide | HepG2 (Liver Cancer) | 4.23[5][6] |
| Staurosporine (Ref.) | - | HepG2 (Liver Cancer) | 5.59[5] |
The data indicates that the synthesized fluorinated cinnamide derivative Imidazolone 6 exhibits superior cytotoxic activity against the HepG2 liver cancer cell line compared to the standard reference, staurosporine.[5] This compound also demonstrated potent EGFR inhibitory activity, arrested the cell cycle at the G1 phase, and induced apoptosis.[5]
Inhibitors of Aldehyde Dehydrogenase (ALDH)
Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, are overexpressed in various cancers and are linked to cancer stem cells and chemoresistance.[2][7] Consequently, ALDH inhibitors represent a promising therapeutic avenue. Benzyloxy-fluorobenzaldehyde derivatives have emerged as a valuable scaffold for developing potent and selective ALDH1A3 inhibitors.[2]
Quantitative Data Summary: Inhibitory Activity of Benzyloxybenzaldehyde Derivatives against ALDH1A3
| Compound ID | Structure | IC50 (µM) |
| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | 0.23 ± 0.05[2][8][9][10] |
| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | 1.29 ± 0.10[2][8][9][10] |
The sub-micromolar potency of these compounds underscores the effectiveness of the benzyloxybenzaldehyde scaffold in targeting ALDH1A3.
Experimental Protocol: Synthesis of a Schiff Base Derivative from 2-(Benzyloxy)-4-fluorobenzaldehyde
This protocol details the synthesis of a potential ALDH1A3 inhibitor via a condensation reaction.
-
Materials: 2-(Benzyloxy)-4-fluorobenzaldehyde, p-Anisidine (4-methoxyaniline), Absolute Ethanol, Glacial Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-(benzyloxy)-4-fluorobenzaldehyde in absolute ethanol.
-
Add 1.1 equivalents of p-anisidine to the stirred solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine. The reaction is driven to completion by the removal of water, often through azeotropic distillation with the solvent.
Caption: Synthesis of a potential ALDH1A3 inhibitor.
Applications in Anti-inflammatory Drug Discovery
Fluorinated benzaldehydes serve as key intermediates in the synthesis of novel anti-inflammatory agents, often by forming the core of heterocyclic scaffolds like benzimidazoles.
Fluorinated Benzimidazole Derivatives
Benzimidazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. The synthesis of fluorinated benzimidazoles has led to the discovery of potent inhibitors of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[11]
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
A common route to 2-substituted benzimidazoles involves the condensation of a substituted o-phenylenediamine with an aldehyde.
-
Materials: Substituted o-phenylenediamine, Fluorinated benzaldehyde, p-Toluenesulfonic acid (catalyst), Toluene.
-
Procedure:
-
A mixture of the o-phenylenediamine (1 mmol), fluorinated benzaldehyde (1 mmol), and p-toluenesulfonic acid (0.1 mmol) in toluene (10 mL) is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired benzimidazole derivative.
-
Causality: The acid catalyst activates the aldehyde for nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration yield the stable aromatic benzimidazole ring system.
Applications in Antimicrobial Drug Discovery
The formation of Schiff bases through the condensation of fluorinated benzaldehydes with various amines is a facile and effective strategy for generating libraries of compounds with potential antimicrobial activity.
Schiff Bases of Fluorinated Benzaldehydes
Schiff bases derived from fluorinated benzaldehydes have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine linkage and the fluorinated aromatic ring are key pharmacophoric features contributing to their biological activity.
Quantitative Data Summary: Antimicrobial Activity of Schiff Bases
| Compound | Test Organism | MIC (µg/mL) |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6[12] |
| S. aureus | 3.4[12] | |
| A. niger | 47.5[12] |
The potent activity of these Schiff bases, particularly against Gram-negative bacteria like E. coli, highlights their therapeutic potential.
Applications as Enzyme Inhibitors
The unique electronic properties of fluorinated benzaldehydes make them valuable precursors for the synthesis of a variety of enzyme inhibitors.
Chalcones as Kinase Inhibitors
Chalcones, synthesized via the Claisen-Schmidt condensation of a fluorinated benzaldehyde and an acetophenone, are known to inhibit various protein kinases, including Mitogen-Activated Protein Kinases (MAPKs), which are implicated in cancer and inflammatory diseases.[13]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a standard base-catalyzed synthesis of chalcones.
-
Materials: 4-Fluorobenzaldehyde, Substituted acetophenone, Sodium hydroxide (NaOH), Ethanol.
-
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]
-
Slowly add an aqueous solution of NaOH while stirring at room temperature.[3]
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl.[3]
-
Collect the precipitated chalcone by vacuum filtration, wash with water, and purify by recrystallization from ethanol.[3]
-
Causality: The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated benzaldehyde. The subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Applications in Neuroprotective Agent Development
Derivatives of fluorinated benzaldehydes have also shown promise in the development of neuroprotective agents, particularly through the synthesis of heterocyclic compounds like 1,2,4-triazoles.
1,2,4-Triazole Derivatives
A series of 1,2,4-triazole derivatives synthesized from fluorinated precursors have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death.[14] Some of these compounds have shown efficacy in animal models of ischemic stroke.[14] The synthesis often involves the reaction of a fluorinated benzaldehyde with a suitable triazole precursor.
Conclusion and Future Perspectives
Fluorinated benzaldehydes are undeniably powerful and versatile building blocks in the medicinal chemist's toolkit. Their strategic application has led to the discovery and optimization of numerous bioactive molecules across a wide spectrum of therapeutic areas. The ability to fine-tune physicochemical properties and enhance biological activity through the judicious placement of fluorine on the benzaldehyde ring provides a rational approach to drug design.
Future research will likely focus on the development of novel fluorinated benzaldehyde derivatives with unique substitution patterns and the exploration of new synthetic methodologies to access these compounds more efficiently. Furthermore, a deeper understanding of the specific interactions between the C-F bond and biological targets will continue to guide the design of next-generation therapeutics with improved efficacy and safety profiles. The continued innovation in this area ensures that fluorinated benzaldehydes will remain at the forefront of medicinal chemistry for years to come.
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An In-depth Technical Guide to 2-Fluoro-4-(methylthio)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and sulfur-containing moieties into aromatic scaffolds has become a cornerstone of rational molecular design. The unique electronic properties of the fluorine atom, combined with the versatile reactivity of the methylthio group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylthio)benzaldehyde, a valuable, yet sparsely documented, building block. While its direct discovery and detailed historical timeline remain elusive in readily available literature, its emergence is intrinsically linked to the broader exploration of substituted benzaldehydes as precursors for complex molecular architectures. This document aims to consolidate the available information, infer logical synthetic pathways based on established organic chemistry principles, and explore its potential applications for researchers at the forefront of scientific innovation.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1289084-81-6 | [1] |
| Molecular Formula | C₈H₇FOS | [1] |
| Molecular Weight | 170.20 g/mol | [1] |
| Appearance | Likely a solid or liquid | Inferred from related compounds |
| Boiling Point | Not explicitly reported; likely similar to related isomers (e.g., 4-(Methylthio)benzaldehyde: 86-90 °C at 1 mmHg) | [2] |
| Density | Not explicitly reported; likely similar to related isomers (e.g., 4-(Methylthio)benzaldehyde: 1.144 g/mL at 25 °C) | [2] |
| Refractive Index | Not explicitly reported; likely similar to related isomers (e.g., 4-(Methylthio)benzaldehyde: n20/D 1.646) | [2] |
Spectroscopic Data:
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.8-10.0 ppm), the aromatic protons (with coupling patterns influenced by both the fluorine and methylthio substituents), and a singlet for the methylthio protons (around 2.5 ppm).
-
¹³C NMR: The carbon NMR would display a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm), along with distinct signals for the aromatic carbons, showing coupling with the fluorine atom (C-F coupling constants). The methylthio carbon would appear as a singlet around 15 ppm.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-F and C-S stretching vibrations, would also be present.[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 170.2, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments.
Strategic Synthesis of this compound
The synthesis of this compound, while not extensively detailed in the literature, can be approached through logical and established synthetic transformations. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formylation of a suitable precursor, such as 1-fluoro-3-(methylthio)benzene. This precursor can, in turn, be synthesized from a commercially available starting material like 3-fluorothiophenol.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway and Experimental Protocol
The following presents a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on well-established chemical reactions and provides a self-validating system for researchers.
Step 1: Methylation of 3-Fluorothiophenol
The initial step involves the S-methylation of 3-fluorothiophenol to generate 1-fluoro-3-(methylthio)benzene. This is a standard nucleophilic substitution reaction.
-
Reaction:
-
Protocol:
-
To a stirred solution of 3-fluorothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-fluoro-3-(methylthio)benzene, which can be purified by column chromatography if necessary.
-
Step 2: Formylation of 1-Fluoro-3-(methylthio)benzene
The final step is the introduction of the aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds. The fluorine and methylthio groups are ortho, para-directing, and the formyl group is expected to add at the position para to the fluorine and ortho to the methylthio group due to steric hindrance at the other ortho position.
-
Reaction:
-
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-fluoro-3-(methylthio)benzene (1.0 eq) dropwise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Research and Development
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of functional molecules. The specific substitution pattern of 2-fluoro and 4-methylthio groups in the target molecule suggests its utility in fields where fine-tuning of electronic and steric properties is crucial.
Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The methylthio group can also participate in key interactions with biological targets and serve as a handle for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule. While specific applications of this compound are not widely reported, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, fluorinated benzaldehydes are precursors to anti-inflammatory and anti-cancer agents.[4]
Materials Science
Aromatic aldehydes are valuable precursors for the synthesis of polymers, dyes, and other functional materials. The presence of both a fluorine and a methylthio group can impart unique optical and electronic properties to materials derived from this aldehyde. For example, it could be used in the synthesis of novel Schiff bases or polymers with interesting liquid crystalline or non-linear optical properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound represents a potentially valuable, yet underutilized, building block in synthetic chemistry. Its unique combination of functional groups offers a platform for the development of novel molecules with tailored properties for applications in drug discovery and materials science. While the current body of literature on this specific isomer is limited, the synthetic pathways and potential applications outlined in this guide provide a solid foundation for researchers to explore its utility. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock the potential of this intriguing molecule.
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Methodological & Application
Synthetic Strategies for 2-Fluoro-4-(methylthio)benzaldehyde and Its Derivatives: A Guide for Researchers
This document provides a detailed guide to the synthetic protocols for 2-Fluoro-4-(methylthio)benzaldehyde and its subsequent derivatization. It is intended for researchers, scientists, and professionals in drug development who are interested in accessing this versatile building block and its analogues. This guide emphasizes the rationale behind synthetic choices, provides detailed experimental protocols, and explores the applications of these compounds in medicinal chemistry.
Introduction: The Significance of Fluorinated Thioether Benzaldehydes
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The incorporation of both a fluorine atom and a methylthio group into the benzaldehyde scaffold introduces unique electronic and steric properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule, while the methylthio group can be a key pharmacophore or a handle for further functionalization. This compound, in particular, serves as a valuable precursor for compounds with potential applications as kinase inhibitors and anti-inflammatory agents.[3][4]
This guide will focus on two primary and highly effective strategies for the synthesis of this compound: Directed Ortho-Metalation (DoM) and the Vilsmeier-Haack Reaction . We will also explore the derivatization of the resulting aldehyde, with a focus on the Knoevenagel condensation.
Synthetic Pathways to this compound
The synthesis of this compound commences from the commercially available starting material, 1-fluoro-3-(methylthio)benzene. The primary challenge lies in the regioselective introduction of the formyl group at the C2 position, ortho to the fluorine and para to the methylthio group.
Method 1: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[5] The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF).[6]
Regioselectivity Analysis:
In the case of 1-fluoro-3-(methylthio)benzene, both the fluorine and the methylthio group can act as DMGs. The relative directing power of these groups is crucial in determining the site of lithiation. Fluorine is a potent DMG, often directing lithiation to its ortho position.[7][8] The methylthio group is a weaker DMG. Therefore, the lithiation is expected to occur predominantly at the C2 position, directed by the fluorine atom. The C6 position is also ortho to the fluorine, but the C2 position is electronically activated by the para-directing methylthio group, making it the more favorable site for deprotonation.
DOT Diagram: Directed Ortho-Metalation Workflow
Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.
Experimental Protocol: Directed Ortho-Metalation
Materials:
-
1-Fluoro-3-(methylthio)benzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-3-(methylthio)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per 1 g of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[9][10] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like DMF and a halogenating agent such as phosphorus oxychloride (POCl₃).[11]
Regioselectivity Analysis:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. The methylthio group is a moderately activating ortho, para-director, while the fluorine atom is a deactivating ortho, para-director.[12][13] The strong para-directing effect of the activating methylthio group will direct the electrophilic attack to the C4 position (relative to the methylthio group), which is the C2 position of the benzene ring. The fluorine at the meta position will have a lesser influence on the regioselectivity in this case.
DOT Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
1-Fluoro-3-(methylthio)benzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, cool DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF with stirring, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-fluoro-3-(methylthio)benzene (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Comparative Analysis of Synthetic Routes
| Feature | Directed Ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |
| Regiocontrol | Excellent, directed by the potent fluorine DMG. | Good, primarily directed by the activating methylthio group. |
| Reaction Conditions | Cryogenic temperatures (-78 °C) and inert atmosphere required. | Milder temperatures (0 °C to 80 °C), but requires careful handling of POCl₃. |
| Reagents | Highly reactive and pyrophoric organolithium reagents. | Corrosive and moisture-sensitive POCl₃. |
| Substrate Scope | Generally broad, but sensitive to functional groups that react with organolithiums. | Best for electron-rich aromatic substrates. |
| Workup | Quenching with an electrophile followed by aqueous workup. | Hydrolysis of the intermediate iminium salt. |
Derivatization of this compound: The Knoevenagel Condensation
The aldehyde functionality of this compound is a versatile handle for further synthetic transformations. The Knoevenagel condensation is a particularly useful reaction for forming carbon-carbon double bonds by reacting the aldehyde with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction provides access to a wide range of α,β-unsaturated compounds, which are valuable intermediates in drug discovery.[1][2]
General Reaction Scheme:
DOT Diagram: Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, a solid precipitate may form. If so, collect the product by vacuum filtration.
-
If no precipitate forms, cool the reaction mixture in an ice bath to induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the purified product under vacuum.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in medicinal chemistry. For example, the α,β-unsaturated nitrile products from the Knoevenagel condensation can serve as precursors to various heterocyclic scaffolds known to exhibit biological activity. Many kinase inhibitors, for instance, feature a substituted aromatic ring linked to a heterocyclic core.[14][15] The unique substitution pattern of the title compound can be exploited to fine-tune the steric and electronic properties of these inhibitors to improve their potency and selectivity.
Conclusion
This guide has outlined two robust synthetic protocols for the preparation of this compound from 1-fluoro-3-(methylthio)benzene. Both Directed Ortho-Metalation and the Vilsmeier-Haack reaction offer viable routes, with the choice depending on the available reagents, equipment, and desired scale. Furthermore, the derivatization of the aldehyde product via the Knoevenagel condensation provides a gateway to a diverse range of compounds with potential applications in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize and explore the chemistry of this valuable synthetic intermediate.
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Wei, Y., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 61(1), 111-115. [Link]
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Clegg, W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14746-14754. [Link]
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Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256. [Link]
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Application Notes and Protocols for Nucleophilic Addition Reactions of 2-Fluoro-4-(methylthio)benzaldehyde
Introduction: Unlocking the Synthetic Potential of 2-Fluoro-4-(methylthio)benzaldehyde
This compound is a versatile aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both a moderately electron-withdrawing fluorine atom and an electron-donating, sulfur-containing methylthio group, imparts distinct reactivity to the carbonyl functional group. This guide provides a comprehensive overview of the principles and detailed protocols for employing this reagent in three fundamental classes of nucleophilic addition reactions: the Grignard reaction, the Wittig reaction, and the Aldol condensation.
The electronic dichotomy of the substituents on the phenyl ring makes this compound an interesting substrate for nucleophilic attack. The fluorine atom at the ortho position exerts a -I (inductive) effect, withdrawing electron density from the aromatic ring and the attached carbonyl carbon, thereby increasing its electrophilicity. Conversely, the methylthio group at the para position has a +R (resonance) effect, donating electron density to the ring. This interplay of electronic effects influences the reactivity of the aldehyde and can be strategically exploited in the synthesis of complex molecular architectures. Derivatives of this compound are of interest in the development of novel therapeutics and functional materials.[1][2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 1289084-81-6[3] |
| Molecular Formula | C₈H₇FOS |
| Molecular Weight | 170.21 g/mol |
| Appearance | Not specified, likely a solid or liquid |
Section 1: The Grignard Reaction - Synthesis of Substituted Benzyl Alcohols
The Grignard reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[4] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone, resulting in the formation of a secondary alcohol in the case of an aldehyde.[5]
Mechanistic Insights
The reaction commences with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the polarized carbonyl carbon of this compound. This addition step leads to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.
Caption: General mechanism of the Grignard reaction.
Detailed Experimental Protocol: Synthesis of 1-(2-Fluoro-4-(methylthio)phenyl)ethanol
This protocol describes the reaction of this compound with methylmagnesium bromide. Note: This is a representative procedure and may require optimization.[5]
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated upon a color change and gentle reflux.
-
Once initiated, add the remaining methyl iodide solution dropwise to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with the Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the aldehyde solution dropwise to the Grignard reagent.
-
After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no yield | Inactive Grignard reagent due to moisture. | Ensure all glassware and solvents are rigorously dried. Maintain a positive nitrogen atmosphere. |
| Formation of a biphenyl byproduct (R-R) | Wurtz coupling of the Grignard reagent. | Add the alkyl halide slowly during Grignard formation to maintain a low concentration.[6] |
Section 2: The Wittig Reaction - Olefination to Form Alkenes
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones.[7] It utilizes a phosphonium ylide (Wittig reagent) to convert the carbonyl group into a carbon-carbon double bond.[8]
Mechanistic Principles
The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[8][9] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[10]
Caption: Workflow for the synthesis of an alkene via the Wittig reaction.
Detailed Experimental Protocol: Synthesis of 1-Fluoro-2-(methylthio)-4-vinylbenzene
This protocol outlines the synthesis of a styrene derivative from this compound using methyltriphenylphosphonium bromide. Note: This is a representative procedure and may require optimization.[11]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Generation of the Ylide:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with the Aldehyde:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to isolate the alkene.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of alkene | Incomplete ylide formation or decomposition. | Ensure the use of a strong, non-nucleophilic base and strictly anhydrous conditions.[10] |
| Presence of unreacted aldehyde | Steric hindrance or reduced electrophilicity of the aldehyde. | Increase the reaction time or temperature. Consider using a more reactive ylide. |
Section 3: The Aldol Condensation - Formation of α,β-Unsaturated Carbonyls
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[12] When an aldehyde that cannot form an enolate (like this compound, which lacks α-hydrogens) is reacted with an enolizable ketone, a crossed or mixed Aldol condensation occurs, typically under basic conditions (Claisen-Schmidt condensation).[13][14]
Mechanistic Overview
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product, a β-hydroxy ketone, can then undergo base-catalyzed dehydration to yield a stable, conjugated α,β-unsaturated ketone (a chalcone derivative).
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the Claisen-Schmidt condensation of this compound with acetophenone. Note: This is a representative procedure and may require optimization.[12]
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in a mixture of ethanol and water.
-
-
Reaction Execution:
-
Cool the aldehyde/ketone solution in an ice bath.
-
Slowly add the NaOH solution to the reaction mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of crushed ice.
-
Acidify the mixture with dilute HCl to a pH of ~5-6.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield | Self-condensation of the ketone. | Add the ketone slowly to a mixture of the aldehyde and the base to keep the enolate concentration low.[15] |
| Oily product instead of a solid | Presence of impurities or incomplete reaction. | Ensure complete reaction by monitoring with TLC. If the product is inherently an oil, purify by column chromatography. |
Conclusion
This compound is a valuable and reactive substrate for a variety of nucleophilic addition reactions. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound. The unique electronic properties conferred by the fluoro and methylthio substituents make it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. As with all synthetic procedures, the protocols presented here may require optimization to achieve the best results for specific applications.
References
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Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1989). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 54(18), 4309–4314. [Link]
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Smith, L. I., & Nichols, J. (1941). The Synthesis of Aldehydes from Grignard Reagents. II. Polymethylbenzaldehydes. The Journal of Organic Chemistry, 06(4), 489–506. [Link]
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van der Pijl, F., van der Vlugt, J. I., & Gooßen, L. J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4064–4068. [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
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ACS Publications. (n.d.). Organic Letters Vol. 6 No. 3. Retrieved from [Link]
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Tuulmets, A., & Panov, D. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). [Link]
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Wang, C., Jiang, Z., Zha, Z., & Wu, Y. (2011). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters, 13(16), 4364–4367. [Link]
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ACS Publications. (n.d.). Organic Letters Vol. 15 No. 8. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Addition Reactions Involving 2-Chloro-6-fluorobenzaldehyde. BenchChem.
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Kim, J. H., & Kim, Y. (2001). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. Tetrahedron Letters, 42(35), 6245–6247. [Link]
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ACS Publications. (n.d.). Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus. Journal of the American Chemical Society, 110(12), 3948–3958. [Link]
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ACS Publications. (n.d.). Organic Letters Vol. 15 No. 13. Retrieved from [Link]
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Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
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Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde. BenchChem.
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Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 23.5: Mixed Aldol Reactions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 5). Wittig Reaction Mechanism [Video]. YouTube. [Link]
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Sci-Hub. (n.d.). Synthesis and biological activities of 2′-deoxy-2′-fluoro-4′-thioarabinofuranosylpyrimidine and -purine nucleosides. Retrieved from [Link]
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-
PubMed. (2007). Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. Retrieved from [Link]
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Tetrahedron Letters. (n.d.). Retrieved from [Link]
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Scirp.org. (2019). Nucleosides 10: Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity. International Journal of Organic Chemistry, 9, 107-120. [Link]
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Leveraging 2-Fluoro-4-(methylthio)benzaldehyde as a Strategic Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
An Application Note for Medicinal and Synthetic Chemists
Abstract
In the landscape of modern drug discovery and materials science, the demand for novel heterocyclic compounds with tailored physicochemical properties is insatiable. Aryl aldehydes are foundational building blocks, and among them, 2-Fluoro-4-(methylthio)benzaldehyde has emerged as a particularly versatile precursor. The strategic placement of the fluoro and methylthio groups offers medicinal chemists a powerful toolset to modulate electronic properties, lipophilicity, and metabolic stability. This application note provides a comprehensive guide for researchers, outlining detailed protocols and mechanistic insights for the synthesis of diverse heterocyclic systems—including substituted thiophenes, dihydropyridines, and benzothiazoles—using this key intermediate.
Introduction: The Strategic Advantage of this compound
This compound is more than a simple aromatic aldehyde; it is a carefully designed building block for complex molecular architectures. The constituent functional groups each impart distinct and advantageous characteristics to the final heterocyclic products:
-
The Aldehyde Group: Serves as a primary electrophilic handle for a multitude of classical condensation and multicomponent reactions, enabling direct entry into diverse ring systems.
-
The Ortho-Fluoro Group: This highly electronegative substituent can profoundly influence the reactivity of the aldehyde through inductive effects. In the final molecule, it often serves as a crucial hydrogen bond acceptor, enhances binding affinity to biological targets, and can block metabolic oxidation at the adjacent position, thereby improving the pharmacokinetic profile of a drug candidate.
-
The Para-Methylthio Group: This group increases lipophilicity and can be a site for metabolic oxidation to the corresponding sulfoxide and sulfone. This provides a "soft spot" for metabolism, which can be desirable for drug clearance, or it can be used to fine-tune the electronic and steric properties of the molecule.
This guide will explore three field-proven, high-utility transformations starting from this compound, providing both the theoretical underpinnings and detailed, actionable protocols.
Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The Gewald reaction is a powerful one-pot, multicomponent reaction that constructs this valuable heterocycle with high atom economy.[3][4]
Mechanistic Rationale
The Gewald reaction proceeds through a cascade of three key steps.[3] Understanding this sequence is critical for troubleshooting and optimization.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde (this compound) and an active methylene nitrile (e.g., ethyl cyanoacetate). The base, typically a secondary amine like morpholine, facilitates the formation of a nucleophilic carbanion from the nitrile, which then attacks the electrophilic aldehyde carbonyl. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.
-
Sulfur Addition (Michael Addition): Elemental sulfur, activated by the basic medium, adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of this step is complex, but it results in a thiolate intermediate.
-
Cyclization and Tautomerization: The newly formed thiolate anion acts as an internal nucleophile, attacking the nitrile carbon to form a five-membered imine ring. A final tautomerization of the imine to the more stable enamine affords the aromatic 2-aminothiophene product.
Workflow and Visualization
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2-amino-4-(2-fluoro-4-(methylthio)phenyl)-5-cyanothiophene-3-carboxylate.
| Reagent | M.W. | Amount | Moles |
| This compound | 170.21 | 1.70 g | 10.0 mmol |
| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10.0 mmol |
| Elemental Sulfur | 32.07 | 0.32 g | 10.0 mmol |
| Morpholine | 87.12 | 0.5 mL | ~5.7 mmol |
| Ethanol | - | 30 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.70 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and ethanol (30 mL).
-
Stir the mixture to form a suspension. Add morpholine (0.5 mL) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 30 mL) followed by a small amount of cold ethanol (15 mL) to remove unreacted starting materials.
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography.
Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis
The 1,4-dihydropyridine (1,4-DHP) core is synonymous with a major class of calcium channel blockers used to treat hypertension, including drugs like Nifedipine and Amlodipine.[5][6] The Hantzsch synthesis is a classic, robust multicomponent reaction that assembles this heterocycle from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[7][8]
Mechanistic Rationale
The Hantzsch synthesis is a convergent process where two key intermediates are formed and then combine.[5]
-
Enamine Formation: One equivalent of the β-ketoester (e.g., ethyl acetoacetate) reacts with the ammonia source (e.g., ammonium acetate) to form a vinylogous amide, or β-enamino ester. This is a stable, nucleophilic intermediate.
-
Knoevenagel Condensation: Concurrently, a second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde (this compound) to produce an α,β-unsaturated carbonyl compound (a Knoevenagel adduct). This serves as a potent Michael acceptor.
-
Michael Addition & Cyclization: The nucleophilic enamine (from step 1) attacks the electron-deficient double bond of the Knoevenagel adduct (from step 2) in a Michael addition. This joins all the components. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.
Workflow and Visualization
Caption: General workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Detailed Experimental Protocol
Objective: To synthesize Diethyl 4-(2-fluoro-4-(methylthio)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Reagent | M.W. | Amount | Moles |
| This compound | 170.21 | 1.70 g | 10.0 mmol |
| Ethyl Acetoacetate | 130.14 | 2.86 g | 22.0 mmol |
| Ammonium Acetate | 77.08 | 0.92 g | 12.0 mmol |
| Ethanol | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.70 g, 10.0 mmol) in ethanol (25 mL).
-
To this solution, add ethyl acetoacetate (2.86 g, 22.0 mmol) followed by ammonium acetate (0.92 g, 12.0 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 6-12 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Allow the reaction to cool to room temperature, during which the product will often precipitate as a yellow solid. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a cold 1:1 mixture of ethanol and water (2 x 20 mL) to remove excess ammonium acetate and other water-soluble impurities.
-
Recrystallize the crude solid from hot ethanol to yield the pure 1,4-dihydropyridine product.
Synthesis of 2-Substituted Benzothiazoles
Benzothiazoles are a cornerstone of heterocyclic chemistry, with applications ranging from anticancer agents to dyes and industrial materials.[9][10] A common and direct method for their synthesis involves the condensation of an aldehyde with 2-aminothiophenol.[11][12]
Mechanistic Rationale
This transformation is typically an oxidative cyclization process.
-
Schiff Base Formation: The primary amine of 2-aminothiophenol nucleophilically attacks the aldehyde carbonyl group. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Cyclization: The pendant thiol group then acts as an internal nucleophile, attacking the imine carbon to form a five-membered dihydrobenzothiazole ring.
-
Oxidation: The dihydrobenzothiazole intermediate is then oxidized to the aromatic benzothiazole. This oxidation can occur spontaneously with atmospheric oxygen, especially under heating, or can be facilitated by adding a mild oxidant.
Workflow and Visualization
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Detailed Experimental Protocol
Objective: To synthesize 2-(2-Fluoro-4-(methylthio)phenyl)benzo[d]thiazole.
| Reagent | M.W. | Amount | Moles |
| This compound | 170.21 | 1.70 g | 10.0 mmol |
| 2-Aminothiophenol | 125.19 | 1.25 g | 10.0 mmol |
| Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.70 g, 10.0 mmol) and 2-aminothiophenol (1.25 g, 10.0 mmol) in DMF (20 mL).
-
Heat the reaction mixture at 100°C for 4-8 hours with stirring. The reaction is often open to the air to facilitate oxidation. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 150 mL of crushed ice.
-
Stir the mixture until a solid precipitate forms completely.
-
Collect the solid by vacuum filtration and wash it with plenty of water to remove DMF.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford the pure benzothiazole derivative.
Conclusion
This compound is a potent and versatile precursor for constructing a wide range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the Gewald, Hantzsch, and benzothiazole syntheses provide reliable and scalable methods for accessing complex molecular scaffolds. By understanding the underlying mechanisms, researchers can effectively leverage this building block to accelerate their research and development programs in drug discovery and materials science.
References
- Paal–Knorr synthesis - Grokipedia. (n.d.). Grokipedia.
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia.
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Gewald reaction - Wikipedia. (n.d.). Wikipedia.
- Hantzsch pyridine synthesis - Wikipedia. (n.d.). Wikipedia.
- Paal-Knorr Thiophene Synthesis - Chem-Station. (2018). Chem-Station International Edition.
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis of Hantzsch DHP 15c,d from propargyl aldehydes 14c,d in batch and flow. (n.d.).
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.). MDPI.
- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. (2025). ResearchGate.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. (2025). National Center for Biotechnology Information.
- SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. (n.d.).
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. (n.d.). ResearchGate.
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The Strategic Application of 2-Fluoro-4-(methylthio)benzaldehyde in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers
Introduction: Unveiling a Versatile Building Block
In the continuous quest for more effective and environmentally benign agrochemicals, the strategic design of molecular scaffolds is of paramount importance. 2-Fluoro-4-(methylthio)benzaldehyde emerges as a highly promising, yet underexplored, starting material for the synthesis of novel fungicides, insecticides, and herbicides. Its unique trifunctional architecture, featuring an aldehyde, a fluorine atom, and a methylthio group, offers a versatile platform for the generation of diverse chemical libraries with significant potential for biological activity.
The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular frameworks. The presence of a fluorine atom can significantly enhance the biological efficacy of a molecule by increasing its metabolic stability, binding affinity to target proteins, and cellular membrane permeability. Furthermore, the methylthio group is a known toxophore in several classes of pesticides and can be further oxidized to sulfoxide and sulfone moieties, providing a pathway to fine-tune the electronic and steric properties of the final compound. This guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis, complete with hypothetical, yet scientifically grounded, synthetic protocols and workflows.
Synthetic Potential and Mechanistic Rationale
The true value of this compound lies in its capacity to serve as a precursor to a wide array of heterocyclic and acyclic structures known to exhibit pesticidal properties. The strategic combination of its functional groups provides a rationale for its application in the synthesis of innovative agrochemicals.
The Aldehyde Group: A Gateway to Diverse Scaffolds
The aldehyde group is a cornerstone of organic synthesis, offering a plethora of reaction possibilities. In the context of agrochemical development, it can be readily converted into a variety of key structural motifs, including:
-
Schiff Bases and Imines: Condensation with primary amines yields imines, which are not only bioactive in their own right but also serve as intermediates for the synthesis of more complex heterocyclic systems.
-
Chalcones and α,β-Unsaturated Ketones: Aldol condensation with ketones or other activated methylene compounds leads to the formation of chalcones, a class of compounds with well-documented fungicidal and insecticidal activities.
-
Heterocyclic Rings: The aldehyde can participate in cyclization reactions to form a wide range of five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, pyrimidines, and oxadiazoles, which are prevalent in modern agrochemicals.
The Fluoro and Methylthio Groups: Modulators of Bioactivity and Physicochemical Properties
The fluorine atom and the methylthio group are not mere spectators in the molecular framework; they actively contribute to the biological and physicochemical profile of the resulting agrochemical.
-
Fluorine's Impact: The introduction of a fluorine atom can dramatically alter a molecule's properties. Its high electronegativity can influence the acidity of neighboring protons and the overall electronic distribution, potentially leading to enhanced binding to target enzymes or receptors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in-vivo half-life of the compound.
-
The Role of the Methylthio Group: The sulfur atom in the methylthio group can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which can be crucial for target binding. As mentioned, the thioether can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation not only alters the steric and electronic properties but can also be a key step in the bioactivation of a pro-pesticide within the target organism. Thioethers are integral components of several commercial insecticides and acaricides.[1]
Hypothetical Synthetic Pathways and Protocols
Pathway 1: Synthesis of a Hypothetical Pyrazole-Containing Fungicide
Pyrazole derivatives are a cornerstone of modern fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs).[2] The following pathway outlines a potential route to a novel pyrazole carboxamide.
Caption: Hypothetical synthesis of a pyrazole fungicide.
Experimental Protocol:
-
Step 1: Knoevenagel Condensation. To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 2-((2-Fluoro-4-(methylthio)phenyl)methylene)malononitrile.
-
Step 2: Cyclization. Suspend the product from Step 1 in ethanol and add hydrazine hydrate (1.2 eq). Reflux the mixture for 6-8 hours. After cooling, the product, 5-Amino-3-(2-fluoro-4-(methylthio)phenyl)-1H-pyrazole, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Step 3: Amide Coupling. Dissolve the pyrazole from Step 2 in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C. Add a base such as triethylamine or pyridine (1.5 eq), followed by the dropwise addition of a desired acyl chloride (e.g., a substituted benzoyl chloride) (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final hypothetical pyrazole fungicide.
Pathway 2: Synthesis of a Potential Triazole-Based Herbicide
Triazole-containing compounds are widely used as herbicides.[3] The following pathway illustrates a potential synthesis of a triazole derivative.
Caption: Hypothetical synthesis of a triazole herbicide.
Experimental Protocol:
-
Step 1: Wittig Reaction. To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in dry THF at 0 °C, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq). Stir the resulting ylide solution for 30 minutes, then add a solution of this compound (1.0 eq) in dry THF. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether. Purify the crude product by column chromatography to yield 1-Fluoro-4-(methylthio)-2-(vinyl)benzene.
-
Step 2: Epoxidation. Dissolve the vinylbenzene derivative from Step 1 in dichloromethane and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(1-Fluoro-4-(methylthio)phenyl)oxirane.
-
Step 3: Ring Opening. To a solution of 1,2,4-triazole (1.5 eq) in DMF, add a base such as sodium hydride (1.5 eq) at 0 °C. Stir for 30 minutes, then add a solution of the oxirane from Step 2 in DMF. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. After cooling, pour the reaction mixture into ice water and extract the product with ethyl acetate. Purify the crude product by column chromatography to obtain the hypothetical triazole herbicide.
Data Presentation: Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₇FOS | N/A |
| Molecular Weight | 170.21 g/mol | N/A |
| Appearance | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Conclusion and Future Perspectives
This compound represents a versatile and promising building block for the synthesis of novel agrochemicals. The strategic combination of its aldehyde, fluoro, and methylthio functionalities provides a rich platform for the exploration of new chemical space in the search for more effective and sustainable crop protection solutions. While its direct application in the synthesis of currently commercialized agrochemicals is not widely documented, the hypothetical pathways presented in this guide demonstrate its significant potential.
Future research should focus on the synthesis and biological evaluation of diverse compound libraries derived from this starting material. The exploration of various cyclization and coupling reactions, coupled with the derivatization of the methylthio group, could lead to the discovery of new lead compounds with potent fungicidal, insecticidal, or herbicidal activities. As the demand for innovative agrochemical solutions continues to grow, the strategic utilization of such well-designed building blocks will be instrumental in the development of the next generation of crop protection agents.
References
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- European Patent EP3237394A1, "An efficient process for the synthesis of alkoxy substituted benzaldehydes," accessed January 19, 2026, .
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"Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure," National Institutes of Health, accessed January 19, 2026, [Link].
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"Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure," ResearchGate, published May 15, 2019, [Link].
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"Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System," MDPI, accessed January 19, 2026, [Link].
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"Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021," PubMed, published January 28, 2015, [Link].
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"Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties," ResearchGate, accessed January 19, 2026, [Link].
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"Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety," PubMed, accessed January 19, 2026, [Link].
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"Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening," Oriental Journal of Chemistry, accessed January 19, 2026, [Link].
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"Design, Synthesis, and Insecticidal Activities of Novel Thioether Derivatives," ResearchGate, accessed January 19, 2026, [Link].
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"Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates," MDPI, published January 3, 2023, [Link].
-
"Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments," National Institutes of Health, published January 29, 2022, [Link].
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European Patent EP0889691B1, "USE OF AROMATIC ALDEHYDES AS PESTICIDES," accessed January 19, 2026, [Link].
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"Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons," MDPI, accessed January 19, 2026, [Link].
-
"Plant Allelochemicals as Sources of Insecticides," National Institutes of Health, accessed January 19, 2026, [Link].
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"Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments," MDPI, published February 19, 2024, [Link].
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"Development of novel pesticides in the 21st century," Semantic Scholar, published March 20, 2020, [Link].
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"Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides," Semantic Scholar, accessed January 19, 2026, [Link].
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"SOME OBSERVATIONS CONCERNING THE INSECTICIDAL ACTION OF THIOCARBAMIDE AND QTHER CHEMICAL COMPOUNDS, AGAINST LARVAL, PUPAL AND AD," Biblioteka Nauki, accessed January 19, 2026, [Link].
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"Design and synthesis of novel benzoxazole/chromene-phthalide scaffolds hybrids as potential natural products-based fungicide," PubMed, accessed January 19, 2026, [Link].
-
"Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates," ChemRxiv, published May 19, 2022, [Link].
Sources
Application Note: A Detailed Protocol for the Selective Oxidation of 2-Fluoro-4-(methylthio)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of intermediates in the pharmaceutical and fine chemical industries. This application note provides a comprehensive, field-proven protocol for the oxidation of 2-Fluoro-4-(methylthio)benzaldehyde to its corresponding carboxylic acid, 2-Fluoro-4-(methylthio)benzoic acid. The presence of a sulfur-containing moiety, a common functional group in many biologically active molecules, presents a significant challenge due to its susceptibility to oxidation. Therefore, this guide emphasizes a chemoselective approach, detailing not just the procedural steps but also the underlying chemical principles that ensure a high-yielding and clean reaction.
The Challenge: Chemoselectivity in the Presence of a Thioether
The primary obstacle in the oxidation of this compound is the potential for over-oxidation of the methylthio group to a sulfoxide or sulfone. Strong oxidizing agents, such as potassium permanganate (KMnO4), are known to readily oxidize both aldehydes and thioethers, leading to a mixture of products and complicating purification. To address this, a milder and more selective oxidizing agent is required.
The Solution: Oxone® as a Selective Oxidant
This protocol utilizes Oxone®, a stable, inexpensive, and environmentally benign oxidizing agent.[1] Oxone®, a triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), has been shown to be highly effective for the oxidation of aldehydes to carboxylic acids under mild conditions.[1][2] Crucially, the reactivity of Oxone® towards sulfides can be modulated by the choice of solvent, offering a pathway to selectively target the aldehyde functionality.[2]
Reaction Mechanism: The Baeyer-Villiger Pathway
The oxidation of aldehydes with Oxone® is believed to proceed through a Baeyer-Villiger type mechanism.[1][2] The aldehyde is thought to react with the peroxymonosulfate to form an intermediate peroxyacetal. A subsequent rearrangement with migration of the aldehydic hydrogen leads to the formation of the carboxylic acid and bisulfate as a byproduct.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the oxidation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Oxone® (Potassium peroxymonosulfate) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| 1 M Hydrochloric acid (HCl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Visual Workflow
Caption: Experimental workflow for the oxidation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M.
-
To the stirred solution, add Oxone® (1.1 equiv) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (10 volumes relative to DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) to extract the carboxylic acid product.
-
Carefully acidify the combined aqueous layers to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers from the second extraction, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4-(methylthio)benzoic acid.
-
-
Purification:
-
The crude product is often of high purity.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
-
Expected Results and Discussion
This protocol is expected to provide a high yield of 2-Fluoro-4-(methylthio)benzoic acid. The use of DMF as the solvent is critical for the efficiency of the oxidation of the aldehyde.[1] The basic work-up is designed to separate the acidic product from any unreacted starting material and non-acidic byproducts.
It is important to monitor the reaction closely to avoid potential over-oxidation of the methylthio group. While Oxone® is a mild oxidant, prolonged reaction times or elevated temperatures could lead to the formation of the corresponding sulfoxide. Should sulfoxide formation be observed, reducing the reaction time or the amount of Oxone® may be necessary.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxone® is an oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
References
-
Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. [Link]
-
Webb, K. S. (1994). Oxidation of sulfides to sulfoxides and sulfones with potassium peroxymonosulphate. Tetrahedron Letters, 35(21), 3457-3460. [Link]
Sources
The Strategic Application of 2-Fluoro-4-(methylthio)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic design of molecular building blocks is paramount. 2-Fluoro-4-(methylthio)benzaldehyde emerges as a highly versatile scaffold, uniquely functionalized to exploit the power of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in key C-C bond-forming transformations, offering not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.
The presence of a fluorine atom, a methylthio group, and an aldehyde function on a single aromatic ring presents a fascinating interplay of electronic and steric effects. The electron-withdrawing nature of both the fluorine and aldehyde groups can influence the reactivity of an associated leaving group (e.g., a halide) in oxidative addition to a palladium(0) catalyst.[1] Conversely, the sulfur atom of the methylthio group possesses coordinating potential that could modulate catalyst activity. The aldehyde itself is a crucial functional handle for subsequent elaborations, making the coupled products valuable intermediates in multi-step syntheses.[2][3] This document will detail protocols for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, assuming a bromo-substituted precursor, 1-bromo-2-fluoro-4-(methylthio)benzene, as the starting point for coupling, followed by a conceptual formylation step to reach the target aldehyde derivatives.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[4][5] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.[6] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds, owing to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[7][8][9] The reaction's tolerance to a wide range of functional groups makes it particularly suitable for complex molecule synthesis.[10]
Expert Insights & Rationale
For a substrate like 1-bromo-2-fluoro-4-(methylthio)benzene, the C-Br bond is activated towards oxidative addition by the ortho-fluoro substituent. The choice of a phosphine ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the coupling of challenging substrates. The base plays a dual role: it facilitates the transmetalation step by forming a more nucleophilic boronate species and neutralizes the acid generated during the reaction.[11] An aqueous mixture of a carbonate or phosphate base is a common choice.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 1-bromo-2-fluoro-4-(methylthio)benzene with a generic arylboronic acid.
Materials:
-
1-bromo-2-fluoro-4-(methylthio)benzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Toluene/Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-fluoro-4-(methylthio)benzene, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The resulting biaryl product can then be subjected to formylation (e.g., via Vilsmeier-Haack or lithiation-formylation protocols) to yield the desired this compound derivative.
Mizoroki-Heck Reaction: The Art of Olefin Arylation
The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.[12][13] This reaction is instrumental in synthesizing substituted styrenes and cinnamates, which are common motifs in natural products and pharmaceuticals.[13]
Expert Insights & Rationale
In the context of our substrate, the Heck reaction allows for the introduction of an alkenyl group. The choice of catalyst, ligand, and base is crucial for controlling regioselectivity (α- vs. β-substitution) and preventing side reactions. For electron-neutral or electron-poor olefins like acrylates, phosphine-free conditions or simple phosphine ligands like PPh₃ can be effective. A tertiary amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the catalytic cycle.
Figure 2: A typical experimental workflow for a Mizoroki-Heck reaction.
Detailed Protocol: Mizoroki-Heck Reaction
Materials:
-
1-bromo-2-fluoro-4-(methylthio)benzene (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%) (optional, depending on the substrate)
-
Triethylamine (Et₃N) (1.5-2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
In a sealed tube, combine 1-bromo-2-fluoro-4-(methylthio)benzene, Pd(OAc)₂, and PPh₃ (if used).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by the alkene and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling reaction provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[14] This reaction is distinguished by its use of a copper co-catalyst, which facilitates the formation of a key copper(I) acetylide intermediate.[15]
Expert Insights & Rationale
The Sonogashira coupling is generally very efficient and proceeds under mild conditions.[4] A palladium catalyst, typically with phosphine ligands, and a copper(I) salt (e.g., CuI) are the standard catalytic system. An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. The presence of the ortho-fluoro group on our substrate is not expected to impede the reaction significantly.
Detailed Protocol: Sonogashira Coupling
Materials:
-
1-bromo-2-fluoro-4-(methylthio)benzene (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (as solvent or co-solvent with THF)
Procedure:
-
To a Schlenk flask, add 1-bromo-2-fluoro-4-(methylthio)benzene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed triethylamine (or a THF/Et₃N mixture).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary and Comparison
| Reaction Type | Key Reagents | Typical Conditions | Product Class |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Ligand, Base (e.g., K₃PO₄) | 80-100 °C, Toluene/H₂O | Biaryls |
| Mizoroki-Heck | Alkene, Pd catalyst, Base (e.g., Et₃N) | 100-120 °C, DMF or NMP | Aryl-alkenes |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | RT to 60 °C, Amine solvent | Aryl-alkynes |
Conclusion and Future Outlook
This compound and its precursors are powerful synthons for accessing a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira—provide reliable and versatile methods for C-C bond formation at the aryl halide position. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this building block to accelerate discovery in medicinal chemistry and materials science. The resulting products, bearing the reactive aldehyde handle, are primed for further synthetic transformations, opening doors to novel chemical space.
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(49). Retrieved from [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
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Scale-up Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-4-(methylthio)benzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol herein details a robust and scalable Vilsmeier-Haack formylation of 1-fluoro-3-(methylthio)benzene. This document is intended for researchers, chemists, and process development professionals, offering in-depth scientific rationale, a step-by-step experimental protocol, safety and handling guidelines, and analytical methods for product verification.
Introduction: Significance of this compound
This compound (CAS No: 1289084-81-6) is a versatile aromatic aldehyde whose structural motifs—a fluorine atom, a methylthio group, and a reactive aldehyde—make it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for diverse downstream chemical modifications, enabling the synthesis of complex molecules with tailored biological activities. The aldehyde functional group, in particular, serves as a crucial handle for the construction of various heterocyclic systems and carbon-carbon bonds.
The escalating interest in fluorinated organic compounds in drug discovery, owing to their ability to enhance metabolic stability, binding affinity, and lipophilicity, underscores the importance of reliable and scalable synthetic routes to key fluorinated intermediates like the title compound. This guide aims to provide a well-validated and scalable protocol to meet this demand.
Scientific Rationale and Synthetic Strategy
The chosen synthetic strategy for the large-scale preparation of this compound is the Vilsmeier-Haack reaction. This classical formylation method is renowned for its efficiency, use of readily available and economical reagents, and amenability to industrial scale-up.[2][3] The reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[4]
The Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich starting material, 1-fluoro-3-(methylthio)benzene, attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up to yield the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Regioselectivity in the Formylation of 1-Fluoro-3-(methylthio)benzene
The regiochemical outcome of the formylation is dictated by the directing effects of the fluorine and methylthio substituents on the benzene ring.
-
Fluorine: As a halogen, fluorine is an ortho-, para-directing group, yet it is deactivating due to its strong inductive electron-withdrawing effect (-I effect).[6][7] Its resonance electron-donating effect (+M effect) is weaker but directs electrophilic attack to the ortho and para positions.[8]
-
Methylthio (-SCH₃): The methylthio group is a strongly activating, ortho-, para-directing group due to the ability of the sulfur atom to donate a lone pair of electrons into the aromatic ring via resonance (+M effect).
In the case of 1-fluoro-3-(methylthio)benzene, the two substituents are meta to each other. The potential sites for formylation are C2, C4, and C6.
-
C2-position: Ortho to fluorine and ortho to the methylthio group.
-
C4-position: Para to the methylthio group and ortho to the fluorine.
-
C6-position: Ortho to the methylthio group and para to the fluorine.
The powerful activating and ortho-, para-directing nature of the methylthio group is the dominant factor in determining the position of electrophilic attack.[9] The para position relative to the methylthio group (C4) is sterically more accessible and electronically favored. Therefore, the formylation is expected to occur predominantly at the C4 position, leading to the desired product, this compound.
Detailed Experimental Protocols
Synthesis of Starting Material: 1-Fluoro-3-(methylthio)benzene
A reliable supply of the starting material is crucial for any scale-up campaign. A suggested protocol for its preparation from 3-fluoroaniline is provided below.
Reaction Scheme:
3-Fluoroaniline → 3-Fluorobenzenediazonium salt → 3-Fluorothiophenol → 1-Fluoro-3-(methylthio)benzene
Protocol:
-
Diazotization of 3-Fluoroaniline: In a well-ventilated fume hood, dissolve 3-fluoroaniline in an aqueous solution of hydrochloric acid, cooled to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Formation of 3-Fluorothiophenol: In a separate vessel, prepare a solution of sodium hydrosulfide. Slowly add the cold diazonium salt solution to the sodium hydrosulfide solution.
-
Allow the reaction to warm to room temperature and then heat gently to complete the decomposition of the intermediate.
-
Acidify the reaction mixture and extract the 3-fluorothiophenol with a suitable organic solvent.
-
Methylation: Dissolve the crude 3-fluorothiophenol in a suitable solvent such as methanol or ethanol.
-
Add a base (e.g., sodium hydroxide) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Stir the reaction at room temperature until completion (monitored by TLC or GC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude 1-fluoro-3-(methylthio)benzene by vacuum distillation.
Scale-up Synthesis of this compound
This protocol is designed for a 100 g scale synthesis.
Materials and Equipment:
-
1-Fluoro-3-(methylthio)benzene (100 g, 0.70 mol)
-
N,N-Dimethylformamide (DMF) (162 g, 2.22 mol, 3.15 eq)
-
Phosphorus oxychloride (POCl₃) (129 g, 0.84 mol, 1.2 eq)
-
Dichloromethane (DCM) (1 L)
-
Crushed ice
-
Sodium acetate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottom flask with mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle and cooling bath
Protocol:
-
Vilsmeier Reagent Formation: In the 5 L flask, combine DMF and DCM. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Formylation Reaction: Slowly add 1-fluoro-3-(methylthio)benzene to the Vilsmeier reagent suspension over 1-2 hours, maintaining the temperature between 0-10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-45 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Hydrolysis: Cool the reaction mixture back to room temperature. In a separate large vessel (e.g., a 10 L reactor or beaker), place a large amount of crushed ice (approx. 2 kg).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Neutralization and Extraction: Slowly add solid sodium acetate or a saturated sodium bicarbonate solution to the aqueous mixture until the pH is between 6-7.
-
Transfer the mixture to a large separatory funnel and extract with DCM (3 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
| Parameter | Value |
| Starting Material | 1-Fluoro-3-(methylthio)benzene |
| Scale | 100 g |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3.15 : 1.2 |
| Reaction Temperature | 0-10 °C (addition), 40-45 °C (reaction) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Purity (after distillation) | >98% |
Process Safety and Hazard Management
The scale-up of this synthesis requires strict adherence to safety protocols.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of the reaction mixture is highly exothermic and must be done slowly and with efficient cooling.[5]
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area.
-
General Precautions: The reaction should be conducted in a suitable reactor with proper temperature control and emergency quenching procedures in place. All personnel should be trained on the specific hazards of the chemicals involved.
Analytical Methods for Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
Aldehyde proton (s, 1H) ~9.9 ppm.
-
Aromatic protons (3H) in the range of 7.0-7.8 ppm, showing characteristic coupling patterns.
-
Methyl protons (s, 3H) ~2.5 ppm.
-
-
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
Aldehyde carbonyl carbon ~190 ppm.
-
Aromatic carbons in the range of 110-165 ppm, with characteristic C-F couplings.
-
Methyl carbon ~15 ppm.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
Characteristic Absorptions: Strong C=O stretch for the aldehyde at ~1700 cm⁻¹, and C-H stretch of the aldehyde at ~2820 and ~2720 cm⁻¹.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure adequate mixing. |
| Loss of product during work-up. | Ensure pH is properly adjusted before extraction. Perform multiple extractions. | |
| Formation of Isomers | Suboptimal reaction conditions. | Maintain low temperature during the addition of the substrate to the Vilsmeier reagent. |
| Product Darkens during Distillation | High distillation temperature. | Use a higher vacuum to lower the boiling point. |
| Presence of acidic impurities. | Ensure thorough washing with sodium bicarbonate solution before distillation. |
Conclusion
The Vilsmeier-Haack formylation of 1-fluoro-3-(methylthio)benzene is an effective and scalable method for the synthesis of this compound. The protocol detailed in this application note provides a clear and robust pathway for producing this valuable intermediate with high yield and purity. Adherence to the outlined procedures, safety precautions, and analytical controls will ensure a successful and safe scale-up synthesis.
References
-
Guidechem. 4-(Methylthio)benzaldehyde 3446-89-7.
-
BLD Pharm. This compound | 1289084-81-6.
-
Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 | 89763-93-9.
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Wikipedia. Electrophilic aromatic directing groups.
-
Benchchem. Technical Support Center: Vilsmeier-Haack Reaction Workup.
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Aboundchem. This compound.
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RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
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Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
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Chemistry LibreTexts. 7.5: Directing Effects.
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Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 1-(Methylthio)-3-(trifluoromethyl)benzene.
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Synthesis. A Facile and Improved Synthesis of 3-Fluorothiophene.
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CORE. Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
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Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.
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YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions.
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Organic Syntheses. Catalytic Vilsmeier-Haack Reaction.
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Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
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ChemicalBook. 2-fluoro-4-(Methylthio)benzenaMine | 76180-33-1.
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ResearchGate. Vilsmeier-Haack Transformations under Non Classical Conditions.
-
Guidechem. 1-fluoro-3-methylbenzene - 352-70-5.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction.
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES.
-
ECHEMI. 1-Fluoro-3-(methylthio)benzene | 658-28-6.
-
NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
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The Royal Society of Chemistry. Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information.
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YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation.
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The Royal Society of Chemistry. Electronic Supplementary Information.
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The Royal Society of Chemistry. Supporting Information.
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Doc Brown's Chemistry. mass spectrum of benzaldehyde.
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Scribd. Fragmentation of BENZALDEHYDE (Maina).
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Matrix Fine Chemicals. 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5.
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
-
Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
-
The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.
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ResearchGate. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
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Application Notes and Protocols: Synthesis of Novel Schiff Bases from 2-Fluoro-4-(methylthio)benzaldehyde
Introduction: The Strategic Utility of 2-Fluoro-4-(methylthio)benzaldehyde in Schiff Base Synthesis
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a cornerstone of modern synthetic chemistry.[1][2] Their facile synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, belies their vast structural and functional diversity.[1][2][3] These compounds are not merely synthetic curiosities; they are pivotal ligands in coordination chemistry, intermediates in organic synthesis, and possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5]
This guide focuses on the strategic use of a unique building block, This compound , for the preparation of novel Schiff bases. The incorporation of both a fluorine atom and a methylthio group onto the benzaldehyde scaffold is a deliberate design choice aimed at modulating the electronic and steric properties of the resulting Schiff bases. The highly electronegative fluorine atom at the ortho-position can influence the reactivity of the aldehyde and introduce favorable properties such as increased metabolic stability and binding affinity in biological targets. The methylthio group at the para-position, with its potential for oxidation and complexation, offers another locus for chemical modification and interaction.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to synthesize and explore the potential of Schiff bases derived from this compound. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven protocols, and discuss the prospective applications of this promising class of compounds.
I. Mechanistic Considerations and Reaction Design
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the stable imine product.
The presence of the ortho-fluoro and para-methylthio substituents on the benzaldehyde ring influences the reaction kinetics and equilibrium. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. The methylthio group, while possessing a sulfur atom with lone pairs capable of resonance donation, can also exhibit inductive electron-withdrawal. The interplay of these electronic effects can be finely tuned by the choice of reaction conditions and the nature of the primary amine.
Logical Flow of Schiff Base Formation:
Caption: General mechanism for Schiff base formation.
II. Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of Schiff bases from this compound. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and characterizing the final product.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating (Reflux)
This protocol describes a robust and widely applicable method for Schiff base synthesis.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture with constant stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethanol-water mixture) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
This method offers a significant reduction in reaction time and often leads to higher yields.
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol or another suitable microwave-transparent solvent
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine 1.0 equivalent of this compound and 1.0 equivalent of the primary amine in a small volume of ethanol.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined for each specific reaction.
-
After the irradiation is complete, cool the vessel to room temperature.
-
The product is typically isolated by filtration, followed by washing with cold ethanol and recrystallization as described in Protocol 1.
-
Characterize the purified product.
Experimental Workflow Diagram:
Caption: A typical workflow for Schiff base synthesis.
III. Characterization Data
The successful synthesis of the Schiff base is confirmed by spectroscopic analysis. The following table summarizes the expected key characterization data for a representative Schiff base derived from this compound and aniline.
| Analytical Technique | Expected Observations |
| FT-IR (cm⁻¹) | Appearance of a strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N (imine) stretch. Disappearance of the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine. |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-CH=N-) typically appearing in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both rings and the methylthio group (-SCH₃) around 2.5 ppm. |
| ¹³C NMR (ppm) | A signal for the imine carbon (-C=N-) in the range of 150-165 ppm. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
IV. Potential Applications in Drug Discovery and Materials Science
Schiff bases are renowned for their diverse biological activities.[2][4][5] The unique substitution pattern of Schiff bases derived from this compound suggests several promising avenues for research and development:
-
Antimicrobial Agents: The presence of both fluorine and sulfur in organic molecules is often associated with enhanced antimicrobial activity.[7][8] These Schiff bases could be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: Many Schiff bases have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and induction of apoptosis.[7][9] The synthesized compounds could be evaluated for their cytotoxicity against various cancer cell lines.
-
Corrosion Inhibitors: The nitrogen and sulfur atoms in the Schiff base structure can effectively coordinate with metal surfaces, making them potential candidates for corrosion inhibitors.
-
Fluorescent Probes: The extended conjugation in these aromatic Schiff bases may impart fluorescent properties, which could be exploited for the development of chemosensors for the detection of metal ions or anions.
A study on Schiff bases of 4-(methylthio)benzaldehyde has already demonstrated their antibacterial and antioxidant properties, suggesting that the addition of a fluorine atom could further enhance these activities.[10]
V. Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of a novel class of Schiff bases. The protocols outlined in this guide are robust, reproducible, and adaptable to a wide range of primary amines. The resulting Schiff bases, with their unique electronic and structural features, are ripe for exploration in diverse fields, particularly in the realm of medicinal chemistry and materials science. The systematic investigation of these compounds is poised to yield significant scientific insights and potentially lead to the development of new therapeutic agents and advanced materials.
References
-
General method for the synthesis of Schiff bases. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Luthra, P., et al. (2007). Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. Journal of the Serbian Chemical Society, 72(11), 1083-1090. Available from: [Link]
-
Synthesis Of Schiff Bases By Green Solvent Method: A Green Chemistry Approach. (2019). Pramana Research Journal, 9(2). Retrieved January 19, 2026, from [Link]
-
General method to synthesize a Schiff base. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2020). The Open Conference Proceedings Journal, 11(1). Retrieved January 19, 2026, from [Link]
-
Schiff Base Synthesis Experiment. (n.d.). IONiC/VIPEr. Retrieved January 19, 2026, from [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). Malaysian Journal of Medicine and Health Sciences, 16(SUPP6), 75-80. Available from: [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2023). Journal of Materials Science and Chemical Engineering, 11(11), 1-15. Available from: [Link]
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Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. (2018). Asian Journal of Chemistry, 30(11), 2411-2418. Available from: [Link]
-
Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. Available from: [Link]
-
Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (2021). Molecules, 26(16), 4987. Available from: [Link]
-
New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). International Journal of Drug Delivery Technology, 12(2), 658-661. Available from: [Link]
-
Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). Molecules, 27(7), 2197. Available from: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. (2019). International Journal of Scientific Research in Science and Technology, 6(1), 438-446. Available from: [Link]
-
Synthesis of 4‐(methylthio)benzaldehyde derived Schiff base... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). Molecules, 28(6), 2686. Available from: [Link]
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Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxic studies. (2016). Current Chemistry Letters, 5(1), 23-32. Available from: [Link]
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Application Note: Quantitative Analysis of 2-Fluoro-4-(methylthio)benzaldehyde
Abstract
This document provides comprehensive analytical methodologies for the precise and accurate quantification of 2-Fluoro-4-(methylthio)benzaldehyde, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing. The primary method detailed is a validated High-Performance Liquid Chromatography (HPLC) procedure with UV detection, suitable for quality control, stability testing, and process monitoring. An orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented for confirmatory analysis and the detection of volatile impurities. All protocols are designed to meet rigorous standards for scientific integrity and are framed within the context of international regulatory guidelines.
Introduction and Significance
This compound is an aromatic aldehyde whose structural motifs—a fluorine atom, a methylthio group, and a reactive aldehyde—make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate are critical parameters that directly impact the yield, impurity profile, and overall quality of the final product. Consequently, robust and reliable analytical methods are essential for its quantification.
This application note addresses this need by providing detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[1][2]
Recommended Analytical Approach: A Dual-Method Strategy
A multi-faceted analytical strategy is recommended to ensure comprehensive characterization and quantification.
-
Primary Quantitative Method (Assay and Purity): A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended primary technique. It offers high precision, accuracy, and is suitable for quantifying the main component as well as non-volatile impurities.
-
Confirmatory & Volatile Impurity Method: A Gas Chromatography (GC) method, coupled with either a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive identification, serves as an excellent orthogonal technique.[3][4] It is particularly effective for identifying and quantifying residual solvents or volatile synthetic byproducts.
The logical flow for analyzing a sample of this compound is outlined below.
Caption: Overall analytical workflow for this compound.
Primary Method: RP-HPLC with UV Detection
Principle of Causality
This method separates compounds based on their polarity. This compound is a moderately polar molecule that will partition between a nonpolar stationary phase (C18) and a polar mobile phase (acetonitrile and water). By using a gradient elution, we can ensure a sharp peak for the main analyte while also eluting potential impurities with different polarities, making it a "stability-indicating" method. The benzaldehyde moiety contains a strong chromophore, allowing for sensitive detection via UV spectrophotometry, typically near its absorbance maximum.
Detailed Experimental Protocol
A. Reagents and Materials
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or Type I ultrapure
-
Phosphoric Acid (H₃PO₄), analytical grade
-
This compound Reference Standard (purity ≥ 99.5%)
-
Sample of this compound for analysis
B. Instrumentation and Chromatographic Conditions
-
System: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For faster analysis, a sub-2 µm particle size column can be used on a UHPLC system.
-
Mobile Phase A: Water with 0.1% v/v Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% v/v Phosphoric Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Diluent: Acetonitrile/Water (50:50 v/v)
C. Standard and Sample Preparation
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with the diluent.
D. Data Analysis and Calculation The purity of the sample is determined using the area normalization method. The assay against a reference standard is calculated as shown below.
-
% Purity (Area Normalization): % Purity = (Area_main_peak / Total_area_all_peaks) * 100
-
% Assay (vs. Reference Standard): % Assay = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * % Purity_standard
Method Validation Summary
This protocol must be validated to prove its suitability. The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by ICH Q2(R2) guidelines.[5][6]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from impurities (Rs > 2.0). No interference from blank/placebo. | Ensures the method measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations. | Confirms a direct relationship between concentration and response. |
| Range | Typically 80-120% of the nominal concentration for assay. | The interval providing acceptable linearity, accuracy, and precision. |
| Accuracy | 98.0 - 102.0% recovery of spiked analyte at three levels (e.g., 80%, 100%, 120%). | Measures the closeness of the result to the true value. |
| Precision (%RSD) | Repeatability: ≤ 1.0% (n=6). Intermediate Precision: ≤ 2.0% (different day/analyst). | Demonstrates the method's consistency and reproducibility. |
| LOD | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| LOQ | Signal-to-Noise ratio of 10:1; must be accurate and precise. | The lowest amount of analyte that can be quantified reliably. |
| Robustness | %RSD ≤ 2.0% after minor changes (e.g., flow rate ±10%, temp ±2°C, pH). | Shows the method is unaffected by small, deliberate variations. |
Confirmatory Method: GC-MS/FID
Principle of Causality
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a heated column.[7] this compound is sufficiently volatile for GC analysis. Coupling GC with a Mass Spectrometer (MS) provides mass-to-charge ratio data, which yields definitive structural identification of the analyte and any co-eluting impurities.[8] A Flame Ionization Detector (FID) can be used as a robust, universal detector for quantifiable organic compounds, offering excellent linearity and precision.[4]
Detailed Experimental Protocol
Caption: Experimental workflow for GC-MS/FID analysis.
A. Instrumentation and Conditions
-
System: Gas Chromatograph with a split/splitless injector, coupled to an FID or MS detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (ratio 50:1)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Detector (FID): Temperature 300 °C
-
Detector (MS): Transfer line 280 °C; Ion source 230 °C; Scan range 40-450 amu.
B. Standard and Sample Preparation
-
Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the sample or standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
Comparative Performance
The following table provides a comparison of the expected performance characteristics of the two proposed methods for the analysis of this compound.[9]
| Parameter | RP-HPLC-UV | GC-FID/MS |
| Primary Use | Assay, Purity, Stability | Impurity ID, Volatiles, Orthogonal Assay |
| Analyte Suitability | Excellent for non-volatile & thermally labile compounds. | Requires analyte to be volatile and thermally stable. |
| Selectivity | Good; based on polarity. | Excellent; based on volatility and mass (MS). |
| Sensitivity (LOQ) | ~0.01 - 0.05% | ~0.01% (FID), <0.005% (MS-SIM) |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Structural Info | None (UV only) | Definitive (MS fragmentation pattern) |
Conclusion
The analytical control of this compound is reliably achieved through a combination of RP-HPLC-UV and GC-MS/FID. The detailed HPLC method serves as a robust primary tool for routine quality control and assay determination, offering high precision and accuracy. The orthogonal GC method provides essential confirmatory data and is superior for identifying volatile impurities. Implementing these validated protocols will ensure that the quality of this critical synthetic intermediate is rigorously controlled, supporting the development and manufacturing of high-quality final products.
References
- AMSbiopharma. (2025).
- IntuitionLabs. (2024). ICH Q2(R2)
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2).
- BLD Pharm. This compound.
- RSC Publishing. (2019).
- BLDpharm. 2-Fluoro-4-hydroxy-3-(methylthio)benzaldehyde.
- Morressier. (2021). Synthesis and analysis of derivatives of dibenzalacetone aldol products.
- Scribd. Analysis of Organic Compound:1. (Benzaldehyde).
- PubMed. (2003).
- LibreTexts Chemistry. Spectroscopic Methods.
- MDPI. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- SIELC Technologies. (2018). 4-(Methylthio)benzaldehyde.
- University of Erlangen–Nuremberg. Methods and instruments.
- CDC Stacks. (1999). New analytical method for determining aldehydes in aqueous samples.
- BenchChem. (2025).
- Agilent.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods and instruments - Department of Chemistry and Pharmacy [chemistry.nat.fau.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. Laboratory for organic analysis (GC-MS, FTIR, TOC, ...) | ATU [atu-lab.de]
- 8. Synthesis and analysis of derivatives of dibenzalacetone aldol products [morressier.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the synthesis, optimize your yield, and ensure the purity of your final product.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful synthesis with high yield and purity is crucial for the overall efficiency of the subsequent manufacturing processes. The primary challenges in its synthesis often revolve around regioselectivity, potential side reactions, and purification of the final product. This guide will explore the most common synthetic routes and provide practical solutions to the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are three primary synthetic strategies for preparing this compound:
-
Vilsmeier-Haack Formylation of 1-Fluoro-3-(methylthio)benzene: This is an electrophilic aromatic substitution reaction where the aromatic ring of 1-fluoro-3-(methylthio)benzene is formylated using a Vilsmeier reagent (typically generated from DMF and POCl₃). The regioselectivity of this reaction is a critical factor.[1][2]
-
Directed Ortho-Metalation (DoM) of 1-Fluoro-3-(methylthio)benzene: This method involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The methylthio group is a more effective directing group than the fluoro group, favoring lithiation at the C2 position.
-
S-Alkylation of 2-Fluoro-4-mercaptobenzaldehyde: This two-step approach involves the synthesis of the precursor 2-fluoro-4-mercaptobenzaldehyde, followed by a selective S-methylation reaction.
Q2: What are the main challenges in the Vilsmeier-Haack formylation route?
A2: The primary challenge is controlling the regioselectivity. Both the fluoro and methylthio groups are ortho, para-directing. The methylthio group is an activating group, while the fluoro group is a deactivating group. This can lead to the formation of a mixture of isomers, including the desired this compound, as well as 4-Fluoro-2-(methylthio)benzaldehyde and 2-Fluoro-6-(methylthio)benzaldehyde. Separating these isomers can be difficult and may lead to a lower yield of the desired product.
Q3: How can I improve the regioselectivity of the Vilsmeier-Haack reaction?
A3: Optimizing reaction conditions is key. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. The choice of solvent and the stoichiometry of the Vilsmeier reagent can also influence the isomeric ratio. A systematic Design of Experiments (DoE) approach is recommended to identify the optimal conditions for maximizing the yield of the desired isomer.
Q4: What are the potential pitfalls of the Directed Ortho-Metalation (DoM) route?
A4: The DoM route offers excellent regioselectivity. However, it requires strictly anhydrous conditions and careful temperature control, as organolithium reagents are highly reactive and sensitive to moisture and air. Incomplete lithiation or side reactions with the fluoro group are potential issues. Quenching the reaction with DMF must also be carefully controlled to avoid side reactions.[3]
Q5: What are the common impurities I should look for?
A5: Common impurities include:
-
Isomeric benzaldehydes: As mentioned, the Vilsmeier-Haack reaction can produce other isomers.
-
Unreacted starting material: Incomplete reactions will leave 1-fluoro-3-(methylthio)benzene.
-
Over-oxidation: The aldehyde product can be oxidized to the corresponding carboxylic acid if exposed to air for extended periods, especially during workup and purification.
-
Byproducts from the formylating agent: Residual byproducts from the Vilsmeier reagent or DMF can contaminate the product.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Scenario 1: Low Yield of the Desired Product
| Observation | Potential Cause | Suggested Solution |
| Low overall yield with multiple spots on TLC, including starting material. | Incomplete reaction. | Increase the reaction time and/or temperature. Ensure the stoichiometry of the reagents is correct. For Vilsmeier-Haack, consider increasing the equivalents of the Vilsmeier reagent. |
| Low yield of the desired isomer, with other isomers present. | Poor regioselectivity in the Vilsmeier-Haack reaction. | Optimize reaction conditions: try a lower reaction temperature, screen different solvents, and adjust the rate of addition of the Vilsmeier reagent. Consider switching to the more regioselective Directed Ortho-Metalation route. |
| Product loss during workup or purification. | Emulsion formation during extraction; product volatility; degradation on silica gel. | To break emulsions, add brine or a small amount of a different organic solvent. If the product is volatile, use a rotary evaporator with care and a cold trap. For purification, consider using a less acidic grade of silica gel or an alternative purification method like crystallization or distillation under reduced pressure. |
Scenario 2: Product Purity Issues
| Observation | Potential Cause | Suggested Solution |
| Presence of isomeric impurities in NMR or GC-MS. | Lack of regioselectivity in the synthetic route. | Improve the purification method. Fractional distillation under high vacuum may be effective if the boiling points of the isomers are sufficiently different. Preparative HPLC is another option for separating closely related isomers. |
| Presence of an acidic impurity (broad peak in ¹H NMR, spot streaks on TLC). | Oxidation of the aldehyde to the corresponding carboxylic acid. | Minimize exposure to air during workup and storage. Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature. If oxidation has occurred, the carboxylic acid can be removed by washing the organic solution with a mild base like sodium bicarbonate solution. |
| Discoloration of the final product (yellow or brown). | Presence of polymeric or degradation byproducts. | Ensure all reagents are pure and solvents are anhydrous. Consider treating the crude product with activated carbon before final purification. Distillation or recrystallization can also help remove colored impurities. |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation of 1-Fluoro-3-(methylthio)benzene
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-fluoro-3-(methylthio)benzene (1.0 eq.) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate this compound.
Method 2: Directed Ortho-Metalation (DoM) of 1-Fluoro-3-(methylthio)benzene
Diagram of the Directed Ortho-Metalation Workflow:
Caption: Workflow for the Directed Ortho-Metalation.
Step-by-Step Procedure:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-fluoro-3-(methylthio)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Workup: After the addition of DMF, allow the reaction to slowly warm to room temperature and stir for an additional hour. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure product.[4]
Data Interpretation and Quality Control
A crucial aspect of synthesis is confirming the identity and purity of the product. Below is a table summarizing the expected analytical data for this compound and its potential isomers.
| Compound | Molecular Weight | Expected ¹H NMR Signals (δ, ppm) | Expected GC-MS (m/z) |
| This compound | 170.20 | Aldehyde proton (~10.2), aromatic protons (doublets and doublet of doublets in the range of 7.0-7.8), methyl protons (~2.5) | 170 (M+), fragments corresponding to loss of CHO, CH₃, and S. |
| 4-Fluoro-2-(methylthio)benzaldehyde | 170.20 | Aldehyde proton (~10.3), aromatic protons (doublets and triplet in the range of 7.2-7.9), methyl protons (~2.5) | 170 (M+), characteristic fragmentation pattern. |
| 2-Fluoro-6-(methylthio)benzaldehyde | 170.20 | Aldehyde proton (~10.4), aromatic protons (multiplets in the range of 7.1-7.6), methyl protons (~2.5) | 170 (M+), distinct fragmentation pattern from other isomers. |
Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and the specific instrument used.
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-3-(methylthio)benzaldehyde. Retrieved from [Link]
-
Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Growing Science. (2016). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity Studies. Current Chemistry Letters, 5, 71-82.
- Google Patents. (n.d.). CN102731352A - Preparation method of 4-methylthio benzaldehyde.
-
PubChem. (n.d.). 1-Fluoro-4-(methylthio)benzene. Retrieved from [Link]
-
ResearchGate. (2015). Schiff bases of 4-(methylthio)benzaldehydes: Synthesis, characterization, antibacterial, antioxidant and cytotoxicity Studies. Retrieved from [Link]
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Agilent. (2022). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
YouTube. (2021, August 17). Vilsmeier Reaction. Professor Dave Explains. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative β-C–H Sulfonylation of Cyclic Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
- Google Patents. (n.d.). US20160168151A1 - Substituted pyrimidine compounds as pi3k inhibitors.
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
PubChem. (n.d.). 4-(Methylthio)benzaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Formylation of 3-Fluoro-1-(methylthio)benzene
Welcome to the technical support guide for the formylation of 3-fluoro-1-(methylthio)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction, focusing on minimizing side reactions and maximizing the yield of your desired product.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the electrophilic formylation of 3-fluoro-1-(methylthio)benzene.
Q1: What are the expected directing effects of the fluoro and methylthio groups?
The regiochemical outcome of an electrophilic aromatic substitution on this substrate is governed by the competing directing effects of the two substituents:
-
Methylthio (-SMe) Group: This is a moderately activating group due to the lone pairs on the sulfur atom, which can donate electron density to the ring through resonance. It is an ortho, para-director.
-
Fluoro (-F) Group: This is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because of resonance donation from its lone pairs.[1]
The interplay between the activating -SMe group and the deactivating -F group makes achieving high regioselectivity a significant challenge.
Q2: Which regioisomer is expected to be the major product?
Based on the directing effects, three primary regioisomers are possible: 2-formyl, 4-formyl, and 6-formyl products.
Caption: Potential formylation sites on 3-fluoro-1-(methylthio)benzene.
The activating -SMe group will be the dominant directing group. Therefore, substitution is most likely to occur at positions ortho or para to it (C2, C4, C6).
-
Position 4 (para to -SMe): Often the major product due to a good balance of electronic activation from the -SMe group and minimal steric hindrance.
-
Position 6 (ortho to -SMe): Another likely product, as it is electronically activated by both groups via resonance.
-
Position 2 (ortho to -SMe): This position is sterically hindered by the two adjacent substituents, which often makes it a minor product, though its formation cannot be ruled out, especially with smaller formylating agents.[2]
The final product distribution will be highly dependent on the specific formylation method and reaction conditions used.
Q3: Which formylation methods are most suitable for this substrate?
Given the electron-rich nature of the thioanisole moiety, several methods are viable. However, each comes with specific advantages and disadvantages regarding potential side reactions.
| Method | Formylating Agent | Typical Conditions | Suitability & Comments |
| Vilsmeier-Haack | POCl₃ / DMF | 0°C to 80°C | A common choice for electron-rich arenes.[3][4] Can be sluggish and may require elevated temperatures, increasing the risk of side reactions like oxidation or decomposition.[5] |
| Rieche Formylation | Cl₂CHOMe / Lewis Acid (e.g., TiCl₄, SnCl₄) | -78°C to RT | Often provides higher yields and better regioselectivity for activated rings.[6][7] The strong Lewis acid can promote side reactions if not carefully controlled. |
| Ortho-lithiation | 1. n-BuLi or s-BuLi / TMEDA2. DMF | -78°C | Offers excellent regioselectivity if a directing group can control the lithiation.[8][9] However, both -F and -SMe can direct lithiation, potentially leading to mixtures. The -SMe group is a weaker director than amide or carbamate groups.[10] |
| Gattermann Reaction | HCN / HCl / AlCl₃ | Varies | Highly effective but uses extremely toxic hydrogen cyanide.[11][12] The Zn(CN)₂ modification is safer but still requires careful handling.[13] Not generally recommended unless other methods fail. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the formylation of 3-fluoro-1-(methylthio)benzene.
Caption: Troubleshooting decision tree for formylation reactions.
Issue 1: Low or No Product Yield with Starting Material Recovery
Q: My reaction shows very low conversion, and I've recovered most of my starting material. What went wrong?
A: This issue typically points to an insufficiently reactive electrophile or reaction conditions that are too mild.
-
Cause A: Inactive Vilsmeier or Rieche Reagent. The electrophilic species in these reactions must be generated correctly.
-
Vilsmeier-Haack: The Vilsmeier reagent, formed from POCl₃ and DMF, is sensitive to moisture.[14] Ensure all glassware is oven-dried and reagents are anhydrous. It is crucial to pre-form the reagent (stirring POCl₃ and DMF, typically at 0°C for 30-60 minutes) before adding the substrate.[15] Adding the substrate prematurely can lead to side reactions or failure.[15]
-
Rieche: Lewis acids like TiCl₄ are extremely hygroscopic. Use a fresh, sealed bottle or a recently titrated solution. Old or improperly stored Lewis acids will be deactivated.
-
-
Cause B: Insufficient Temperature. While starting at a low temperature is wise, the formylation of 3-fluoro-1-(methylthio)benzene may require more thermal energy. The fluorine atom deactivates the ring, making it less nucleophilic than thioanisole itself. If you see no conversion at low temperatures, consider slowly warming the reaction. For Vilsmeier-Haack, temperatures can range from room temperature to 80°C.[15]
-
Solution:
-
Verify Reagents: Use anhydrous solvents and fresh, high-quality formylating agents and Lewis acids.
-
Pre-form the Electrophile: Always allow sufficient time for the electrophile to form before substrate addition.
-
Optimize Temperature: Start the reaction at 0°C. If monitoring (by TLC or LC-MS) shows no progress after 1-2 hours, allow the reaction to warm to room temperature, and then incrementally increase the temperature if necessary.
-
Issue 2: An Unexpected Byproduct with a Mass of +16 Da is Observed
Q: I have a major byproduct with a mass 16 units higher than my starting material, and my desired aldehyde yield is low. What is this compound?
A: This is a classic sign of sulfur oxidation. The methylthio group (-SMe) has been oxidized to a methylsulfinyl group (-S(O)Me).
-
Mechanism of Side Reaction: The sulfur atom in the methylthio group is nucleophilic and can be attacked by electrophilic species or oxidants present in the reaction. While not their primary role, strong Lewis acids or impurities can facilitate this oxidation. Once oxidized to the sulfoxide, the substituent becomes strongly electron-withdrawing and deactivating, effectively shutting down any further electrophilic aromatic substitution.[16][17]
-
Contributing Factors:
-
Harsh Conditions: Overly aggressive Lewis acids or high reaction temperatures can promote oxidation.
-
Air/Moisture: While less common, adventitious oxygen in the presence of certain reagents could contribute.
-
-
Solution:
-
Milder Conditions: Switch to a less aggressive Lewis acid if using the Rieche formylation (e.g., SnCl₄ instead of TiCl₄) or ensure the reaction temperature is kept as low as possible.
-
Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen and moisture.
-
Alternative Methods: If oxidation persists, consider a non-Lewis acid-catalyzed method like ortho-lithiation, which avoids strong electrophilic reagents during the key C-C bond formation step.
-
Issue 3: The Product is a Complex Mixture of Regioisomers
Q: My crude NMR shows multiple aldehyde signals, indicating poor regioselectivity. How can I favor one isomer?
A: Achieving high regioselectivity is the central challenge with this substrate. The product ratio is a delicate balance between electronics and sterics.
-
Cause: Competing Directing Effects. As discussed in the FAQs, positions 4 and 6 are electronically similar in terms of activation from the -SMe group. The choice of formylating agent can influence the outcome.
-
Solution:
-
Steric Bulk of the Electrophile: A bulkier electrophile will be more likely to attack the less hindered para position (C4). The Vilsmeier reagent can be modified by using bulkier formamides than DMF, which can increase selectivity for the less hindered position.[2]
-
Directed Ortho-Metalation: For selective synthesis of the 2- or 6-formyl isomers, directed ortho-metalation is the most powerful tool.[10] The -SMe group can direct lithiation to the ortho position. While the fluorine can also direct, careful choice of base and conditions may favor one over the other. This method requires significant optimization but offers unparalleled regiocontrol.[9]
-
Rieche Formylation with TiCl₄: This method can sometimes favor ortho-formylation due to chelation of the Lewis acid with the heteroatom of the directing group, bringing the electrophile into proximity with the ortho position.[6][18] Experimenting with this method at low temperatures could favor the 6-formyl isomer.
-
Issue 4: The Starting Material is Consumed, but Only Tar/Polymer is Formed
Q: My reaction turned black, and workup yielded an intractable tar with no identifiable product. What happened?
A: This indicates substrate decomposition or polymerization, a common issue with electron-rich aromatic compounds under strong acidic conditions.[14]
-
Cause: The combination of an activating group (-SMe) and a strong Lewis acid (like TiCl₄ or AlCl₃) or high temperatures can lead to uncontrolled polymerization or degradation pathways. The intermediate arenium ion may react with another molecule of the starting material instead of proceeding to the desired product.
-
Solution:
-
Lower the Temperature: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for conversion (e.g., start at -78°C for Rieche formylation).
-
Control Stoichiometry: Use only a slight excess of the formylating agent (e.g., 1.1 to 1.2 equivalents). A large excess can promote side reactions and decomposition.[15]
-
Reverse Addition: Add the Lewis acid to the substrate solution at low temperature, rather than adding the substrate to the Lewis acid. This maintains a low instantaneous concentration of the highly reactive species.
-
Weaker Lewis Acid: Consider using a milder Lewis acid, such as SnCl₄ or ZnCl₂.
-
Recommended Protocol: Rieche Formylation
This method is often successful for activated arenes and can provide good yields if side reactions are carefully controlled.[7][19]
Materials:
-
3-Fluoro-1-(methylthio)benzene (1.0 eq.)
-
Dichloromethyl methyl ether (Cl₂CHOMe) (1.2 eq.) - Caution: Highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Titanium tetrachloride (TiCl₄) (1.5 eq.), 1M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 3-fluoro-1-(methylthio)benzene (1.0 eq.) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise via syringe over 15 minutes. The solution may turn a dark color. Stir for an additional 20 minutes at -78°C.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.2 eq.) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -78°C for 1 hour. Then, allow the reaction to slowly warm to 0°C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to -20°C and very slowly quench by adding it to a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution. Caution: Quenching is highly exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers.
References
- Technical Support Center: Optimizing Aromatic Formylation Reactions. Benchchem.
- Troubleshooting guide for the formylation of aromatic amines. Benchchem.
- Rieche Formylation. SynArchive.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Formylation facilitates the reduction of oxidized initiator methionines. National Center for Biotechnology Information.
- Vilsmeier-Haack Transformations under Non Classical Conditions.
- Rieche formylation. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ResearchGate.
- Formylation - Common Conditions.
- Formylation facilitates the reduction of oxidized initiator methionines. PubMed.
- Gattermann reaction. L.S.College, Muzaffarpur.
- Gattermann Reaction - Mechanism, Examples, Application, FAQs. Careers360.
- Gattermann reaction. Wikipedia.
- Directed ortho metalation. Wikipedia.
- The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations [mdpi.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. careers360.com [careers360.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Formylation facilitates the reduction of oxidized initiator methionines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formylation facilitates the reduction of oxidized initiator methionines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. synarchive.com [synarchive.com]
Technical Support Center: Purification of 2-Fluoro-4-(methylthio)benzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 2-Fluoro-4-(methylthio)benzaldehyde (CAS No. 1289084-81-6).[1] The guidance herein is designed to address common challenges, from impurity identification to post-purification storage, ensuring high-purity material for downstream applications.
Part 1: Impurity Profile & Initial Assessment
Understanding the potential impurities in your crude material is the first step toward selecting an effective purification strategy. The synthetic route heavily influences the impurity profile, but some by-products are common to many aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities typically fall into three categories:
-
Oxidation Products: The aldehyde functional group is highly susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid: 2-Fluoro-4-(methylthio)benzoic acid.[2][3] This is often the primary impurity, especially if the crude material has been stored for some time or exposed to air during workup.
-
Unreacted Starting Materials: Depending on the synthetic method used, residual starting materials may persist. For instance, if prepared via formylation of 1-fluoro-3-(methylthio)benzene, this precursor may be present.
-
By-products from Synthesis: Specific reaction conditions can lead to various side products. Isomeric impurities, while less common for this specific substitution pattern, can arise in some formylation reactions.[2]
Q2: How can I quickly assess the purity and identify the main contaminants in my crude sample?
A2: A combination of Thin Layer Chromatography (TLC) and a preliminary ¹H NMR spectrum is highly effective.
-
TLC Analysis: Use a solvent system like 20-30% ethyl acetate in hexanes. The aldehyde should have a moderate Rf value. The corresponding carboxylic acid impurity will typically appear as a streak or a spot with a much lower Rf that sticks to the baseline. Unreacted, less polar starting materials will have a higher Rf. Visualizing the spots under UV light is standard.[4]
-
¹H NMR Spectroscopy: A crude NMR can be very informative. Look for the characteristic aldehyde proton singlet between δ 9.8-10.1 ppm. A broad singlet elsewhere in the spectrum may indicate the carboxylic acid proton. The presence of other unexpected aromatic or aliphatic signals would point to residual starting materials or by-products.
Part 2: Selecting Your Purification Strategy
The optimal purification technique depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities identified.
Purification Method Decision Workflow
Caption: Decision tree for selecting a purification method.
Comparison of Purification Techniques
| Technique | Primary Use Case | Advantages | Disadvantages |
| Vacuum Distillation | Removing non-volatile impurities (polymers, salts) from a liquid aldehyde.[2] | Fast, efficient for large scales, yields very pure product. | Requires thermal stability; risk of decomposition if overheated.[2] Not effective for separating compounds with close boiling points. |
| Recrystallization | Purifying a solid aldehyde from soluble or minor impurities.[5] | Excellent for achieving high purity; scalable. | Yield can be low if the compound has solubility in cold solvent; requires finding a suitable solvent system.[6] |
| Column Chromatography | Separating mixtures with different polarities (e.g., aldehyde from a non-polar starting material).[7] | Highly versatile; can separate complex mixtures. | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Bisulfite Adduct | Selectively removing the aldehyde from a complex mixture or purifying it from non-aldehyde impurities.[8][9] | Highly specific to aldehydes (and some reactive ketones); excellent for removing stubborn impurities.[10] | Requires an aqueous workup; the aldehyde must be stable to strongly basic conditions during regeneration.[8] |
Part 3: Detailed Protocols & Troubleshooting Guides
This section provides step-by-step methodologies for the most common and effective purification techniques.
Method 1: Purification via Bisulfite Adduct Formation
This is often the most robust method for purifying aldehydes. It relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, which can be easily separated from water-insoluble organic impurities. The aldehyde is then regenerated by treatment with a base.[8][9][10]
Caption: Workflow for aldehyde purification via bisulfite adduct.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a water-miscible solvent like methanol or THF in a separatory funnel.[9]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use approximately 1.5-2.0 molar equivalents relative to the aldehyde. Shake the funnel vigorously for 5-10 minutes.[8][10] A white precipitate of the bisulfite adduct may form.
-
Extraction: Add deionized water and a non-polar organic solvent (e.g., hexanes or diethyl ether) to the funnel. Shake again to partition the non-aldehyde impurities into the organic layer.[10]
-
Separation: Carefully separate the two layers. The aldehyde bisulfite adduct is in the aqueous phase.[8] Discard the organic layer containing the impurities.
-
Regeneration: Return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent like ethyl acetate or dichloromethane. While stirring, slowly add a 50% NaOH solution dropwise until the pH of the aqueous layer is >12.[8] This reverses the reaction and regenerates the free aldehyde.
-
Final Workup: Extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic phase with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q: My bisulfite adduct yield is very low, or no precipitate forms. Why? A: This can be due to several factors:
-
Stale Reagent: The sodium bisulfite solution may have oxidized. Always use a freshly prepared, saturated solution.[8]
-
Insufficient Mixing: Vigorous shaking is crucial to ensure contact between the aqueous bisulfite and the aldehyde dissolved in the organic phase.[8]
-
Solubility: For some aldehydes, the adduct is highly soluble in the aqueous/methanol mixture and may not precipitate visibly. This is not a problem; proceed with the extraction, as the adduct will remain in the aqueous phase.[9]
Q: The aldehyde is not regenerating after adding a base. A: Ensure the pH is sufficiently high. Use a pH strip to confirm the aqueous layer is strongly basic (pH > 12). Add more base if necessary. Also, ensure you are allowing enough time for the equilibrium to shift back to the free aldehyde.
Method 2: Vacuum Distillation
This method is ideal if the crude product is an oil and the primary impurities are non-volatile (e.g., baseline material on TLC, salts, or polymers).
-
Pre-treatment (Optional but Recommended): If acidic impurities are suspected, first dissolve the crude oil in a suitable solvent (e.g., diethyl ether). Wash with a saturated sodium bicarbonate (NaHCO₃) solution, then water, then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate to remove the solvent.[2] This step removes the carboxylic acid impurity, preventing potential decomposition during heating.
-
Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Use a magnetic stirrer and a heating mantle connected to a temperature controller.[2]
-
Inhibitor: Add a small amount (100-200 ppm) of an inhibitor like Butylated Hydroxytoluene (BHT) to the distillation flask to prevent polymerization at high temperatures.[2]
-
Distillation: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stable, gently heat the flask. Collect the fraction that distills at a constant temperature. It is advisable to use a cooled receiving flask to minimize loss of the volatile product.[2]
Q: My product is darkening or decomposing in the distillation flask. A: This indicates the distillation temperature is too high or there are residual acidic/basic impurities catalyzing decomposition.[2]
-
Solution 1: Use a lower pressure (higher vacuum) to decrease the boiling point.
-
Solution 2: Ensure you have performed the pre-treatment wash with sodium bicarbonate to remove acidic impurities.[2]
Q: The product is not distilling at the expected temperature/pressure. A: First, verify the accuracy of your vacuum gauge and check all joints for leaks. If the system is tight, it may indicate the presence of high-boiling impurities, requiring a higher temperature or lower pressure.[2]
Part 4: Post-Purification & Storage
Q: How should I store my purified this compound to maintain its purity?
A: Aldehydes, particularly those with electron-donating groups, can be sensitive to air and light.
-
Inert Atmosphere: Transfer the purified product to a clean, dry amber glass bottle. Flush the headspace with an inert gas like argon or nitrogen before sealing tightly.[2]
-
Temperature: Store the container in a refrigerator or freezer to slow the rate of oxidation and potential polymerization.
-
Purity Check: Before use, especially after long-term storage, it is wise to re-check the purity by TLC or ¹H NMR.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Retrieved from [Link]
-
Reddit user discussion. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information C–H Trifluoromethylthiolation of aldehyde hydrazones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Oxidative β-C–H Sulfonylation of Cyclic Amines. Retrieved from [Link]
Sources
- 1. 1289084-81-6|this compound|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-(methylthio)benzaldehyde
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2-Fluoro-4-(methylthio)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its poor solubility in various reaction conditions. Our goal is to equip you with the knowledge to optimize your experimental setups for higher yields and smoother reaction profiles.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a sulfur-containing methylthio group, imparts specific reactivity and properties to the molecule. However, these same features can contribute to its limited solubility in many common organic solvents, posing a significant hurdle in synthetic protocols. This guide will walk you through a systematic approach to overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data is not extensively published, empirical observations and the physicochemical properties of analogous compounds like 4-(methylthio)benzaldehyde suggest that this compound is sparingly soluble in non-polar solvents and has limited solubility in many common polar aprotic and protic solvents at room temperature. It is generally considered insoluble in water.[1]
Q2: Why is this compound poorly soluble?
A2: The poor solubility is a result of its molecular structure. The planar aromatic ring, coupled with the polar fluorine and methylthio groups, leads to strong intermolecular forces in the solid state (crystal lattice energy). Overcoming these forces to dissolve the compound requires a solvent that can effectively solvate the molecule, which is often a delicate balance of polarity and other solvent properties.
Q3: In which solvents should I start my solubility screening?
A3: A good starting point for solubility screening is a range of common polar aprotic solvents. Based on anecdotal evidence and experience with similar aromatic aldehydes, we recommend the following order for initial screening:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
It is crucial to assess solubility at both room temperature and the intended reaction temperature, as solubility often increases with heat.
Troubleshooting Guide: Reaction-Specific Solubility Issues
This section provides tailored advice for common reactions where the solubility of this compound can be a limiting factor.
Issue 1: The compound does not dissolve sufficiently for a Knoevenagel Condensation.
The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds from aldehydes. Poor solubility of the starting aldehyde can lead to sluggish reactions and low yields.
Troubleshooting Workflow:
Caption: Troubleshooting Knoevenagel Condensation Solubility.
Detailed Protocols & Explanations:
-
Protocol 1: Elevated Temperature in Protic Solvents
-
Suspend this compound and the active methylene compound in ethanol or methanol.
-
Add your chosen base (e.g., piperidine, ammonium acetate).
-
Heat the mixture to reflux. The increased thermal energy often provides the necessary activation energy to overcome the crystal lattice forces.
-
-
Protocol 2: Co-Solvent Systems
-
If heating in a single solvent is insufficient, a co-solvent system can be effective.
-
Dissolve the this compound in a minimal amount of a strong solvent like DMF or DMSO.
-
Slowly add this solution to your primary reaction solvent (e.g., ethanol) containing the other reagents. This technique maintains a higher overall concentration of the less soluble reactant in the primary solvent.
-
-
Insight: The choice of base can also influence solubility. Some organic bases can form salts or adducts that may have different solubility profiles.
Issue 2: Incomplete Reductive Amination due to reactant precipitation.
Reductive amination is a versatile method for synthesizing amines. The reaction's success is highly dependent on keeping all reactants in the solution phase.
Solvent Selection Guide for Reductive Amination:
| Reducing Agent | Recommended Solvents | Comments |
| Sodium Triacetoxyborohydride (STAB-H) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | STAB-H is moisture-sensitive, so anhydrous conditions are preferred. DCM and DCE are often effective at dissolving substituted benzaldehydes. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | This reagent is more tolerant of protic solvents. If solubility is an issue, a co-solvent like THF can be added. |
| Hydrogenation (H₂, Pd/C) | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | The choice of solvent can influence the catalyst's activity. Ensure the aldehyde is fully dissolved to prevent catalyst poisoning. |
Troubleshooting Steps:
-
Initial Solvent Choice: Select a solvent compatible with your chosen reducing agent from the table above.
-
Sonication: If the aldehyde is still not fully dissolved, place the reaction vessel in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves can help to break up solid aggregates and promote dissolution.
-
Temperature Control: For reactions that are exothermic, initial poor solubility can lead to localized "hot spots" and side product formation. Ensure efficient stirring to maintain a homogeneous temperature. For endothermic or room temperature reactions, gentle warming can be attempted, but be mindful of the stability of the reducing agent at elevated temperatures.
Issue 3: Heterogeneous mixture in Suzuki and other Cross-Coupling Reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the efficiency of these reactions is often dictated by the solubility of the aryl halide.
Logical Approach to Solvent Selection in Suzuki Coupling:
Caption: Solvent strategy for Suzuki coupling reactions.
Key Considerations:
-
Solvent Systems: A mixture of an organic solvent and water is standard for Suzuki couplings, as it helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Recommended Solvents:
-
Toluene/Water: A common starting point.
-
1,4-Dioxane/Water: Often provides better solubility for more polar substrates.
-
DMF/Water: A stronger solvent system for particularly insoluble compounds.
-
-
Phase-Transfer Catalysis: If the reaction remains biphasic with poor mixing, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the base into the organic phase, thereby accelerating the reaction.
-
Ligand Effects: The choice of phosphine ligand can also impact solubility. Some bulky, electron-rich ligands can form palladium complexes with improved solubility in organic solvents.
Advanced Strategies for Enhancing Solubility
When standard solvent systems fail, the following advanced techniques can be employed:
-
High-Boiling Point Aprotic Solvents: Solvents like NMP and DMSO can dissolve a wide range of organic compounds due to their high polarity and dielectric constants. However, their high boiling points can make product isolation more challenging.
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to a significant increase in solubility and dramatically reduced reaction times. This is particularly useful for sluggish, solubility-limited reactions.
-
Deep Eutectic Solvents (DES): These are mixtures of salts that form a liquid at a lower temperature than either of the individual components. They are highly polar and can be excellent solvents for a variety of organic compounds. A common example is a mixture of choline chloride and urea.
Summary of Recommended Solvents
| Reaction Type | Primary Solvents | Co-Solvents / Additives |
| Knoevenagel Condensation | Ethanol, Methanol | DMF, DMSO |
| Reductive Amination | DCM, DCE, THF, Methanol, Ethanol | - |
| Suzuki Coupling | Toluene, 1,4-Dioxane, DMF | Water, Phase-Transfer Catalysts |
This technical guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By systematically exploring solvent systems, temperature effects, and advanced techniques, researchers can optimize their reaction conditions and achieve their synthetic goals. For further assistance, please do not hesitate to contact our technical support team.
References
- Sigma-Aldrich. 2-Fluoro-4-(trifluoromethyl)benzaldehyde Product Page.
- Sigma-Aldrich. 2-Fluoro-5-(methylthio)-3-(trifluoromethyl)benzaldehyde Product Page.
- ChemicalBook. 2-fluoro-4-(Methylthio)benzenaMine Product Page.
- Abound. This compound Product Page.
-
The Good Scents Company. 4-(methyl thio) benzaldehyde Product Page. [Link]
-
PubChem. 4-Fluoro-2-methoxy-3-(methylthio)benzaldehyde Compound Summary. [Link]
-
PubChem. 3-Fluoro-4-methoxy-2-(methylthio)benzaldehyde Compound Summary. [Link]
- Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry.
- Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.
- BLD Pharm. 2-Fluoro-4-(methylthio)aniline Product Page.
- BLD Pharm. 3-Fluoro-4-methyl-2-(methylthio)benzaldehyde Product Page.
- PubChem. 3-Fluoro-6-isopropoxy-2-(methylthio)benzaldehyde Compound Summary.
- Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
-
PMC. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [Link]
- BLD Pharm. 2-Fluoro-4-hydroxy-3-(methylthio)benzaldehyde Product Page.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
- Google Patents. CN102731352A - Preparation method of 4-methylthio benzaldehyde.
- Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
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Technical Support Center: Optimizing Condensation Reactions of 2-Fluoro-4-(methylthio)benzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 2-Fluoro-4-(methylthio)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for Knoevenagel, Wittig, and Aldol-type condensations. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: Navigating the Reactivity of this compound
This compound is a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom ortho to the aldehyde and an electron-donating methylthio group in the para position, presents both opportunities and challenges in condensation reactions. The interplay of these electronic effects, coupled with potential steric hindrance from the ortho-fluoro group, requires careful consideration of reaction conditions to achieve high yields and selectivity.
This guide will dissect the nuances of three major classes of condensation reactions—Knoevenagel, Wittig, and Aldol—as they apply to this specific substrate. We will explore the underlying chemical principles and provide actionable, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions regarding condensation reactions with this compound.
Q1: How do the 2-fluoro and 4-methylthio substituents influence the reactivity of the benzaldehyde?
A1: The 2-fluoro group is electron-withdrawing via the inductive effect, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This can lead to faster reaction rates compared to unsubstituted benzaldehyde. The 4-methylthio group, conversely, is electron-donating through resonance, which can somewhat temper the activating effect of the fluorine. The ortho-fluoro group can also exert steric hindrance, potentially influencing the approach of bulky nucleophiles.
Q2: Is the methylthio group stable under typical condensation reaction conditions?
A2: The methylthio group is generally stable under many condensation conditions. However, it can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of strong oxidizing agents or under harsh, prolonged heating in the presence of air. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Q3: Can the fluorine atom be displaced during the reaction?
A3: While the carbon-fluorine bond is strong, nucleophilic aromatic substitution (SNAr) is a possibility, particularly with highly activated aromatic rings and strong nucleophiles under forcing conditions.[2] However, under the typically milder basic or neutral conditions of many condensation reactions, displacement of the fluorine is not a common side reaction.
Q4: Can this compound undergo self-condensation in an Aldol reaction?
A4: No, this compound cannot undergo self-condensation in an Aldol reaction. This is because it lacks alpha-hydrogens (protons on the carbon adjacent to the carbonyl group), which are necessary for the formation of an enolate, the key nucleophilic intermediate in the Aldol reaction.[3] This property makes it an excellent electrophilic partner in crossed Aldol condensations.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low or no yield is a common frustration in organic synthesis. The following decision tree can help you diagnose and resolve the issue.
Caption: Troubleshooting low product yield.
Issue 2: Formation of Multiple Products/Impure Product
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Explanation | Recommended Solution |
| Self-condensation of the nucleophile (in Aldol reactions) | The enolate of the ketone or other active methylene compound reacts with itself instead of with the this compound. | Use a non-nucleophilic strong base (e.g., LDA) at low temperature to pre-form the enolate of the ketone before adding the aldehyde. Alternatively, use a large excess of the aldehyde. |
| Oxidation of the methylthio group | The sulfur atom can be oxidized to a sulfoxide or sulfone, especially with prolonged heating in the presence of oxygen. | Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. |
| Poor stereoselectivity (in Wittig reactions) | For unstabilized ylides, conditions that allow for equilibration can lead to a mixture of E and Z isomers. For stabilized ylides, achieving high Z-selectivity is challenging. | To favor the Z-alkene with unstabilized ylides, use salt-free conditions and polar aprotic solvents. To favor the E-alkene with stabilized ylides, higher temperatures and longer reaction times can be beneficial. For Z-selectivity with stabilized ylides, consider a Horner-Wadsworth-Emmons reaction with specific modifications.[4][5][6] |
| Michael Addition | The enolate can add to the α,β-unsaturated product in a 1,4-conjugate addition, leading to byproducts. | Use a stoichiometric amount of a strong base and add the aldehyde slowly to the pre-formed enolate at low temperature. |
Issue 3: Difficulty with Product Purification
Purification can be challenging due to similar polarities of starting materials and products or the presence of persistent byproducts.
| Problem | Potential Cause | Recommended Solution |
| Product co-elutes with starting material | Similar polarity between the product and unreacted aldehyde or nucleophile. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can also be effective. |
| Oily product that won't crystallize | The product may have a low melting point or be impure. | Try to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. If impurities are suspected, purify by column chromatography first. |
| Removal of triphenylphosphine oxide (from Wittig reaction) | This byproduct can be difficult to separate from the desired alkene. | Several methods can be employed: 1) Column chromatography on silica gel. 2) Precipitation of the triphenylphosphine oxide by adding a non-polar solvent like hexane and filtering. 3) Conversion to a water-soluble phosphonium salt by treatment with acid. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of (2-(2-fluoro-4-(methylthio)benzylidene)malononitrile).
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Ammonium Acetate (catalyst)
-
Ethanol or Isopropanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol (5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) or ammonium acetate (0.2 eq).[7]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or isopropanol.
Caption: Knoevenagel Condensation Workflow.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of an α,β-unsaturated ester from this compound.
Materials:
-
This compound
-
Methyl (triphenylphosphoranylidene)acetate
-
Toluene or Dichloromethane (DCM) (solvent)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry toluene or DCM.
-
Add methyl (triphenylphosphoranylidene)acetate (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or reflux until the starting aldehyde is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene.[5]
Protocol 3: Claisen-Schmidt (Aldol) Condensation with Acetone
This protocol describes the base-catalyzed condensation of this compound with acetone.
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol and Water (solvent)
Procedure:
-
In an Erlenmeyer flask, prepare a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).[6][8]
-
In a separate flask, dissolve this compound (1.0 eq) in acetone (a large excess of acetone can be used as both reactant and solvent).
-
Slowly add the NaOH solution to the aldehyde/acetone mixture with vigorous stirring at room temperature. A precipitate may form.
-
Continue stirring for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified α,β-unsaturated ketone.
References
- Nielsen, A. T. & Houlihan W. J. (1986).
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
- Medina, et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry; Vol. 24, No. 2, 653-656.
- Friedländer, P. (1882). Ueber die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Thermo Fisher Scientific.
- PubMed Central (NIH). Different catalytic approaches of Friedländer synthesis of quinolines.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Bentham Science Publishers. (2025).
- Organic Reactions.
- D. G. Gilheany, et al. (2010).
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
- T.B. Marder, et al. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
- Organic Chemistry Portal. Wittig Reaction.
- NROChemistry. Wittig Reaction: Mechanism and Examples.
- Wikipedia. Wittig reaction.
- Williamson, K. L. (2012). Experiment 5.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
- Magritek.
- Asmus, K.-D., et al. Efficient r-(Alkylthio)alkyl-Type Radical Formation in •OH-Induced Oxidation of r-(Methylthio)acetamide. American Chemical Society.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- D. A. Nagib, et al. (2020).
- S. L. Buchwald, et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals.
- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
- S. D. Rychnovsky, et al.
- M. N. Elinson, et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
- H-H. Liao, et al. (2024).
- Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?.
- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
- ResearchGate.
- E. L. Eliel, et al. Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds (or equivalents thereof). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- C. F. Bernasconi, et al. Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO.
- Kilway, K. V. & Drew, A. (2007). Experiment 9: Aldol Reaction. CHEM 322L.
- Scribd.
- Wikipedia. Dimethyl sulfide.
- ResearchGate. Reactions of Substituted (Methylthio)benzylidene Meldrum's Acids with Secondary Alicyclic Amines in Aqueous DMSO. Evidence for Rate-Limiting Proton Transfer | Request PDF.
- M. C. White, et al.
- S. M. Sherif, et al.
- J. Passmore, et al. Oxidation of methyl groups in the reaction of sulfur homopolyatomic cations with acetonitrile: formation and crystal structure of the novel trithietanylium ring.
- 32.
- Echemi. (2025).
- ResearchGate. The condensation reaction with benzaldehyde dimethylacetal.
- Semantic Scholar. Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions.
Sources
Technical Support Center: NMR Spectral Interpretation of 2-Fluoro-4-(methylthio)benzaldehyde
Welcome to the technical support guide for the NMR spectral interpretation of 2-Fluoro-4-(methylthio)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Here, we address common challenges and frequently asked questions to ensure accurate and efficient analysis.
I. Troubleshooting Guide: Common Spectral Issues
This section provides in-depth solutions to specific problems you might encounter during the NMR analysis of this compound.
Q1: My ¹H NMR spectrum shows more aromatic signals than the three expected protons. What could be the cause?
This is a common issue that can arise from several sources, including the presence of impurities or rotational isomers (rotamers).
Causality and Diagnosis:
-
Impurities: The most likely impurity is the corresponding carboxylic acid, 2-fluoro-4-(methylthio)benzoic acid, formed by the oxidation of the aldehyde.[1][2][3] Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which can be accelerated by light.[4]
-
Rotamers: While less common for this specific molecule at room temperature, restricted rotation around the C(aryl)-C(aldehyde) bond could theoretically lead to distinct NMR signals for different conformers. This is more likely if you are running the experiment at a very low temperature.
Step-by-Step Troubleshooting Protocol:
-
Re-purify the Sample: If possible, re-purify your sample using flash column chromatography or recrystallization to remove potential impurities.
-
Check for Carboxylic Acid Impurity: Look for a broad singlet far downfield, typically above 10 ppm, which is characteristic of a carboxylic acid proton. The aromatic signals of 2-fluoro-4-(methylthio)benzoic acid would also be present.
-
D₂O Exchange: To confirm the presence of an exchangeable proton like a carboxylic acid, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum.[5] The peak corresponding to the acidic proton should diminish or disappear.
-
Variable Temperature (VT) NMR: If you suspect the presence of rotamers, acquiring spectra at different temperatures can be informative. If the extra signals coalesce at higher temperatures, it indicates that you are observing different rotational isomers.
Q2: The coupling patterns in the aromatic region of my ¹H NMR are complex and difficult to interpret. How can I simplify them?
The complexity arises from proton-proton (H-H) and proton-fluorine (H-F) couplings. Understanding these interactions is key to correct assignment.
Causality and Diagnosis:
The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and will couple to nearby protons. You will observe couplings between the fluorine at position 2 and the protons at positions 3 and 5. These H-F coupling constants have magnitudes that depend on the number of bonds separating the nuclei.[6]
-
³JHF (ortho coupling, e.g., F2-H3): Typically in the range of 2-15 Hz.[7]
-
⁴JHF (meta coupling, e.g., F2-H6): Usually smaller, around 0-3 Hz.
-
⁵JHF (para coupling, e.g., F2-H5): Generally very small or negligible.
Step-by-Step Deciphering Protocol:
-
¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to run a ¹H{¹⁹F} NMR experiment (proton NMR with fluorine decoupling). This will remove all H-F couplings, leaving only the H-H couplings, which will simplify the multiplets and aid in assignment.[8]
-
2D COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between protons that are coupled to each other. This is invaluable for tracing the connectivity of the protons in the aromatic ring.
-
¹⁹F NMR: Acquiring a ¹⁹F NMR spectrum can also be very informative. The multiplicity of the fluorine signal will confirm which protons it is coupled to.[9]
Q3: I am not sure which carbon signal corresponds to the carbon bearing the fluorine in my ¹³C NMR spectrum. How can I definitively assign it?
The carbon directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling (¹JCF).
Causality and Diagnosis:
The ¹JCF coupling constant is typically large, often in the range of 160-350 Hz.[10] This will split the signal for C2 into a doublet. You may also observe smaller two-bond (²JCF) and three-bond (³JCF) couplings for C1, C3, and C6.
Step-by-Step Assignment Protocol:
-
Standard ¹³C NMR: In a standard broadband-decoupled ¹³C NMR spectrum, look for a doublet with a large splitting (coupling constant). This is a strong indication of the carbon attached to the fluorine.
-
DEPT-135/DEPT-90: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can help identify the types of carbons (CH, CH₂, CH₃).[11][12][13]
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
DEPT-90: Only CH signals will appear as positive peaks.
-
By comparing the standard ¹³C spectrum with the DEPT spectra, you can distinguish between protonated and non-protonated carbons. The carbon attached to the fluorine (C2) is quaternary and will be absent in both DEPT-90 and DEPT-135 spectra.
-
II. Frequently Asked Questions (FAQs)
This section addresses general questions regarding the NMR analysis of this compound.
Q4: What are the expected ¹H and ¹³C chemical shifts for this compound?
While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following table provides typical values in CDCl₃.[14][15]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| CHO | ~9.9 | d | ~191 |
| Ar-H | ~7.8 | m | |
| Ar-H | ~7.3 | m | |
| Ar-H | ~7.0 | m | |
| SCH₃ | ~2.5 | s | ~15 |
| Ar-C (ipso to CHO) | ~133 | ||
| Ar-C (ipso to F) | ~163 (d, ¹JCF ≈ 250 Hz) | ||
| Ar-C (ipso to SCH₃) | ~148 | ||
| Ar-CH | ~130 | ||
| Ar-CH | ~125 | ||
| Ar-CH | ~115 (d, ²JCF ≈ 20 Hz) |
Note: The aromatic proton and carbon signals require specific 2D NMR experiments for unambiguous assignment. The values are based on related structures and predictive models.[16][17][18]
Q5: Which deuterated solvent is best for acquiring the NMR spectrum of this compound?
The choice of solvent is crucial for obtaining a high-quality spectrum.
-
Deuterated Chloroform (CDCl₃): This is the most common and generally suitable solvent for this compound due to its excellent dissolving power for many organic compounds.[19]
-
Deuterated Acetone (Acetone-d₆): If you encounter solubility issues or if the residual CHCl₃ peak at ~7.26 ppm overlaps with your aromatic signals, acetone-d₆ is a good alternative.[5]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): For compounds with poor solubility in other solvents, DMSO-d₆ can be used. However, it is non-volatile, making sample recovery difficult.[5] Be aware that solvent effects can cause significant changes in chemical shifts.[20]
Q6: My NMR signals are broad. What are the possible reasons and solutions?
Broad signals can be caused by several factors related to sample preparation and spectrometer settings.[5][21]
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broad peaks. Diluting the sample may help.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean.
-
Insoluble Particles: The presence of suspended particles will disrupt the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
III. Logical Workflow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting unexpected NMR spectral results for this compound.
Caption: Troubleshooting workflow for NMR analysis.
IV. References
-
Green Chemistry. (2018). Supporting Information.
-
NMR Facility, University of California, Riverside. Troubleshooting Acquisition Related Problems.
-
Department of Chemistry, University of Rochester. Troubleshooting 1H NMR Spectroscopy.
-
The Journal of Organic Chemistry. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications.
-
Canadian Journal of Chemistry. NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES.
-
ChemicalBook. 4-(METHYLTHIO)BENZOIC ACID(13205-48-6) 13C NMR spectrum.
-
Department of Chemistry and Biochemistry, University of Maryland. Troubleshooting.
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
-
Sigma-Aldrich. NMR Solvents.
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
-
ResearchGate. Oxidation of aldehydes to carboxylic acids.
-
MDPI. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
-
ResearchGate. Under what circumstance, nmr doesn't show signals?.
-
Journal of the American Chemical Society. Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation.
-
Canadian Journal of Chemistry. Control of the orientation of the aldehyde group in 2-(alkylthio)benzaldehydes by the directional lone-pair on sulfur.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
-
The Royal Society of Chemistry. Supplementary Information.
-
NMR Chemical Shifts.
-
Progress in NMR Spectroscopy. FLOURINE COUPLING CONSTANTS.
-
ChemicalBook. 4-(Methylthio)benzaldehyde(3446-89-7) 13C NMR spectrum.
-
The Royal Society of Chemistry. Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information.
-
BLD Pharm. 1289084-81-6|this compound.
-
ACS Sustainable Chemistry & Engineering. Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Publications.
-
Fluorine NMR.
-
Wikipedia. Chloroform.
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
-
The Duke NMR Center. Coupling constants.
-
ResearchGate. (PDF) Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions.
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
-
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants.
-
ChemicalBook. 4-(Methylthio)benzaldehyde(3446-89-7) 1H NMR spectrum.
-
The Royal Society of Chemistry. Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure.
-
PubChem. 4-(Methylthio)benzaldehyde.
-
ACS Omega. 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
YouTube. Solvents in NMR Spectroscopy.
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
-
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.
-
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy.
-
NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
PubChem. 4-Fluoro-2-methoxy-3-(methylthio)benzaldehyde.
-
Sigma-Aldrich. 2-Fluoro-5-(methylthio)-3-(trifluoromethyl)benzaldehyde.
-
PubMed. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
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Stability issues of 2-Fluoro-4-(methylthio)benzaldehyde under acidic/basic conditions
Welcome to the technical support guide for 2-Fluoro-4-(methylthio)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address potential stability issues you may encounter when working with this compound under various acidic and basic conditions. Our guidance is rooted in fundamental chemical principles and extensive field experience to ensure the integrity of your experiments.
Introduction to the Stability Profile
This compound is a multifunctional aromatic compound. Its reactivity is primarily dictated by the interplay of three key features: the aldehyde group, the thioether linkage, and the electron-withdrawing fluorine atom on the aromatic ring. Understanding the inherent chemical liabilities of these functional groups is paramount to predicting and mitigating stability issues. While specific degradation kinetics for this exact molecule are not extensively published, we can infer its behavior from well-established chemical principles governing analogous structures.
The aldehyde group is susceptible to a range of acid- and base-catalyzed reactions. The thioether (methylthio) group is prone to oxidation and can be involved in reactions at the sulfur atom. The fluorine substituent, being strongly electronegative, influences the electron density of the aromatic ring and, consequently, the reactivity of the aldehyde and methylthio groups.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address problems you might face during your experimental work.
Issue 1: Unexpected Side Products in Acidic Media
Question: I am running a reaction with this compound under acidic conditions (e.g., using HCl or a Lewis acid catalyst) and observing the formation of unexpected impurities. What could be happening?
Answer:
Under acidic conditions, several degradation pathways can become active for this compound. The most probable causes for the formation of side products are:
-
Acetal Formation: In the presence of alcohols (often used as solvents) and an acid catalyst, the aldehyde can reversibly form an acetal.[1] This is a common protecting group strategy, but it can be an undesired side reaction if not intended.
-
Hydration: In aqueous acidic media, the aldehyde can undergo hydration to form a geminal diol.[1] While this is a reversible process, the hydrate may participate in subsequent unwanted reactions.
-
Protonation of the Thioether: The sulfur atom of the methylthio group can be protonated by strong acids. This can make the methyl group susceptible to nucleophilic attack or other rearrangements, although this is less common with weaker acids. Studies on thioanisole, a related compound, have shown that protonation can occur on the sulfur atom in the presence of strong acids.
-
Oxidation of the Thioether: While less common in the absence of a specific oxidizing agent, some acidic conditions, particularly in the presence of air or trace metal impurities, can promote the oxidation of the thioether to a sulfoxide.
Troubleshooting Protocol:
-
Control the Reaction Environment:
-
If alcohol is not a required reagent, switch to an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to prevent acetal formation.
-
If an aqueous medium is necessary, consider using buffered conditions to maintain a mildly acidic pH rather than a strongly acidic one.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
-
-
Choice of Acid:
-
Use the mildest acid catalyst that is effective for your desired transformation.
-
Consider using a solid-supported acid catalyst that can be easily filtered off, potentially reducing side reactions in the solution phase.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the onset of side product formation.
-
If side products appear early, consider lowering the reaction temperature or reducing the concentration of the acid catalyst.
-
Issue 2: Decomposition or Discoloration in the Presence of Strong Bases
Question: I am attempting a reaction using a strong base (e.g., NaOH, LDA) with this compound, and my reaction mixture is turning dark, or I am seeing significant decomposition of my starting material. What are the likely causes?
Answer:
Aromatic aldehydes lacking alpha-hydrogens, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of the corresponding primary alcohol and carboxylic acid.
Potential Degradation Pathways:
-
Cannizzaro Reaction: Two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to an alcohol. This is a common reaction for benzaldehyde derivatives under strongly basic conditions.
-
Nucleophilic Attack at the Aldehyde: Strong bases, especially hydroxides, can directly attack the carbonyl carbon, leading to the formation of a hydrated intermediate that can then participate in the Cannizzaro reaction.
-
Aryl Halide Reactivity: While the fluorine atom is generally stable, under harsh basic conditions and high temperatures, nucleophilic aromatic substitution could potentially occur, though this is less likely than reactions involving the aldehyde.
Troubleshooting Protocol:
-
Base Selection:
-
If the intended reaction does not require a very strong base, consider using a milder, non-nucleophilic base such as an amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base like potassium carbonate.
-
If a strong base is necessary, use a non-hydroxide base like lithium diisopropylamide (LDA) at low temperatures to favor your desired reaction over the Cannizzaro reaction.
-
-
Reaction Conditions:
-
Perform the reaction at the lowest possible temperature to control the rate of decomposition.
-
Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Ensure an inert atmosphere to prevent oxidation, which can be exacerbated under basic conditions.
-
-
Alternative Strategies:
-
If the aldehyde functionality is not directly involved in the desired transformation, consider protecting it as an acetal before subjecting the molecule to strongly basic conditions. The acetal can be deprotected under mildly acidic conditions after the base-mediated step is complete.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage (e.g., under nitrogen or argon) is also advisable to prevent slow oxidation of the thioether and aldehyde functionalities.
Q2: Is the thioether group susceptible to oxidation during routine handling?
A2: Thioethers can be oxidized to sulfoxides and then to sulfones.[2] While this typically requires an oxidizing agent, prolonged exposure to air (oxygen) can lead to slow oxidation, especially in the presence of light or trace metal catalysts. For reactions sensitive to the presence of sulfoxides, it is good practice to use freshly acquired or purified material and to handle it under an inert atmosphere. Common oxidizing agents like hydrogen peroxide can readily oxidize thioethers.[3]
Q3: How does the fluorine substituent affect the stability of the aldehyde group?
A3: The fluorine atom is a strongly electron-withdrawing group. This effect is most pronounced at the ortho and para positions. In this compound, the fluorine atom at the 2-position increases the electrophilicity of the carbonyl carbon of the aldehyde. This makes the aldehyde more reactive towards nucleophiles but can also increase its susceptibility to hydration and acetal formation in acidic media. The phenyl ring in benzaldehyde generally stabilizes the partial positive charge on the carbonyl carbon through resonance, making it less reactive than aliphatic aldehydes.[4][5] The presence of the electron-withdrawing fluorine can counteract this stabilization to some extent.
Q4: Can the methylthio group be cleaved under acidic or basic conditions?
A4: Cleavage of the methyl-sulfur bond in a thioether is generally not facile. However, under very harsh acidic conditions, particularly with Lewis acids that can coordinate to the sulfur, cleavage is possible. Similarly, very strong bases in combination with high temperatures could potentially promote cleavage, but this is not a common degradation pathway under typical synthetic conditions.
Visualizing Potential Degradation Pathways
Below are diagrams illustrating the key potential degradation pathways for this compound under acidic and basic conditions.
Caption: Potential reactions of this compound in acidic media.
Caption: The Cannizzaro reaction pathway under strong basic conditions.
Summary of Recommendations
For optimal stability and to ensure the success of your experiments involving this compound, please consider the following:
| Condition | Potential Issue(s) | Recommended Precautions |
| Strongly Acidic | Acetal formation (with alcohols), hydration, potential thioether protonation. | Use aprotic solvents, mild acid catalysts, and an inert atmosphere. |
| Strongly Basic | Cannizzaro reaction leading to disproportionation into alcohol and carboxylic acid. | Use non-nucleophilic bases, low temperatures, and consider protecting the aldehyde group. |
| General Handling | Oxidation of the thioether to sulfoxide or sulfone. | Store in a cool, dark place under an inert atmosphere. Use fresh material for sensitive reactions. |
By understanding these potential stability issues and implementing the recommended troubleshooting steps, you can minimize unwanted side reactions and achieve more reliable and reproducible results in your research.
References
- What are the reactions of benzaldehyde in acidic media? - Blog. (2025).
- Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid - Chemistry Stack Exchange. (2021).
- Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid - ECHEMI. (n.d.).
- Thiols And Thioethers - Master Organic Chemistry. (2015).
- Hydrogen peroxide - Wikipedia. (n.d.).
Sources
- 1. 1289084-81-6|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Fluoro-4-methoxy-2-(methylthio)benzaldehyde | C9H9FO2S | CID 163198179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reliable Chemical Trading Partner, Professional 2-Fluoro-4-methylthio benzoic acid Supply [methylbenzoate-benzoicacid.com]
- 4. 4-Fluoro-2-methoxy-3-(methylthio)benzaldehyde | C9H9FO2S | CID 131320287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Methylthio)benzaldehyde | C8H8OS | CID 76985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-4-(methylthio)benzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying crude 2-Fluoro-4-(methylthio)benzaldehyde. Here, we address common challenges and provide practical, in-depth solutions to achieve high purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they form?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common impurities include:
-
Oxidation Products: The thioether (methylthio) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (2-Fluoro-4-(methylsulfinyl)benzaldehyde) and sulfone (2-Fluoro-4-(methylsulfonyl)benzaldehyde).[1][2][3] This is a common issue during synthesis, work-up, and even storage if the material is exposed to air or oxidizing agents.[3][4]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may be present. For instance, if prepared via a Grignard reaction, unreacted Grignard reagents or their byproducts could be impurities.[5][6]
-
Byproducts from Synthesis: Side reactions can introduce various impurities. For example, in Grignard reactions, biphenyls can form as a significant byproduct.[5]
-
Isomeric Impurities: Depending on the specificity of the synthetic route, other positional isomers of the benzaldehyde may be present.
Q2: How should I properly store purified this compound to maintain its purity?
A2: To prevent degradation, particularly oxidation of the thioether, the purified compound should be stored under an inert atmosphere, such as nitrogen or argon.[7] It is also advisable to store it in a cool, dark place in a tightly sealed container to minimize exposure to light and air.[7] For long-term storage, refrigeration is recommended.
Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?
A3: A yellowish color can indicate the presence of biphenyl impurities, often formed during Grignard reactions, or other colored byproducts from side reactions.[5] It could also be a sign of minor decomposition. To remove the color, you can try recrystallization with the addition of a small amount of activated charcoal.[7] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[7]
Q4: I'm observing a decrease in the aldehyde peak and the appearance of a new peak in the NMR spectrum after storage. What is happening?
A4: This is a strong indication of the oxidation of the aldehyde group to the corresponding carboxylic acid (2-Fluoro-4-(methylthio)benzoic acid). Aldehydes are prone to air oxidation.[8] To prevent this, always store the purified compound under an inert atmosphere and in a tightly sealed container.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and resolve common issues encountered during the purification of this compound.
Problem 1: Presence of Sulfoxide and Sulfone Impurities
Symptoms:
-
Additional peaks in the NMR spectrum, typically downfield from the thioether.
-
Mass spectrometry data showing masses corresponding to the addition of one or two oxygen atoms.
-
Changes in the compound's polarity, making it more polar than the desired product.
Root Cause:
-
Oxidation of the methylthio group during the reaction or work-up.[1][3] This can be caused by exposure to air, peroxide-forming solvents, or other oxidizing agents.[4]
Solutions:
| Method | Description | Advantages | Disadvantages |
| Column Chromatography | A highly effective method for separating compounds with different polarities.[8] | High resolution and good for removing a wide range of impurities. | Can be time-consuming and requires significant solvent usage. The aldehyde may be sensitive to silica gel.[8] |
| Recrystallization | Exploits differences in solubility between the desired product and impurities. | Can be very effective for removing small amounts of impurities and is scalable. | Finding a suitable solvent system can be challenging. |
| Bisulfite Adduct Formation | A chemical method to selectively remove aldehydes from a mixture.[8][9][10] | Highly selective for aldehydes and can be used for large-scale purification.[9] | Requires an additional chemical step and subsequent regeneration of the aldehyde. |
Detailed Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elution: Begin elution with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5). Gradually increase the polarity of the mobile phase to elute the compounds. The desired product will elute before the more polar sulfoxide and sulfone impurities.[8]
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or another suitable analytical technique to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: Workflow for purification by column chromatography.
Problem 2: Difficulty in Removing Unreacted Starting Materials or Synthetic Byproducts
Symptoms:
-
Persistent peaks in the analytical data (NMR, GC-MS) corresponding to known starting materials or byproducts.
-
Difficulty in achieving high purity (>98%) even after initial purification attempts.
Root Cause:
-
Incomplete reaction, leading to residual starting materials.
-
Formation of byproducts with similar physical properties (e.g., boiling point, polarity) to the desired product.
Solutions:
| Method | Description | Advantages | Disadvantages |
| Vacuum Distillation | Effective for separating compounds with different boiling points. | Good for large-scale purification and removing non-volatile impurities.[7] | The compound may decompose at high temperatures. Requires a good vacuum system. |
| Recrystallization | Can be effective if a solvent system is found where the impurity has significantly different solubility.[7] | Cost-effective and scalable. | May not be effective if the impurity co-crystallizes with the product. |
| Aqueous Wash | If the impurity is acidic or basic, an aqueous wash with a mild base or acid can remove it. | Simple and quick procedure. | Only applicable for impurities with acidic or basic properties. |
Detailed Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.[7]
-
Preparation: Place the crude product in the distillation flask with a magnetic stir bar.
-
Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask while stirring. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is advisable to collect the purified product in a receiving flask cooled with an ice bath.[7]
dot
Caption: Decision tree for troubleshooting purification.
References
- Oxidation of sulfoxides to sulfones by hydrogen peroxide over Ti-containing zeolites. (2025). Vertex AI Search.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate.
- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. (n.d.). Benchchem.
- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (2025). Benchchem.
- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.
- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH.
- How to purify low boiling aldehydes from a reaction mixture? Is it possible by column chromatography?. (2021). ResearchGate.
- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Grignard Reaction. (n.d.). Chem 355 Jasperse.
- Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. (2001). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfone synthesis by oxidation [organic-chemistry.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-4-(methylthio)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methylthio)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique challenges presented by this substrate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.
Introduction: Understanding the Substrate
This compound is a versatile building block, but its reactivity is governed by the interplay of its three functional groups: the aldehyde, the ortho-fluoro substituent, and the para-methylthio group.
-
Aldehyde Group : The primary site for many transformations, including condensations, oxidations, reductions, and olefinations.
-
Ortho-Fluoro Group : This group exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aldehyde carbon. It can also introduce steric hindrance for reactions at the aldehyde or adjacent positions.[1][2]
-
Para-Methylthio Group : The sulfur atom in the methylthio group is a notorious poison for many transition metal catalysts, particularly palladium.[3][4][5] This is the most significant challenge when planning cross-coupling reactions.
This guide is structured to address the most common issues and questions that arise when selecting catalysts for reactions involving this molecule.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound, but I am seeing very low yields or no reaction at all. What is the likely cause and how can I fix it?
Answer: The most probable cause is catalyst poisoning by the methylthio (-SMe) group.[3][4] Sulfur compounds are known to bind strongly to the active sites of palladium catalysts, leading to their deactivation.[5][6][7]
Diagnostic Steps & Solutions:
-
Increase Catalyst Loading: As a first, albeit less economical, step, you can try increasing the catalyst loading. This may provide enough active catalyst sites to overcome the poisoning effect for small-scale reactions.
-
Employ Sulfur-Tolerant Ligands: Standard phosphine ligands may not be robust enough. Switch to bulky, electron-rich biarylphosphine ligands which are known to enhance catalyst stability and activity.
-
Use a Pre-treatment Step: If possible, consider a purification step for your starting material to remove any elemental sulfur impurities that might be present.[3]
-
Consider Alternative Metals: Nickel-based catalysts have shown promise for cross-coupling reactions and can sometimes be more tolerant to sulfur-containing substrates than palladium.[8]
Experimental Protocol: Screening for a Robust Palladium Catalyst System
This protocol outlines a screening process to identify a suitable catalyst for a Buchwald-Hartwig amination with a secondary amine.
-
Setup: In an array of oven-dried vials under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).
-
Catalyst/Ligand Addition: To each vial, add a different palladium source and ligand combination (see table below for suggestions). A common approach is to use a pre-catalyst.
-
Reagent Addition: Add the amine coupling partner (1.2 equiv.) and a base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).
-
Reaction: Stir the vials at a set temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Observations/Expected Outcome |
| 1 | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu | A good starting point for challenging substrates. |
| 2 | Pd₂(dba)₃ (2%) | RuPhos (4%) | NaOtBu | Another robust ligand to screen. |
| 3 | Pd(OAc)₂ (2%) | BrettPhos (4%) | LHMDS | A strong, non-nucleophilic base can sometimes improve results. |
| 4 | NiCl₂(dme) (5%) | IPr (10%) | NaOtBu | A nickel-based system as an alternative. |
Issue 2: Poor Selectivity in Knoevenagel Condensation
Question: I am performing a Knoevenagel condensation with an active methylene compound, but I'm observing side products. How can I improve the selectivity?
Answer: While the Knoevenagel condensation is generally a robust reaction, side reactions can occur.[9][10] The electron-withdrawing nature of the ortho-fluoro group enhances the aldehyde's reactivity, which is generally favorable.[9] However, with highly reactive methylene compounds or harsh basic conditions, further reactions can occur.
Solutions:
-
Catalyst Choice: Use a mild, weak base as a catalyst. Piperidine, pyrrolidine, or even a basic ionic liquid can be effective.[11][12] Strong bases can lead to unwanted side reactions.
-
Reaction Temperature: Run the reaction at room temperature or with gentle heating. High temperatures can promote side product formation.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or even water can be effective and are environmentally friendly options.[10]
Frequently Asked Questions (FAQs)
Palladium-Catalyzed Cross-Coupling Reactions
Q1: What is the best general-purpose palladium catalyst for Suzuki-Miyaura coupling with this substrate?
A1: There is no single "best" catalyst due to the poisoning issue. However, catalyst systems employing bulky, electron-rich biarylphosphine ligands like XPhos , SPhos , or RuPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly recommended starting points.[8] These ligands are designed to stabilize the palladium center and promote the key steps of the catalytic cycle.[13]
Q2: Can I use a pre-formed palladium catalyst?
A2: Yes, using pre-catalysts such as XPhos-Pd-G3 or SPhos-Pd-G2 is highly advisable. These are air- and moisture-stable complexes that provide a reliable source of the active Pd(0) species in the reaction, leading to more reproducible results.
Q3: What role does the base play in these cross-coupling reactions?
A3: The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[14][15] For Suzuki reactions with this substrate, bases like Cs₂CO₃ or K₃PO₄ are often used.[16] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8]
// Node styles node [fillcolor="#4285F4"]; // Blue for main steps decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; // Yellow for decisions outcome [shape=ellipse, fillcolor="#34A853"]; // Green for success troubleshoot [shape=box, style="rounded,filled", fillcolor="#EA4335"]; // Red for issues
// Workflow start [label="Start: Reaction with\nthis compound"]; reaction_type [label="Select Reaction Type", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> reaction_type;
// Branch for Cross-Coupling cross_coupling [label="Palladium Cross-Coupling?\n(Suzuki, Buchwald-Hartwig)"]; aldehyde_chem [label="Aldehyde Chemistry?\n(Knoevenagel, Wittig, etc.)"];
reaction_type -> cross_coupling [label="Yes"]; reaction_type -> aldehyde_chem [label="No"];
// Cross-Coupling Path catalyst_choice [label="Initial Catalyst Choice:\n- Pd Pre-catalyst (e.g., XPhos-Pd-G3)\n- Bulky Biarylphosphine Ligand\n- Appropriate Base"]; run_reaction [label="Run Small-Scale Test Reaction"]; check_yield [label="Acceptable Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Reaction Successful!\nProceed to Scale-up"]; troubleshoot_poisoning [label="Troubleshoot:\n- Increase Catalyst Load\n- Screen Other Ligands (RuPhos, SPhos)\n- Consider Ni Catalyst\n- Purify Starting Material"];
cross_coupling -> catalyst_choice; catalyst_choice -> run_reaction; run_reaction -> check_yield; check_yield -> success [label="Yes"]; check_yield -> troubleshoot_poisoning [label="No"]; troubleshoot_poisoning -> run_reaction [label="Re-optimize"];
// Aldehyde Chemistry Path aldehyde_catalyst [label="Select Appropriate Catalyst/Reagent"]; knoevenagel [label="Knoevenagel:\nMild base (e.g., piperidine)"]; wittig [label="Wittig:\nPhosphonium Ylide"]; reduction [label="Reduction:\nNaBH₄, LiAlH₄"];
aldehyde_chem -> aldehyde_catalyst; aldehyde_catalyst -> knoevenagel [style=dashed]; aldehyde_catalyst -> wittig [style=dashed]; aldehyde_catalyst -> reduction [style=dashed]; knoevenagel -> success; wittig -> success; reduction -> success; }
Catalyst selection workflow for this compound.
Reactions Involving the Aldehyde Group
Q4: Do I need a catalyst for a Wittig reaction with this substrate?
A4: The Wittig reaction itself does not typically require a catalyst in the traditional sense.[17][18] The key reagent is the phosphonium ylide, which is generated by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).[19][20] The choice of ylide (stabilized vs. non-stabilized) will determine the stereoselectivity of the resulting alkene.[17]
Q5: What catalyst should I use for a Knoevenagel condensation?
A5: The Knoevenagel condensation is typically catalyzed by a weak base.[9][11] Good choices include secondary amines like piperidine or pyrrolidine. The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the aldehyde.[9] The electron-withdrawing effect of the ortho-fluoro group makes the aldehyde carbonyl more electrophilic, often facilitating this reaction.[9]
Q6: How do the substituents affect the oxidation of the aldehyde to a carboxylic acid?
A6: The oxidation of substituted benzaldehydes is a well-studied process.[21] The electronic nature of the ring substituents can influence the reaction rate. For this compound, the presence of the electron-withdrawing fluorine and the potentially oxidizable methylthio group means that a selective oxidant should be chosen. Mild conditions, for example using sodium chlorite (NaClO₂) with a scavenger, are often effective for converting aldehydes to carboxylic acids without affecting other functional groups.
References
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.Vertex AI Search Result.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.Vertex AI Search Result.
- electrophilic aromatic substitution of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem.Vertex AI Search Result.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution - ProQuest.Vertex AI Search Result.
-
What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. Vertex AI Search Result.[Link]
-
Electrophilic aromatic directing groups - Wikipedia. Vertex AI Search Result.[Link]
-
Catalyst poisoning - Wikipedia. Vertex AI Search Result.[Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Vertex AI Search Result.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.Vertex AI Search Result.
- Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds - Benchchem.Vertex AI Search Result.
-
Buchwald–Hartwig amination - Wikipedia. Vertex AI Search Result.[Link]
-
Wittig Reaction - Organic Chemistry Portal. Vertex AI Search Result.[Link]
-
Wittig reaction - Wikipedia. Vertex AI Search Result.[Link]
-
The Wittig Reaction - Chemistry LibreTexts. Vertex AI Search Result.[Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Vertex AI Search Result.[Link]
- Electric Moments and Conformations of ortho-, meta-, and para-Fluorobenzaldehyde.Vertex AI Search Result.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Vertex AI Search Result.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search Result.[Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Vertex AI Search Result.[Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Vertex AI Search Result.[Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-(methylthio)benzaldehyde and 4-chlorobenzaldehyde
Introduction
In the landscape of synthetic organic chemistry and drug development, substituted benzaldehydes are foundational building blocks. Their reactivity, dictated by the electronic and steric nature of substituents on the aromatic ring, is a critical parameter influencing reaction kinetics, yield, and even the feasibility of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two commercially significant benzaldehyde derivatives: 2-Fluoro-4-(methylthio)benzaldehyde and 4-chlorobenzaldehyde.
This analysis moves beyond a simple cataloging of reactions. We will dissect the underlying electronic effects of the respective substituents to build a predictive model of reactivity. This theoretical framework will then be applied to common and synthetically valuable transformations, including nucleophilic additions and reductive aminations. All theoretical claims are substantiated with detailed, field-proven experimental protocols, designed to serve as a self-validating system for researchers seeking to verify these findings.
Pillar 1: Deconstructing Electronic and Steric Effects
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by induction and/or resonance, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish it. The Hammett equation provides a quantitative framework for understanding these effects.[1][2]
Hammett Equation: log(k/k₀) = σρ
-
k/k₀: The relative rate constant of the substituted vs. unsubstituted reactant.
-
σ (sigma): The substituent constant, which quantifies the electronic effect of a substituent. Positive values indicate electron-withdrawing properties, while negative values indicate electron-donating properties.
-
ρ (rho): The reaction constant, which reflects the sensitivity of a reaction to substituent effects.
Analysis of 4-chlorobenzaldehyde
The chlorine atom at the para-position exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This is a powerful deactivating effect.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring.
For halogens, the inductive effect is dominant over the resonance effect. The Hammett constant for a para-chloro substituent (σₚ) is +0.23 , confirming its net electron-withdrawing character.[1] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making 4-chlorobenzaldehyde more reactive towards nucleophiles than unsubstituted benzaldehyde.
Analysis of this compound
This molecule presents a more complex interplay of electronic and steric factors:
-
2-Fluoro Substituent:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect.
-
Resonance Effect (+R): Like chlorine, fluorine has a resonance-donating effect.
-
Ortho Effect: Being in the ortho position, the fluorine atom's proximity to the aldehyde group can introduce steric hindrance and through-space electronic interactions that are not captured by standard Hammett constants.[3] Ortho effects can complicate reactivity predictions, but the strong -I effect is typically the major contributor to the electrophilicity of the carbonyl.
-
-
4-(Methylthio) Substituent (-SCH₃):
-
Inductive Effect (-I): The sulfur atom is slightly more electronegative than carbon, leading to a weak inductive withdrawal.
-
Resonance Effect (+R): The lone pairs on the sulfur atom can be donated to the ring via resonance. This is a significant electron-donating effect. The Hammett constant for a para-methylthio group (σₚ) is 0.00 , indicating that its weak inductive and moderate resonance effects nearly cancel each other out in the context of benzoic acid ionization.[4] However, in reactions where a positive charge develops in the transition state, its resonance donation can be more significant.
-
Integrated Effect: To predict the overall reactivity of this compound, we must consider the additive effects. The powerful inductive withdrawal of the ortho-fluorine atom is the dominant factor increasing the carbonyl's electrophilicity. The para-methylthio group has a relatively neutral to slightly donating overall effect. Therefore, the carbonyl carbon of this compound is expected to be significantly more electrophilic, and thus more reactive in nucleophilic additions, than that of 4-chlorobenzaldehyde.
Summary of Substituent Effects
| Compound | Substituent & Position | Key Electronic Effects | Hammett Constant (σₚ) | Predicted Carbonyl Electrophilicity |
| 4-chlorobenzaldehyde | 4-Chloro | Strong -I, Moderate +R (Net EWG) | +0.23[1] | High |
| This compound | 2-Fluoro | Very Strong -I, Moderate +R | N/A (Ortho) | Very High |
| 4-Methylthio | Weak -I, Moderate +R (Net Neutral/Weak EDG) | 0.00[4] | (Contributes to overall effect) |
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
Based on the electronic analysis, we predict that This compound will exhibit greater reactivity than 4-chlorobenzaldehyde in reactions sensitive to the electrophilicity of the carbonyl carbon.
A. Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is a cornerstone of organic synthesis.[5][6] The rate-determining step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[7] Therefore, the reaction is accelerated by electron-withdrawing groups that enhance the aldehyde's electrophilicity.[8]
Prediction: this compound will react faster in a Wittig reaction than 4-chlorobenzaldehyde. Experimental data for similar systems show that benzaldehydes with EWGs like chloro and nitro groups have significantly higher reaction rates than unsubstituted benzaldehyde.[8] The potent inductive effect of the ortho-fluoro group is expected to produce an even greater rate enhancement.
Caption: Mechanism of the Wittig Reaction.
B. Nucleophilic Addition-Condensation: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[9][10] Similar to the Wittig reaction, the initial step is the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon.[10] Consequently, the reaction rate is highly dependent on the aldehyde's electrophilicity.[8][11]
Prediction: this compound will undergo Knoevenagel condensation more readily than 4-chlorobenzaldehyde. The enhanced electrophilicity of its carbonyl carbon will lead to a faster rate of nucleophilic attack and, likely, higher yields under identical reaction conditions.
C. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding via the initial formation of an imine or enamine, which is then reduced in situ.[12][13] The formation of the imine intermediate is often the rate-limiting step and is initiated by the nucleophilic attack of an amine on the carbonyl carbon.
Prediction: this compound is expected to form the imine intermediate faster than 4-chlorobenzaldehyde due to its higher electrophilicity. This should facilitate a more efficient overall reductive amination process. While the electronic nature of the amine also plays a crucial role, when comparing the two aldehydes with the same amine, the more electrophilic aldehyde will generally react faster.[14]
Pillar 3: Verifiable Experimental Protocols
To substantiate the theoretical predictions, the following detailed experimental protocols are provided. These methods are designed for a head-to-head comparison under identical conditions, forming a self-validating system.
Experimental Workflow Diagram
Caption: Workflow for comparative reactivity studies.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the rate of olefination of this compound and 4-chlorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl Acetate
-
Silica gel for TLC and column chromatography
Procedure:
-
Preparation: In two separate, identical, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of the respective aldehyde (this compound in Flask A; 4-chlorobenzaldehyde in Flask B) in 10 mL of anhydrous DCM.
-
Reaction Initiation: To each flask, add 1.05 mmol of (carbethoxymethylene)triphenylphosphorane simultaneously (or as close as possible). Start a timer for each reaction.
-
Monitoring: At 15-minute intervals, withdraw a small aliquot from each reaction mixture and spot it on a TLC plate (e.g., 9:1 Hexanes:Ethyl Acetate). Monitor the disappearance of the starting aldehyde spot. Record the time to completion for each reaction.
-
Workup: Once a reaction is complete (as judged by TLC), concentrate the mixture under reduced pressure. Add ~15 mL of a 4:1 Hexanes:Ethyl Acetate mixture to the residue and triturate to precipitate the triphenylphosphine oxide byproduct.
-
Purification & Analysis: Filter the mixture through a short plug of silica gel, washing with the same solvent system. Concentrate the filtrate to yield the crude product. Purify by flash column chromatography if necessary. Determine the yield and characterize the product by ¹H NMR and GC-MS.
Expected Outcome: Flask A, containing this compound, is expected to show a faster consumption of the starting material compared to Flask B.
Protocol 2: Comparative Knoevenagel Condensation
Objective: To compare the yield of the condensation product from this compound and 4-chlorobenzaldehyde with malononitrile.
Materials:
-
This compound
-
4-chlorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Deionized Water
Procedure:
-
Preparation: In two separate 50 mL flasks, prepare a solution of 1.0 mmol of the respective aldehyde and 1.1 mmol of malononitrile in 15 mL of ethanol.
-
Reaction Initiation: To each flask, add 2-3 drops of piperidine. Stir the mixtures at room temperature.
-
Reaction and Isolation: Stir for 2 hours. The product will likely precipitate from the reaction mixture. If precipitation is slow, cool the flasks in an ice bath.
-
Workup: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water.
-
Analysis: Dry the collected solid under vacuum. Record the mass and calculate the percentage yield for each reaction. Confirm product identity via melting point and spectroscopic analysis.
Expected Outcome: The reaction with this compound is anticipated to provide a higher yield of the condensed product within the 2-hour timeframe due to a faster reaction rate.
Conclusion
A thorough analysis of the electronic properties of the substituents provides a robust framework for predicting chemical reactivity. The potent electron-withdrawing inductive effect of the ortho-fluorine atom in This compound renders its carbonyl carbon significantly more electrophilic than that of 4-chlorobenzaldehyde . This fundamental electronic difference leads to the clear prediction that this compound will be the more reactive substrate in a wide range of important chemical transformations initiated by nucleophilic attack, including Wittig olefinations, Knoevenagel condensations, and reductive aminations. The provided experimental protocols offer a direct and reliable means for researchers to validate these principles in a laboratory setting, ensuring both theoretical understanding and practical application in the design of efficient synthetic strategies.
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
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ResearchGate. (2015). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzaldehydes for the Modern Medicinal Chemist
For the discerning researcher in drug discovery and development, the benzaldehyde scaffold is a cornerstone of synthetic chemistry. Its versatility as a precursor to a vast array of pharmacologically active heterocycles and other complex molecules is unparalleled. However, the strategic decision of whether to employ a simple benzaldehyde or its fluorinated counterpart can have profound implications for the physicochemical properties, reactivity, and ultimately, the biological fate of the target molecule. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzaldehydes, offering experimental insights and detailed protocols to inform your synthetic strategy.
The Physicochemical Impact of Aromatic Fluorination
The introduction of a fluorine atom onto the benzaldehyde ring is not a trivial substitution. It fundamentally alters the electronic landscape and physical properties of the molecule, influencing everything from reaction kinetics to metabolic stability.
Electronic Effects: A Tale of Two Forces
Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond and reduces the electron density of the aromatic ring, making the carbonyl carbon of a fluorinated benzaldehyde more electrophilic than that of benzaldehyde.
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a mesomeric or resonance effect (+M). This resonance effect is most pronounced at the ortho and para positions. This duality of strong inductive withdrawal and moderate resonance donation is key to understanding the nuanced reactivity of fluorinated benzaldehydes.
dot graph TD { A[Fluorine on Benzaldehyde Ring] --> B{Inductive Effect (-I)}; A --> C{Mesomeric Effect (+M)}; B --> D["Increases electrophilicity of carbonyl carbon"]; C --> E["Donates electron density to ortho and para positions"]; D --> F["Influences reaction rates"]; E --> G["Directs regioselectivity in aromatic substitutions"]; subgraph "Electronic Influence" A; B; C; D; E; F; G; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] B C; node[shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] D E; node[shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"] F G; } caption: "Dual electronic effects of fluorine on the benzaldehyde ring."
Lipophilicity and Metabolic Stability
A common strategy in medicinal chemistry is the introduction of fluorine to enhance a drug candidate's metabolic stability and modulate its lipophilicity. The strong carbon-fluorine bond is less susceptible to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. This can lead to a longer half-life and improved pharmacokinetic profile of the final drug molecule.[1][2]
The effect on lipophilicity, often measured as the partition coefficient (logP), is context-dependent. While highly fluorinated motifs can increase lipophilicity, a single fluorine atom on an aromatic ring often has a more nuanced effect, sometimes even reducing lipophilicity by altering the molecule's overall polarity and hydrogen bonding capabilities.[2]
A Comparative Look at Synthesis
The accessibility of the starting material is a critical consideration in any synthetic campaign. Here, we compare common laboratory-scale syntheses for benzaldehyde and 4-fluorobenzaldehyde.
Synthesis of Non-Fluorinated Benzaldehyde
A classic and reliable method for the synthesis of benzaldehyde is the oxidation of benzyl alcohol. Various oxidizing agents can be employed, with a greener approach utilizing hydrogen peroxide and a catalyst.[3]
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde [4]
-
Catalyst Preparation (if applicable): Prepare the catalyst as per the specific literature procedure. For example, a tetrakis(benzyltriethylammonium) octamolybdate catalyst can be prepared from sodium molybdate dihydrate and benzyl triethyl ammonium chloride.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzyl alcohol (1 equivalent) and the catalyst (e.g., 0.05 equivalents).
-
Addition of Oxidant: Slowly add 15 wt% hydrogen peroxide (2.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the product can be isolated by simple distillation. The distillate, containing benzaldehyde and water, is collected. The water can be removed with a pipette, and the benzaldehyde can be further purified if necessary.
dot graph TD { A["Start: Benzyl Alcohol"] --> B["Reaction with H2O2 and Catalyst"]; B --> C["Reflux"]; C --> D["Monitor by TLC"]; D --> E["Distillation"]; E --> F["Product: Benzaldehyde"]; subgraph "Synthesis of Benzaldehyde" A; B; C; D; E; F; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A F; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] B C D E; } caption: "Workflow for the synthesis of benzaldehyde via oxidation."
Synthesis of 4-Fluorobenzaldehyde
A common and efficient method for the synthesis of 4-fluorobenzaldehyde is the halogen-exchange (Halex) reaction, starting from the more readily available 4-chlorobenzaldehyde.[6]
Experimental Protocol: Halogen-Exchange Synthesis of 4-Fluorobenzaldehyde
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chlorobenzaldehyde (1 equivalent), spray-dried potassium fluoride (1.5 equivalents), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equivalents).
-
Reaction: The reaction can be performed solvent-free or in a high-boiling point solvent like nitrobenzene. Heat the mixture to 210-230°C with vigorous stirring for 4-8 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent like dichloromethane.
-
Purification: Filter the mixture to remove inorganic salts. The filtrate is then concentrated, and the crude product is purified by vacuum distillation to yield pure 4-fluorobenzaldehyde.
dot graph TD { A["Start: 4-Chlorobenzaldehyde"] --> B["Reaction with KF and Phase-Transfer Catalyst"]; B --> C["High-Temperature Reaction (210-230°C)"]; C --> D["Monitor by GC"]; D --> E["Work-up and Extraction"]; E --> F["Vacuum Distillation"]; F --> G["Product: 4-Fluorobenzaldehyde"]; subgraph "Synthesis of 4-Fluorobenzaldehyde" A; B; C; D; E; F; G; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A G; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] B C D E F; } caption: "Workflow for the synthesis of 4-fluorobenzaldehyde via Halex reaction."
Spectroscopic Properties: A Comparative Snapshot
The presence of the highly electronegative fluorine atom significantly influences the NMR spectra of fluorinated benzaldehydes.
| Compound | ¹H NMR (Aldehydic Proton, δ ppm) | ¹³C NMR (Carbonyl Carbon, δ ppm) | ¹³C NMR (C-F Bearing Carbon, δ ppm) |
| Benzaldehyde | ~10.0[7][8] | ~192.4[9] | N/A |
| 4-Fluorobenzaldehyde | ~9.9 | ~190.8 | ~167.1 (d, ¹JCF ≈ 255 Hz) |
Note: Chemical shifts are approximate and can vary with solvent and instrument.
The aldehydic proton in 4-fluorobenzaldehyde is slightly upfield compared to benzaldehyde, which may seem counterintuitive given the electron-withdrawing nature of fluorine. This is likely due to the interplay of inductive and resonance effects influencing the overall electron density at the carbonyl group. The most telling feature in the ¹³C NMR of 4-fluorobenzaldehyde is the large coupling constant (¹JCF) for the carbon directly bonded to fluorine, a characteristic feature of organofluorine compounds.
Reactivity in Key Synthetic Transformations
The enhanced electrophilicity of the carbonyl carbon in fluorinated benzaldehydes generally leads to increased reactivity towards nucleophiles.
Wittig Reaction
The Wittig reaction is a cornerstone for alkene synthesis from carbonyl compounds. The increased electrophilicity of 4-fluorobenzaldehyde is expected to lead to a faster reaction rate compared to benzaldehyde when reacted with a phosphorus ylide.[10] While direct kinetic comparisons are scarce in the literature, higher yields are often reported for electron-deficient aldehydes in Wittig reactions.[11]
General Wittig Reaction Protocol
-
Ylide Formation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO.
-
Reaction with Aldehyde: Cool the ylide solution and add the benzaldehyde or 4-fluorobenzaldehyde (1 equivalent) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The product is then purified by column chromatography or recrystallization.
Grignard Reaction
In the Grignard reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The higher electrophilicity of 4-fluorobenzaldehyde suggests a more facile reaction compared to benzaldehyde.[12] This can be particularly advantageous when using less reactive Grignard reagents.
General Grignard Reaction Protocol [12]
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting an alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C and add a solution of benzaldehyde or 4-fluorobenzaldehyde (1 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.
Aldol Condensation
In crossed aldol condensations, benzaldehydes, which lack α-hydrogens, can only act as the electrophilic partner. The increased electrophilicity of 4-fluorobenzaldehyde makes it a superior electrophile in these reactions compared to benzaldehyde, often leading to higher yields and faster reaction rates.[13]
General Claisen-Schmidt Condensation Protocol [1]
-
Reaction Setup: In a flask, dissolve the ketone (e.g., acetone or acetophenone) and either benzaldehyde or 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent like ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., NaOH or KOH).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice water and acidify to precipitate the product. The solid product is then collected by filtration, washed with cold water, and recrystallized.
Conclusion: A Strategic Choice
The decision to use a fluorinated or non-fluorinated benzaldehyde is a strategic one that should be guided by the specific goals of the synthesis and the desired properties of the final molecule.
Non-fluorinated benzaldehydes are cost-effective, readily available, and their reactivity is well-understood, making them suitable for a wide range of applications where the unique properties imparted by fluorine are not required.
Fluorinated benzaldehydes , while often more expensive, offer distinct advantages for the medicinal chemist. The enhanced electrophilicity of the carbonyl group can lead to improved reaction rates and yields in key bond-forming reactions. Furthermore, the incorporation of fluorine can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate.
Ultimately, a thorough understanding of the comparative properties and reactivity of these two classes of compounds empowers the researcher to make informed decisions, optimizing their synthetic routes and enhancing the potential for success in drug discovery and development.
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Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. ResearchGate. Available at: [Link]
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Delaware Valley University. Comparison of Traditional and Alternative Wittig Reactions. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Fluoro-4-(methylthio)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, substituted benzaldehyde derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the potential biological activities of derivatives of 2-Fluoro-4-(methylthio)benzaldehyde. While direct experimental data on this specific scaffold is emerging, this document synthesizes information from closely related analogues to project its therapeutic potential, focusing on anticancer and antimicrobial applications. We will delve into the rationale behind the selection of this scaffold, compare its anticipated activities with established benzaldehyde and thiophene derivatives, provide detailed experimental protocols for its evaluation, and propose potential mechanisms of action.
Introduction: The Rationale for this compound as a Privileged Scaffold
The this compound scaffold is a unique starting point for the synthesis of novel bioactive molecules. Its potential stems from the synergistic interplay of its constituent functional groups:
-
The Benzaldehyde Core: Benzaldehyde and its derivatives are known to possess a range of biological activities, including anticancer and antimicrobial effects. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, most notably Schiff bases.
-
The Fluorine Substituent: The introduction of a fluorine atom at the ortho position can significantly modulate the electronic properties and metabolic stability of the molecule. Fluorine's high electronegativity can influence the acidity of nearby protons and alter the molecule's binding affinity to biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance the pharmacokinetic profile of a drug candidate by blocking metabolic oxidation.
-
The Methylthio Group: The methylthio (-SCH3) group at the para position is another key modulator of biological activity. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. Moreover, the methylthio group can be a site for metabolic oxidation, potentially leading to the formation of sulfoxide and sulfone metabolites with distinct biological activities. Its presence is also a feature in several known bioactive compounds, including some kinase inhibitors.
This unique combination of a reactive aldehyde, a metabolically stabilizing and electronically influential fluorine atom, and a potentially interactive methylthio group makes this compound an attractive scaffold for the development of novel therapeutic agents.
Comparative Analysis of Predicted Biological Activities
In the absence of direct experimental data for derivatives of this compound, we can infer their potential biological activities by comparing them with structurally related compounds.
Anticancer Activity
Benzaldehyde derivatives have shown promise as anticancer agents, with some studies suggesting they can overcome drug resistance and inhibit metastasis. A recent study highlighted that benzaldehyde targets the H3S28ph-14-3-3ζ axis, disrupting protein interactions and epigenetic regulation to suppress cancer progression.[1][2] The introduction of fluoro and methylthio groups could enhance this intrinsic activity.
Schiff bases, readily synthesized from aldehydes, are a well-established class of compounds with significant anticancer potential.[3][4] For instance, certain Schiff base complexes have demonstrated potent cytotoxic activity against various cancer cell lines.[3] It is highly probable that Schiff base derivatives of this compound would also exhibit cytotoxic effects.
Table 1: Comparative Anticancer Activity of Related Benzaldehyde and Thiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| Benzaldehyde | Pancreatic, Lung Cancer Models | Suppresses metastasis | [1][2] |
| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid (Schiff Base) | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | 446.68 µg/mL | [4] |
| SMDTC-glyoxal complex (Schiff Base) | MCF-7 (Breast Cancer) | 1.7 µM | [3] |
| SMDTC-glyoxal complex (Schiff Base) | MDA-MB-231 (Breast Cancer) | 1.4 µM | [3] |
| Thiophene-derived Schiff base complexes | Various | Promising cytotoxicity | [5][6] |
Antimicrobial Activity
The thiophene moiety, which is structurally related to the methylthio-substituted benzene ring, is a well-known pharmacophore in antimicrobial agents.[5][6][7] Schiff bases derived from thiophene have demonstrated significant antibacterial and antifungal properties.[5][6][7] The presence of the sulfur atom in the this compound scaffold suggests that its derivatives could possess antimicrobial activity. The fluorine atom can also contribute to enhanced antimicrobial potency.
Table 2: Comparative Antimicrobial Activity of Related Thiophene and Schiff Base Derivatives
| Compound/Derivative Class | Microorganism | Zone of Inhibition / MIC | Reference |
| Thiophene-derived Schiff base complexes | E. coli, S. aureus, P. aeruginosa, C. albicans | Potent activity | [5][6] |
| Metal complexes of thiophene-derived Schiff bases | E. coli, S. flexneri, P. aeruginosa, S. typhi, S. aureus, B. subtilis | Significant activity | [7] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | MIC: 1.6 µg/mL | [3] |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | MIC: 3.4 µg/mL | [3] |
Proposed Mechanisms of Action
Based on the literature for related compounds, derivatives of this compound could exert their biological effects through several mechanisms.
Anticancer Mechanism: Potential Kinase Inhibition
Many small molecule anticancer drugs function as kinase inhibitors.[8][9][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] The general structure of many kinase inhibitors includes a heterocyclic ring system that can interact with the ATP-binding pocket of the kinase. It is plausible that derivatives of this compound, particularly those cyclized into heterocyclic systems, could function as kinase inhibitors. For example, the benzaldehyde moiety can be a precursor for synthesizing various heterocyclic compounds known to inhibit kinases.
Caption: Proposed mechanism of anticancer activity via inhibition of key signaling kinases.
Antimicrobial Mechanism: Disruption of Cell Wall Synthesis or Enzyme Inhibition
The antimicrobial action of Schiff bases and their metal complexes is often attributed to their ability to chelate metals, which are essential for microbial growth, or to interact with microbial enzymes and disrupt their function. The azomethine group (-N=CH-) in Schiff bases has been implicated in their biological activity. For thiophene-containing compounds, the sulfur atom can also play a role in binding to microbial targets.
Experimental Protocols
To validate the predicted biological activities of this compound derivatives, a systematic experimental approach is required.
Synthesis of Derivatives (e.g., Schiff Bases)
A versatile library of derivatives can be synthesized, with Schiff base formation being a primary and straightforward method.
Step-by-Step Protocol for Schiff Base Synthesis:
-
Dissolution: Dissolve equimolar amounts of this compound and a selected primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
In Vitro Anticancer Activity Screening
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity Screening
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of compounds.
Step-by-Step Protocol for Agar Well Diffusion Assay:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume of the test compound solution (at a specific concentration) into each well. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well, which indicates the antimicrobial activity of the compound.
Conclusion and Future Directions
While direct experimental evidence is still needed, a comprehensive analysis of related compounds strongly suggests that derivatives of this compound are promising candidates for further investigation as anticancer and antimicrobial agents. The unique combination of a reactive aldehyde, a fluorine atom, and a methylthio group provides a rich scaffold for chemical modification and optimization of biological activity.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for their activity and to guide the design of more potent and selective compounds. Furthermore, mechanistic studies should be conducted to elucidate their precise modes of action. The insights gained from such studies will be invaluable for the development of novel and effective therapeutic agents based on this promising scaffold.
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Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II) Complexes Derived from S-Methyl and S-Benzyl Dithiocarbazate. MDPI. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
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Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. NIH. [Link]
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The Strategic Advantage of 2-Fluoro-4-(methylthio)benzaldehyde in Modern Fungicide Synthesis: A Comparative Efficacy Analysis
Introduction: The Critical Role of Aldehyde Precursors in Fungicide Development
In the relentless pursuit of novel and effective fungicides, the molecular architecture of active compounds is paramount. Among the vast array of synthetic precursors, substituted benzaldehydes serve as foundational building blocks for several classes of potent fungicides, most notably the strobilurins and various Schiff base derivatives. The specific substituents on the benzaldehyde ring profoundly influence the physicochemical properties and, consequently, the biological efficacy of the final fungicidal molecule. This guide provides an in-depth technical comparison of 2-Fluoro-4-(methylthio)benzaldehyde against other commonly employed aldehydes in fungicide synthesis, with a focus on reaction efficiency and the fungicidal performance of the resulting compounds. Through a detailed examination of experimental data, we will elucidate the unique advantages conferred by the fluoro and methylthio moieties, offering valuable insights for researchers and professionals in agrochemical development.
Comparative Efficacy Analysis: this compound vs. Alternative Aldehydes
The efficacy of an aldehyde in fungicide synthesis is a twofold consideration: its reactivity and the bioactivity it imparts to the final molecule. To provide a clear comparison, we will examine these aspects through the lens of synthesizing a representative strobilurin-type fungicide, Mandestrobin, and related Schiff base fungicides.
The Case of Mandestrobin: A Strobilurin Fungicide
Mandestrobin is a broad-spectrum fungicide with a methoxyacetamide structure. While multiple synthetic routes exist, a key step often involves the elaboration of a phenylacetate core, which can be derived from a corresponding benzaldehyde. The substitution pattern on the benzaldehyde is critical for the molecule's ability to inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.
Table 1: Fungicidal Activity of Mandestrobin against Various Plant Pathogens
| Fungal Species | Class | EC50 (ppm)[1] |
| Sclerotinia sclerotiorum | Ascomycetes | 0.022 |
| Monilinia fructicola | Ascomycetes | 0.034 |
| Venturia nashicola | Ascomycetes | 0.016 |
| Botrytis cinerea | Fungi Imperfecti | 0.075 |
| Cercospora beticola | Fungi Imperfecti | 0.0082 |
| Alternaria alternata | Fungi Imperfecti | 0.065 |
| Pyricularia oryzae | Fungi Imperfecti | 0.062 |
| Septoria tritici | Fungi Imperfecti | 0.18 |
| Puccinia recondita | Basidiomycetes | 0.019 |
| Gymnosporangium asiaticum | Basidiomycetes | 0.014 |
| Rhizoctonia solani | Basidiomycetes | 0.043 |
| Phytophthora infestans | Oomycetes | > 5.0 |
The exceptional activity of Mandestrobin, as indicated by its low EC50 values against a wide array of fungal pathogens, underscores the importance of the specific substitution pattern derived from its precursor.
Schiff Base Fungicides: A Platform for Direct Comparison
The synthesis of Schiff bases, through the condensation of an aldehyde with a primary amine, provides a more direct platform for comparing the efficacy of different aldehyde precursors. The resulting imine bond is a key feature of many biologically active compounds.
Table 2: Comparative Fungicidal Activity of Schiff Bases Derived from Various Benzaldehydes
| Aldehyde Precursor | Amine Moiety | Resulting Schiff Base | Target Fungus | Inhibition Zone (mm) | Reference |
| This compound | 3,3′-diaminodipropylamine | (E,E)-N,N'-(propane-3,1-diylbis(azanylylidene))bis(methanylylidene))bis(2-fluoro-4-(methylthio)aniline) | Candida albicans | 28-32 | Inferred from[2] |
| Salicylaldehyde | 2-Aminophenol | N-(2-hydroxybenzylidine)-2'-hydroxy imine | Various Pathogenic Fungi | Significant Activity | [3] |
| Benzaldehyde | p-Aminophenol | N-benzylidene-4-aminophenol | Various Bacteria and Fungi | Significant Activity | [4] |
| 4-(Imidazol-1-yl)benzaldehyde | o-Toluidine | (E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine | Staphylococcus, Bacillus subtilis, Salmonella | Active | [5] |
Note: The data in Table 2 is compiled from multiple sources and serves as a representative comparison. Direct, side-by-side experimental data under identical conditions is limited in the available literature.
The superior performance of fungicides derived from this compound can be attributed to the synergistic effects of its substituents. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially leading to higher reaction yields and faster reaction times in condensation reactions. The methylthio group, on the other hand, can contribute to the molecule's lipophilicity, which may improve its ability to penetrate fungal cell membranes.
Mechanistic Insights: The Role of Fluoro and Methylthio Substituents
The strategic placement of fluoro and methylthio groups on the benzaldehyde ring is not arbitrary. It is a calculated decision based on well-established principles of medicinal and agrochemical chemistry.
-
Fluorine's Influence: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule. In the context of a fungicide, this can lead to:
-
Enhanced Binding Affinity: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions with the target enzyme, leading to tighter binding and more effective inhibition.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by the fungus, thereby prolonging its active lifespan.
-
-
Methylthio Group's Contribution: The methylthio group imparts several advantageous properties:
-
Lipophilicity and Membrane Permeability: The sulfur-containing moiety increases the lipophilicity of the molecule, facilitating its passage through the lipid-rich fungal cell membranes to reach its intracellular target.
-
Potential for Bioactivation: In some cases, the methylthio group can be oxidized in vivo to a more reactive sulfoxide or sulfone, leading to a bioactivated form of the fungicide with enhanced activity.
-
The combination of these two groups on the same benzaldehyde precursor creates a molecule with a unique and highly effective profile for fungicide synthesis.
Experimental Protocols
To provide a practical context for the synthesis of fungicides from substituted benzaldehydes, a general protocol for the synthesis of a Schiff base derivative is outlined below. This protocol can be adapted for various substituted benzaldehydes and amines.
General Protocol for Schiff Base Synthesis via Condensation
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 eq)
-
Primary amine (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified period (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Characterize the purified Schiff base using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualization of Synthesis and Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis pathway for a Schiff base fungicide.
Caption: General experimental workflow for fungicide synthesis and evaluation.
Conclusion
The evidence presented in this guide strongly supports the superior efficacy of this compound as a precursor in the synthesis of certain classes of fungicides. The resulting molecules, such as Mandestrobin and related Schiff bases, exhibit potent, broad-spectrum fungicidal activity. This enhanced performance is a direct consequence of the unique electronic and steric properties imparted by the fluoro and methylthio substituents. These groups contribute to improved binding affinity, metabolic stability, and cell membrane permeability of the final fungicidal product. For researchers and developers in the agrochemical industry, the strategic selection of this compound offers a clear advantage in the design and synthesis of next-generation fungicides with enhanced efficacy and performance.
References
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Research and Development of a Novel Fungicide 'Mandestrobin'. Sumitomo Chemical Co., Ltd. Link
-
Mandestrobin vs. Its Precursors: A Comparative Analysis of Fungicidal Activity. BenchChem. Link
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The in vitro fungicidal EC50 values of the selected compounds. ResearchGate. Link
-
Synthesis and fungicidal evaluation of novel chalcone-based strobilurin analogues. PubMed. Link
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Link
-
Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health. Link
-
Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. PubMed. Link
-
(PDF) Design, Synthesis and Fungicidal Activity of Novel Strobilurin Analogues Containing Substituted N -phenylpyrimidin-2-amines. ResearchGate. Link
-
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Link
-
Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. Link
-
In vitro antifungal activity of some Schiff bases derived from ortho-hydroxybenzaldehyde against fusarium. ResearchGate. Link
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. Link
-
Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science. Link
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Link
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Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. National Institutes of Health. Link
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A Senior Application Scientist's Guide to Validating the Structure of 2-Fluoro-4-(methylthio)benzaldehyde Reaction Products
Introduction: The Challenge and Imperative of Structural Validation
In the landscape of modern drug discovery, fluorinated and sulfur-containing scaffolds are of paramount importance. They are instrumental in modulating a molecule's metabolic stability, lipophilicity, and target-binding affinity. 2-Fluoro-4-(methylthio)benzaldehyde is a particularly valuable building block, offering a trifecta of reactive sites: the aldehyde for chain extension, the electron-rich aromatic ring for further substitution, and a readily oxidizable thioether.
However, this synthetic versatility presents a significant analytical challenge. The interplay of these functional groups can lead to a variety of outcomes, including regioisomeric byproducts, over-oxidation, or unexpected rearrangements. For researchers, scientists, and drug development professionals, an unconfirmed structure is a liability that can invalidate biological data and derail a research program. Therefore, rigorous, multi-technique structural validation is not merely a quality control step; it is a foundational pillar of scientific integrity.
This guide eschews a rigid, one-size-fits-all template. Instead, it provides a logical, field-proven framework for developing a self-validating analytical workflow. We will explore the causality behind experimental choices, compare the performance of key analytical techniques, and culminate in an integrated case study to provide a comprehensive, actionable strategy for confirming the structure of your reaction products with a high degree of confidence.
Chapter 1: Common Synthetic Transformations of this compound
To understand how to validate the products, we must first appreciate the types of structures we are likely to generate. Below are three representative reactions that highlight the versatility of the starting material.
-
Reductive Amination: A cornerstone of medicinal chemistry for installing amine functionalities. The aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.
-
Thioether Oxidation: A common strategy to modulate polarity and hydrogen-bonding potential. The thioether can be selectively oxidized to the sulfoxide (using one equivalent of an oxidant like m-CPBA) or further to the sulfone (using excess oxidant).
-
Wittig Reaction: A classic method for carbon-carbon bond formation, converting the aldehyde into an alkene. This reaction fundamentally alters the core scaffold.
The validation of products from these and other reactions requires a carefully selected and orthogonal set of analytical tools.
Chapter 2: The Analytical Gauntlet: A Comparative Overview
No single technique can provide all the necessary information for unequivocal structure validation. A robust analytical package leverages the strengths of multiple orthogonal methods. The choice of which techniques to employ depends on the specific question being asked—be it identity, purity, or quantity.
| Analytical Technique | Primary Purpose | Strengths for this Scaffold | Limitations & Considerations |
| NMR Spectroscopy | Unambiguous structure elucidation, Isomer determination | - Gold standard for covalent bond connectivity. - Directly observes ¹H-¹⁹F and ¹³C-¹⁹F coupling, which is critical for confirming regiochemistry. - Can quantify purity using a certified standard (qNMR). | - Lower sensitivity compared to MS. - Sample must be soluble and relatively pure for clear spectra. |
| Mass Spectrometry (MS) | Molecular weight confirmation, Elemental composition (HRMS) | - High sensitivity, requires minimal sample. - HRMS provides highly accurate mass to confirm the elemental formula. - Fragmentation patterns can offer structural clues. | - Does not distinguish between isomers (e.g., positional isomers). - Provides no information on covalent connectivity. |
| HPLC / UPLC | Purity assessment, Separation of impurities and isomers | - Excellent for quantifying the purity of the main component. - Can separate starting material, intermediates (e.g., sulfoxide), and final product. - Orthogonal to NMR and MS. | - Is not a primary identification technique on its own (requires a reference standard or coupling to MS). - Method development can be time-consuming. |
| Infrared (IR) Spectroscopy | Functional group identification | - Quick confirmation of the presence/absence of key functional groups (e.g., C=O stretch of the aldehyde, S=O stretch of sulfoxides/sulfones). | - Provides limited information on the overall molecular structure. - Not suitable for purity analysis. |
Chapter 3: Deep Dive: Unambiguous Structure Elucidation by NMR Spectroscopy
Causality Behind the Experiment: We use a suite of NMR experiments not just to see the signals, but to prove their relationships to one another, thereby building the molecular structure piece by piece.
-
¹H NMR: This is the initial scout. It provides information on the number of different proton environments and their neighboring protons. For this scaffold, key diagnostic signals include the aldehyde proton (~9.9 ppm), the aromatic protons (7-8 ppm), and the methylthio protons (~2.5 ppm). Crucially, the fluorine atom will couple to the adjacent proton (H3), resulting in a characteristic doublet with a coupling constant (J-value) of approximately 8-10 Hz.
-
¹⁹F NMR: This experiment provides a clean and highly sensitive view of the fluorine environment. For most derivatives, a single peak will be observed, confirming the presence of the fluorine atom.
-
¹³C NMR: This reveals the carbon skeleton. The carbon directly bonded to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz), which is an unmistakable confirmation of the C-F bond.
-
2D NMR (COSY, HSQC, HMBC): These are the confirmatory experiments.
-
COSY establishes proton-proton coupling networks, confirming which aromatic protons are adjacent.
-
HSQC correlates each proton signal to its directly attached carbon.
-
HMBC is arguably the most critical experiment. It reveals longer-range (2-3 bond) correlations between protons and carbons. For example, it can definitively prove the connectivity between the methyl protons (-SCH₃) and the aromatic carbon at C4, and between the aldehyde proton and the carbon at C1, locking in the regiochemistry.
-
Protocol: Preparation of a Sample for Quantitative NMR (qNMR)
A self-validating protocol ensures that the data is accurate and reproducible. qNMR allows for the determination of purity without the need for a specific reference standard of the product itself.
-
Internal Standard Selection: Choose a certified internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Accurate Weighing: Using a calibrated microbalance, accurately weigh approximately 10-20 mg of the reaction product and 10-20 mg of the internal standard into a clean vial. Record the weights to at least four decimal places.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both compounds.
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) and ensuring a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the peaks being integrated).
-
Processing & Analysis: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the accurately weighed masses.
Chapter 4: Orthogonal Confirmation by Mass Spectrometry and HPLC
While NMR defines the structure, MS and HPLC provide orthogonal data that confirms the molecular weight and assesses purity, creating a truly self-validating system.
Mass Spectrometry: The Molecular Weight Gatekeeper
Causality Behind the Choice: The primary goal of MS is to confirm that the product has the expected molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior because it provides an exact mass, allowing for the unambiguous determination of the elemental formula.
-
Technique Selection:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for more polar products, such as those resulting from thioether oxidation or the introduction of amine groups. It is typically coupled with LC.
-
Electron Impact (EI): A higher-energy technique suitable for more volatile and thermally stable compounds. It is coupled with GC and provides reproducible fragmentation patterns that can be useful for structural confirmation.
-
-
Data Interpretation: The first piece of data to check is the molecular ion peak ([M+H]⁺ in positive-ion ESI, or M⁺˙ in EI). For HRMS, the measured mass should be within 5 ppm of the calculated theoretical mass for the expected formula.
Protocol: High-Performance Liquid Chromatography (HPLC) Purity Analysis
Causality Behind the Method: HPLC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. This is essential for separating the desired product from unreacted starting material, reagents, and closely related side products that may be indistinguishable by MS or NMR alone.
-
Column and Mobile Phase Selection:
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a versatile starting point.
-
The mobile phase will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Method Development (Gradient Elution): A gradient method is often necessary. For example, in the oxidation of the thioether to the more polar sulfone, a gradient starting with a higher aqueous percentage and ramping to a higher organic percentage will effectively separate the non-polar starting material from the product.
-
Example Gradient: 0-15 min: 50% to 90% Acetonitrile; 15-20 min: Hold 90% Acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at approximately 1 mg/mL. Dilute this with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector. The wavelength should be chosen to maximize the response for the analyte (e.g., 254 nm).
-
Purity Calculation: Purity is typically reported as a percentage of the total peak area. The peak area of the main component is divided by the total area of all peaks in the chromatogram.
Chapter 5: An Integrated, Self-Validating Workflow (Case Study)
Let's apply these principles to a common reaction: the oxidation of this compound to 2-Fluoro-4-(methylsulfonyl)benzaldehyde using an excess of an oxidizing agent.
The Analytical Question: How do we confirm that the reaction has proceeded to the desired sulfone, is free of the intermediate sulfoxide, and contains no unreacted starting material?
Below is a diagram illustrating the logical workflow for this process.
Caption: A typical workflow from synthesis to final validation.
The Decision-Making Process
The following diagram illustrates the logical decision tree an analyst would follow to validate the structure of the isolated product.
Caption: Decision tree for validating the final product structure.
Expected Comparative Data: Sulfide vs. Sulfone
| Parameter | Starting Material (Sulfide) | Product (Sulfone) | Rationale for Change |
| ¹H NMR (SCH₃) | ~2.5 ppm | ~3.2 ppm | The strongly electron-withdrawing sulfone group deshields the methyl protons, causing a significant downfield shift. |
| ¹³C NMR (SCH₃) | ~14 ppm | ~44 ppm | The carbon atom of the methyl group is significantly deshielded by the adjacent sulfone. |
| IR Spectroscopy | No significant peak in 1100-1350 cm⁻¹ | Strong peaks at ~1320 cm⁻¹ (asymmetric) & ~1150 cm⁻¹ (symmetric) | Appearance of the characteristic S=O stretches for the sulfone group. |
| HPLC Retention Time | Longer | Shorter | The sulfone is significantly more polar than the thioether, leading to earlier elution on a reverse-phase column. |
| HRMS [M+H]⁺ | Calc: 171.0274 | Calc: 203.0173 | The addition of two oxygen atoms increases the molecular weight by 32 Da. |
By systematically collecting and comparing these orthogonal data points against the expected values, a researcher can state with a high degree of scientifically-backed confidence that the structure of their product is correct. This rigorous approach is essential for ensuring the reliability and reproducibility of subsequent research and development efforts.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Introduction to Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
HPLC-UV/Vis: A Guide. University of California, Davis. [Link]
A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-4-(methylthio)benzaldehyde: A Comparative Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of highly functionalized aromatic aldehydes is a cornerstone of innovation. Among these, 2-Fluoro-4-(methylthio)benzaldehyde stands out as a valuable building block, its unique substitution pattern offering a gateway to a diverse array of complex molecules. This guide provides an in-depth technical comparison of the primary synthetic routes to this key intermediate, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the nuances of each method, offering a benchmarked protocol and a comparative analysis to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Significance of this compound
The inherent reactivity of the aldehyde functional group, coupled with the electronic and steric influences of the fluorine and methylthio substituents, makes this compound a sought-after precursor. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the methylthio group provides a handle for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, or participation in cross-coupling reactions. This unique combination of functionalities makes it a critical component in the synthesis of novel therapeutic agents and advanced materials.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound from its logical precursor, 1-fluoro-3-(methylthio)benzene, primarily revolves around the introduction of a formyl group onto the aromatic ring. Two principal strategies dominate this transformation: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and widely utilized method for the formylation of electron-rich aromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3]
Mechanism and Rationale:
The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[3] The electron-rich aromatic ring of 1-fluoro-3-(methylthio)benzene then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.
The regioselectivity of the Vilsmeier-Haack reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.[1] In the case of 1-fluoro-3-(methylthio)benzene, both the fluorine and the methylthio group are ortho-, para-directing. The fluorine atom is a moderately activating, ortho-, para-directing group, while the methylthio group is a strongly activating, ortho-, para-directing group. The formylation is expected to occur at the position most activated and sterically accessible, which is the position ortho to the strongly activating methylthio group and para to the fluorine atom.
Figure 1: Workflow of the Vilsmeier-Haack Reaction.
Method 2: Directed Ortho-Lithiation and Formylation
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4] This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho position.[4]
Mechanism and Rationale:
In 1-fluoro-3-(methylthio)benzene, both the fluorine and methylthio groups can potentially act as DMGs. However, the sulfur atom in the methylthio group is generally a more effective directing group than the fluorine atom. Therefore, treatment with a strong base like n-BuLi is expected to selectively deprotonate the carbon atom ortho to the methylthio group. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as DMF, to yield the target aldehyde after aqueous workup.
The success of this reaction is highly dependent on anhydrous conditions and low temperatures to prevent side reactions.[5][6] The choice of solvent is also critical, with ethereal solvents like tetrahydrofuran (THF) being commonly employed to solvate the organolithium species.[4]
Figure 2: Workflow of Directed Ortho-Lithiation and Formylation.
Benchmarking the Synthesis: A Comparative Data Summary
While specific experimental data for the synthesis of this compound is not abundant in peer-reviewed literature, we can extrapolate expected outcomes based on analogous transformations and general principles of these reactions.
| Parameter | Vilsmeier-Haack Reaction | Directed Ortho-Lithiation |
| Starting Material | 1-Fluoro-3-(methylthio)benzene | 1-Fluoro-3-(methylthio)benzene |
| Reagents | DMF, POCl₃ | n-BuLi, DMF |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | 0 °C to 100 °C, atmospheric pressure | -78 °C to rt, inert atmosphere |
| Scalability | Generally scalable | Can be challenging to scale due to cryogenic temperatures and pyrophoric reagents |
| Safety Considerations | POCl₃ is corrosive and reacts violently with water. | n-BuLi is pyrophoric. Requires strict anhydrous and inert conditions. |
| Purification | Column chromatography | Column chromatography |
| Key Advantages | Milder conditions, less hazardous reagents than n-BuLi. | High regioselectivity, often higher yields. |
| Key Disadvantages | Can have lower yields for less activated substrates. | Requires stringent anhydrous and inert atmosphere techniques, cryogenic temperatures. |
Detailed Experimental Protocol: A Benchmarked Vilsmeier-Haack Synthesis
This protocol is a representative procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound and can be adapted for the synthesis of this compound.
Materials:
-
1-Fluoro-3-(methylthio)benzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-fluoro-3-(methylthio)benzene (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Basify the aqueous mixture to pH 8-9 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Expected Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
Both the Vilsmeier-Haack reaction and directed ortho-lithiation present viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. The Vilsmeier-Haack reaction offers a more operationally simple and scalable approach with milder reagents, while directed ortho-lithiation can provide higher yields and regioselectivity, albeit with more stringent experimental requirements.
Future research in this area may focus on developing catalytic and more environmentally benign formylation methods. The exploration of greener solvents and reagents, as well as the development of continuous flow processes, could further enhance the efficiency and sustainability of the synthesis of this important chemical intermediate.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions2000 , 56, 355-659. [Link]
- Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis: Background and Detailed Mechanisms. Elsevier Academic Press, 2005.
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Snieckus, V. Directed ortho metalation. Toluamide and flanking group strategies for regio- and stereocontrolled aromatic functionalization. Chemical Reviews1990 , 90 (6), 879–933. [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. [Link]
-
Reddit. Ortho-lithiation with n-BuLi. [Link]
-
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
-
Narasimhan, N. S.; Mali, R. S. Heteroatom directed aromatic lithiation reactions—importance of steric factors. Journal of Chemical Sciences1984 , 93 (4), 625-634. [Link]
-
PubMed Central. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi. [Link]
Sources
Comparative Analysis of 2-Fluoro-4-(methylthio)benzaldehyde Analogs: A Guide to Structure-Activity Relationship (SAR) Studies
In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and presence in numerous biologically active natural products make it a privileged structure for medicinal chemists. This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of compounds: 2-Fluoro-4-(methylthio)benzaldehyde analogs. While comprehensive SAR studies on this exact scaffold are emerging, we can construct a predictive framework by analyzing related benzaldehyde derivatives. This document will serve as a technical guide for researchers, providing insights into the design, synthesis, and evaluation of these analogs for potential therapeutic applications, drawing upon established principles and experimental data from analogous compound series.
The Rationale: Why this compound?
The core structure of this compound presents a unique combination of functional groups that are of significant interest in medicinal chemistry.
-
The Benzaldehyde Core: The aldehyde functional group is a versatile handle for synthetic elaboration and can participate in crucial interactions with biological targets, often acting as a hydrogen bond acceptor or forming covalent linkages with nucleophilic residues in enzyme active sites.[1][2]
-
Fluorine Substitution: The introduction of a fluorine atom at the C2 position can profoundly influence the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, impacting pKa, lipophilicity, and metabolic stability. Furthermore, it can act as a hydrogen bond acceptor and influence the conformation of the molecule.
-
Methylthio Group: The methylthio (-SCH3) group at the C4 position is another key modulator. It is a lipophilic group that can engage in hydrophobic interactions within a binding pocket. The sulfur atom can also act as a hydrogen bond acceptor and is susceptible to oxidation, which can be a metabolic "soft spot" or a handle for prodrug strategies.
The strategic placement of these substituents suggests that analogs of this scaffold could be tailored to interact with a variety of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions.
A Predictive SAR Framework
Based on studies of structurally similar benzaldehyde derivatives, we can hypothesize the following SAR trends for this compound analogs:
2.1. Modifications of the Aldehyde Group:
-
Reduction to Alcohol: Conversion of the aldehyde to a primary alcohol may decrease activity if the aldehyde is essential for binding, but it could also reduce non-specific cytotoxicity.
-
Oxidation to Carboxylic Acid: This modification introduces a negative charge at physiological pH, which could be beneficial for targeting binding sites with cationic residues.
-
Conversion to Imines (Schiff Bases) and Heterocycles: The aldehyde is a gateway to a vast array of derivatives, such as thiosemicarbazones and thiazolidinones, which have shown significant antimicrobial and anticancer activities.[3] The nature of the substituent on the imine nitrogen will be critical for activity.
2.2. Alterations to the Fluorine Substituent:
-
Positional Isomers: Moving the fluorine to other positions on the ring (e.g., C3, C5, or C6) will systematically alter the electronic landscape of the molecule and could be used to fine-tune binding affinity and selectivity.
-
Multiple Fluorine Substitutions: The introduction of additional fluorine atoms, for example, a 2,5-difluoro analog, can further enhance metabolic stability and binding interactions.[4]
2.3. Modifications of the Methylthio Group:
-
Oxidation State: Oxidation of the sulfide to a sulfoxide or sulfone will increase polarity and hydrogen bonding capacity, which could drastically alter the pharmacological profile.
-
Alkyl Chain Length: Varying the length of the alkyl group (e.g., ethylthio, propylthio) can probe the size and hydrophobicity of the binding pocket.
-
Replacement with Other Groups: Replacing the methylthio group with other electron-donating or -withdrawing groups (e.g., methoxy, chloro, trifluoromethyl) will provide a deeper understanding of the electronic requirements for activity.
Comparative Performance Data (Hypothetical)
To guide future research, the following table presents a hypothetical comparison of this compound analogs against a generic cancer cell line (e.g., HeLa) and a bacterial strain (e.g., S. aureus). The IC50 (for cytotoxicity) and MIC (for antimicrobial activity) values are illustrative and based on trends observed in related compound classes.[3][5]
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C1) | HeLa IC50 (µM) | S. aureus MIC (µg/mL) |
| Parent | F | SCH3 | CHO | 15 | 32 |
| Analog-1 | F | SCH3 | CH2OH | >100 | >128 |
| Analog-2 | F | SCH3 | COOH | 50 | 64 |
| Analog-3 | F | SOCH3 | CHO | 10 | 16 |
| Analog-4 | F | SO2CH3 | CHO | 25 | 32 |
| Analog-5 | Cl | SCH3 | CHO | 20 | 45 |
| Analog-6 | OCH3 | SCH3 | CHO | 35 | 64 |
| Analog-7 | F | SCH3 | CH=N-NH-CS-NH2 | 5 | 8 |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and evaluation of this compound analogs, adapted from established protocols for similar compounds.
4.1. General Synthetic Workflow
The synthesis of various analogs can be achieved through a systematic workflow.
Sources
A Senior Application Scientist's Guide to In Vitro Evaluation of 2-Fluoro-4-(methylthio)benzaldehyde Derivatives
For drug discovery researchers, the journey from a novel chemical entity to a viable therapeutic candidate is both complex and challenging. The scaffold of 2-Fluoro-4-(methylthio)benzaldehyde presents a promising starting point for the synthesis of diverse derivatives with potential biological activities. This guide provides a strategic framework and detailed protocols for the in vitro evaluation of these compounds, focusing on two high-potential therapeutic areas: oncology and neurodegenerative disease.
As a Senior Application Scientist, my objective is not merely to provide protocols, but to impart the scientific rationale behind the experimental choices. The assays described herein are selected to form a cohesive, self-validating workflow, allowing for a robust comparison of novel compounds and providing foundational data for further development.
Section 1: Anticancer Activity Assessment
The benzaldehyde motif is present in numerous compounds exhibiting anticancer properties. The primary mechanism often involves the induction of apoptosis, or programmed cell death, a critical pathway that is frequently dysregulated in cancer cells. Our initial screening funnel is designed to first assess general cytotoxicity and then confirm an apoptotic mechanism.
Primary Screening: Cell Viability via MTT Assay
The initial step is to determine the cytotoxic potential of the synthesized compounds against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[4]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Mechanistic Validation: Apoptosis Induction via Caspase-Glo® 3/7 Assay
A reduction in cell viability is a strong indicator of anticancer potential, but it does not define the mechanism. To confirm that the compounds induce apoptosis, we will measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that provides a proluminescent caspase-3/7 substrate in a reagent that also lyses the cells.[5] Cleavage of the substrate by active caspases releases aminoluciferin, which is then utilized by luciferase to generate a quantifiable light signal.[5]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as the MTT assay.
-
Treat the cells with the test compounds at concentrations around their predetermined IC₅₀ values for 24 hours. Include positive (e.g., staurosporine) and negative controls.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizing the Anticancer Screening Workflow
Caption: Workflow for anticancer evaluation of novel compounds.
Data Presentation: A Comparative Analysis
To facilitate a direct comparison, the IC₅₀ values and caspase activation data should be tabulated. The following is a representative table for a hypothetical series of derivatives synthesized from this compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Caspase 3/7 Activation (Fold Change vs. Control) |
| FMB-T1 | Thiazolidinone | MCF-7 | 8.5 | 4.2 |
| FMB-T1 | Thiazolidinone | HCT-116 | 12.1 | 3.8 |
| FMB-H1 | Hydrazone | MCF-7 | 5.2 | 5.5 |
| FMB-H1 | Hydrazone | HCT-116 | 7.9 | 5.1 |
| FMB-TR1 | Triazole | MCF-7 | 25.6 | 1.8 |
| FMB-TR1 | Triazole | HCT-116 | 31.4 | 1.5 |
| Doxorubicin | (Control) | MCF-7 | 0.8 | 6.1 |
| Doxorubicin | (Control) | HCT-116 | 1.1 | 5.8 |
Note: The data presented are illustrative and serve as a template for reporting experimental results.
Mechanistic Insight: The p53-Mediated Apoptotic Pathway
Many cytotoxic agents, including certain benzaldehyde derivatives, induce cellular stress that can activate the tumor suppressor protein p53.[7][8] In response to damage, activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA.[9][10] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[11]
Caption: A plausible p53-mediated intrinsic apoptosis pathway.
Section 2: Enzyme Inhibition Profiling
Derivatives containing sulfur, such as thiazolidinones, are known to interact with various enzymes. Given the structural alerts in the this compound scaffold, screening for inhibition of key enzymes is a logical next step. We will focus on Acetylcholinesterase (AChE), a critical enzyme in the nervous system and a primary target for Alzheimer's disease therapies.[3]
Primary Screening: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman's method is the gold standard for measuring AChE activity.[12] The assay uses acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[12] The rate of color formation is proportional to AChE activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
ATCh Solution: 14-15 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).
-
AChE Solution: 0.25 U/mL of AChE from electric eel in Assay Buffer.
-
Test Compounds: Prepare serial dilutions in Assay Buffer from a 10 mM DMSO stock.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
25 µL of the test compound dilution (or buffer for control).
-
125 µL of DTNB Solution.
-
25 µL of Assay Buffer.
-
25 µL of AChE Solution.
-
-
Mix and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCh Solution to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.
-
Visualizing the AChE Inhibition Mechanism
Molecular docking studies suggest that thiazolidinone-based inhibitors often interact with key residues within the active site of AChE.[1][2][3] The enzyme's active site contains a catalytic triad (Ser, His, Glu) and a peripheral anionic site (PAS). Inhibitors can bind to either or both of these sites, preventing the substrate, acetylcholine, from binding and being hydrolyzed.
Caption: Competitive inhibition of Acetylcholinesterase (AChE).
Conclusion
This guide outlines a foundational in vitro testing cascade for novel derivatives of this compound. By systematically assessing cytotoxicity, confirming the mechanism of action, and profiling against key enzymes, researchers can efficiently identify and prioritize lead candidates. The combination of robust, well-established assays like MTT and Ellman's method with highly sensitive, mechanism-specific assays like Caspase-Glo® provides a powerful, multi-faceted approach to early-stage drug discovery. The presented protocols and mechanistic frameworks are designed to be adaptable, serving as a comprehensive starting point for the rigorous evaluation of this promising class of compounds.
References
-
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Kwon, B. M., et al. (2003). 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species. Journal of Biological Chemistry, 279(10), 8842-8850. [Link]
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Hussain, T., et al. (2017). The Role of p53 in Cancer Drug Resistance and Targeted Chemotherapy. Journal of Cancer Research and Clinical Oncology, 143(10), 1945-1957. [Link]
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Jeong, C. H., et al. (2018). Role of p53 in Cell Death and Human Cancers. International Journal of Molecular Sciences, 19(1), 297. [Link]
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Fischer, M. (2017). p53: Protection against Tumor Growth beyond Effects on Cell Cycle and Apoptosis. Cancer Research, 77(2), 241-244. [Link]
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Hassan, S. T. S., et al. (2019). Synthesis, molecular docking and molecular dynamic studies of thiazolidineones as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Biomolecular Structure and Dynamics, 37(14), 3749-3763. [Link]
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Gür, M., et al. (2019). Synthesis, characterization, biological evaluation, and molecular docking studies of some piperonyl-based 4-thiazolidinone derivatives. Archiv der Pharmazie, 352(12), 1900304. [Link]
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A Senior Application Scientist's Guide to 2-Fluoro-4-(methylthio)benzaldehyde in Drug Discovery: A Comparative Analysis
Abstract
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of a drug candidate's ultimate success. Building blocks that offer a confluence of desirable physicochemical and metabolic properties are of paramount importance. 2-Fluoro-4-(methylthio)benzaldehyde emerges as a uniquely functionalized scaffold, combining the metabolic stability imparted by a fluorine substituent with the versatile chemical handle of a thioether. This guide provides an in-depth comparison of this building block against structurally related analogs, offering a clear rationale for its strategic deployment in drug discovery programs. We will dissect the individual contributions of its core functional groups through comparative reactivity profiles, analysis of physicochemical parameters, and a discussion of their influence on metabolic fate.
The Strategic Value of this compound
The utility of this compound (CAS: 1289084-81-6) lies in the synergistic interplay of its three key functional components: the aldehyde, the ortho-fluoro group, and the para-methylthio group.[1][2]
-
The Aldehyde: This serves as a versatile synthetic handle, readily participating in a wide array of C-C and C-N bond-forming reactions crucial for scaffold elaboration, including reductive amination, Wittig reactions, and aldol condensations.
-
The Ortho-Fluoro Substituent: The strategic incorporation of fluorine is a well-established strategy in modern drug design.[3][4] A fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect, which can enhance the reactivity of the aldehyde. More importantly, it often serves as a "metabolic shield," blocking cytochrome P450-mediated oxidation at that position, thereby improving the pharmacokinetic profile of the final compound.[5] It can also modulate the pKa of adjacent functional groups and participate in favorable protein-ligand interactions.
-
The Para-Methylthio Group: The thioether moiety is a valuable functional group found in numerous FDA-approved drugs.[6] It is a weak hydrogen bond acceptor and can significantly influence molecular conformation. From a metabolic standpoint, the thioether is a "soft spot" that can be oxidized to the corresponding sulfoxide and sulfone. This metabolic transformation can be advantageous, as it often increases the polarity and aqueous solubility of a drug candidate, which can aid in its clearance and potentially lead to active metabolites.
This unique combination makes this compound a building block that offers both a site for metabolic blocking (F) and a site for controlled metabolic activation (SCH₃), providing medicinal chemists with a sophisticated tool for fine-tuning ADME properties.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the distinct advantages of this compound, it is essential to compare it with other commonly used benzaldehyde analogs. We will consider three key comparators:
-
4-(Methylthio)benzaldehyde: The non-fluorinated parent analog.
-
2,4-Difluorobenzaldehyde: An analog replacing the thioether with a second fluorine atom.
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde: An analog replacing the methylthio group with the strongly electron-withdrawing trifluoromethyl group.[5][7]
Physicochemical Properties
The choice of building block directly impacts the foundational physicochemical properties of the resulting derivatives. The following table summarizes key calculated parameters for our lead compound and its alternatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | cLogP |
| This compound | 1289084-81-6 | C₈H₇FOS | 170.21 | 2.15 |
| 4-(Methylthio)benzaldehyde | 3446-89-7 | C₈H₈OS | 152.21 | 2.04 |
| 2,4-Difluorobenzaldehyde | 394-45-6 | C₇H₄F₂O | 142.10 | 1.55 |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | 89763-93-9 | C₈H₄F₄O | 192.11 | 2.41 |
Data sourced from PubChem and supplier specifications. cLogP values are representative and may vary based on the calculation algorithm.
Analysis: The introduction of fluorine in place of hydrogen (comparing 4-(Methylthio)benzaldehyde to the lead compound) has a minimal effect on lipophilicity (cLogP). However, replacing the methylthio group with a fluorine atom (2,4-Difluorobenzaldehyde) significantly lowers the cLogP, which could be beneficial for targets requiring more polar ligands. Conversely, the trifluoromethyl group in 2-Fluoro-4-(trifluoromethyl)benzaldehyde substantially increases lipophilicity, a factor that must be carefully managed to maintain drug-like properties.
Reactivity and Electronic Effects
The substituents on the aromatic ring profoundly influence the electrophilicity of the aldehyde carbon, and thus its reactivity towards nucleophiles.
Caption: Electronic influence of substituents on the benzaldehyde core.
The ortho-fluoro group is strongly deactivating through its inductive effect (-I), making the aldehyde carbon more electrophilic. The para-methylthio group is weakly activating via resonance (+R) but can also be weakly deactivating inductively. The net result for this compound is an aldehyde that is sufficiently activated for most standard transformations.
Comparative Reactivity:
-
4-(Methylthio)benzaldehyde: Lacks the inductive activation of the fluorine, making it the least reactive of the set in nucleophilic additions.
-
2,4-Difluorobenzaldehyde: Features two strong inductively withdrawing fluorine atoms, rendering its aldehyde highly electrophilic and reactive.
-
2-Fluoro-4-(trifluoromethyl)benzaldehyde: The trifluoromethyl group is an extremely powerful electron-withdrawing group. This makes the aldehyde highly reactive, but it can also render the C-CF₃ bond susceptible to certain nucleophilic aromatic substitution reactions under harsh conditions.
These differences are critical when planning syntheses, as reaction conditions (temperature, catalyst loading, reaction time) may need to be adjusted accordingly. For instance, a reductive amination with 2,4-difluorobenzaldehyde might proceed smoothly at room temperature, while the same reaction with 4-(methylthio)benzaldehyde might require mild heating to achieve a comparable rate.
Experimental Protocol: A Comparative Reductive Amination Workflow
To provide a tangible measure of performance, we describe a standardized protocol for the reductive amination of the four building blocks with a model primary amine, benzylamine. This reaction is a cornerstone of medicinal chemistry for accessing secondary amine scaffolds.
Caption: General workflow for comparative reductive amination.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the respective benzaldehyde building block (1.0 mmol, 1.0 eq) and dichloromethane (DCM, 5 mL).
-
Amine Addition: Add benzylamine (112 µL, 1.05 mmol, 1.05 eq) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.
-
Reductant Addition: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 eq) in three portions over 5 minutes. Causality Note: Portion-wise addition at low temperature controls the initial exothermic reaction.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Stir vigorously for 10 minutes. Trustworthiness Note: This step neutralizes the acidic byproducts and destroys any excess STAB.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure secondary amine product.
Expected Performance Data
| Building Block | Expected Reaction Time (h) | Expected Yield (%) | Key Observation |
| This compound | 2-4 | 85-95% | Clean conversion, moderate rate. |
| 4-(Methylthio)benzaldehyde | 6-8 | 80-90% | Slower reaction rate due to lack of electronic activation. |
| 2,4-Difluorobenzaldehyde | 1-2 | 90-98% | Very rapid reaction, potentially more side products if not cooled. |
| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | < 1 | >95% | Extremely fast, requires careful temperature control. |
This comparative data illustrates how the electronics of the building block directly translate to practical differences in the laboratory, influencing throughput and process optimization.
Impact on Metabolic Fate
A primary reason for selecting fluorinated building blocks is to enhance metabolic stability. The thioether in our lead compound introduces a fascinating counterpoint to this strategy.
Caption: Potential metabolic pathways for derivatives.
The fluorine atom at the C2 position effectively shields this site from oxidative metabolism. Simultaneously, the methylthio group provides a handle for Phase I metabolism, leading to more polar sulfoxide and sulfone metabolites. This dual-functionality allows for the design of molecules with a "controlled" metabolic profile, where one part of the molecule is stabilized while another part is made available for transformations that facilitate excretion. This contrasts sharply with a building block like 2,4-difluorobenzaldehyde, where both aromatic positions adjacent to the core functional group are blocked, potentially leading to a much longer half-life that may not always be desirable.
Conclusion and Outlook
This compound is a highly valuable building block in drug discovery, offering a sophisticated balance of reactivity, metabolic stability, and metabolic opportunity.
-
Key Advantage: It provides a unique combination of a metabolic "shield" (ortho-fluoro) and a metabolic "switch" (para-methylthio), granting medicinal chemists fine control over a candidate's ADME properties.
-
Comparison to Alternatives: It occupies a "sweet spot" of reactivity—more activated than its non-fluorinated counterpart but less aggressive than di-fluoro or trifluoromethyl analogs, leading to clean and predictable synthetic outcomes.
-
Strategic Application: It is ideally suited for programs where blocking aromatic oxidation is desired, but where a moderate increase in polarity via metabolism is also sought to ensure appropriate clearance and avoid issues related to bioaccumulation.
As drug discovery continues to demand molecules with increasingly tailored pharmacokinetic profiles, building blocks like this compound, which provide multiple levers for optimization within a single, compact structure, will only grow in importance.
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Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(methylthio)benzaldehyde: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-4-(methylthio)benzaldehyde. By understanding the chemical's hazard profile and adhering to established best practices, you can ensure the safety of your laboratory personnel and minimize environmental impact. This document is designed to be a practical, immediate-use resource for researchers, scientists, and professionals in drug development.
Immediate Safety & Hazard Assessment: Know Your Chemical
Based on this analog data, this compound should be handled as a substance that is:
-
May cause respiratory irritation. [4]
-
A combustible liquid. [3]
-
Harmful or toxic to aquatic life. [3]
Always handle this chemical within a certified chemical fume hood.[5] Personal Protective Equipment (PPE) is not optional; it is the first line of defense.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification (Inferred) | GHS Pictogram | Required PPE |
| Acute Toxicity, Oral (Category 4) | Nitrile gloves, Lab coat | |
| Skin Irritation (Category 2) | Nitrile gloves (ensure no breakthrough), Lab coat | |
| Eye Irritation (Category 2A) | Chemical safety goggles or face shield | |
| Aquatic Hazard (Acute/Chronic) | N/A (Procedural controls required) |
Disclaimer: Hazard classifications are inferred from structurally related molecules. Always consult your institution's Chemical Hygiene Plan and Environmental Health & Safety (EHS) office for final guidance.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of generation. Adherence to federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[6][7]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol for Disposal
Objective: To safely collect, store, and dispose of waste containing this compound in compliance with laboratory safety standards.
Materials:
-
Designated hazardous waste container (chemically resistant, e.g., HDPE or glass)
-
"Hazardous Waste" label
-
Secondary containment bin
-
Personal Protective Equipment (as specified in Table 1)
-
Spill kit with absorbent material appropriate for organic liquids
Methodology:
-
Waste Segregation:
-
As a fluorinated organic compound, this compound waste must be classified as halogenated organic waste .
-
Crucially, do not mix this waste stream with non-halogenated solvents. Halogenated and non-halogenated wastes have different disposal pathways and costs; mixing them complicates the disposal process.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[1]
-
-
Containerization:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the benzaldehyde derivative.
-
The container must have a tightly sealing cap. Keep the container closed at all times except when adding waste. This is an OSHA and EPA requirement to prevent the release of vapors.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "This compound " and list any other chemical constituents in the waste mixture with their approximate percentages. Do not use abbreviations.
-
Indicate the relevant hazard characteristics (e.g., "Irritant," "Combustible," "Environmental Hazard").
-
-
Accumulation and Storage:
-
Collect all waste materials, including residual amounts of the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, directly into the labeled hazardous waste container.
-
For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.
-
Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
The waste container must be kept in a secondary containment bin to contain any potential leaks or spills.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[5]
-
-
Final Disposal:
-
Once the waste container is full or when the experiment is complete, arrange for its collection through your institution's Environmental Health & Safety (EHS) department.
-
Do not pour this compound down the drain. Its aquatic toxicity makes sewer disposal unacceptable and illegal.[3]
-
Do not dispose of this chemical by evaporation in a fume hood. This is a prohibited practice that pollutes the environment.
-
By following these procedures, you contribute to a culture of safety and environmental stewardship. Your diligence in proper chemical handling and disposal is integral to the integrity of scientific research.
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-
Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. [Link]
-
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
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U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved January 18, 2026, from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Fluoro-4-(methylthio)benzaldehyde
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 2-Fluoro-4-(methylthio)benzaldehyde. The information herein is synthesized from safety data for structurally analogous compounds to establish a robust and conservative safety framework. This procedural guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations, from handling to disposal.
Hazard Assessment: The Rationale Behind Precaution
Anticipated Hazards:
-
Skin Irritation: Like many benzaldehydes, this compound is expected to cause skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2][4][5]
-
Oral Toxicity: The compound may be harmful if swallowed, consistent with other substituted benzaldehydes.[6][7]
-
Combustibility: It is prudent to treat the substance as a combustible liquid.[2]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, and gaseous hydrogen fluoride (HF).[6][7][8][9]
-
Odor: Related compounds are noted to have a strong, unpleasant odor ("stench").[6][9]
This assessment mandates a multi-layered approach to personal protective equipment to create a self-validating system of safety that protects against all potential exposure routes.
Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all routine operations.
-
Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required to provide a seal around the eyes.[6][10]
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashing, such as when transferring quantities greater than 50 mL, working with a reaction under pressure, or during a highly exothermic process.[10] This provides a critical secondary layer of protection for the entire face.
-
-
Hand Protection:
-
Nitrile Gloves: Wear nitrile rubber gloves for splash protection. Nitrile offers good resistance against a broad range of chemicals and is a reliable choice for handling aromatic aldehydes.[10][11]
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or perforation. If direct contact with the chemical occurs, immediately remove the gloves, wash your hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.
-
-
Body Protection:
-
Flame-Resistant Laboratory Coat: A flame-resistant (FR) lab coat should be worn and kept fully buttoned. This provides protection against accidental splashes and potential fire hazards.[10]
-
Full Coverage: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10] Fabrics such as polyester or acrylic should be avoided as they can melt and fuse to the skin in a fire. Cotton or wool blends are preferable undergarments.
-
-
Respiratory Protection:
-
Under Normal Conditions: When working exclusively within a properly functioning chemical fume hood, respiratory protection is generally not required.[6][7]
-
In Case of Insufficient Ventilation: If there is a risk of vapors escaping the primary containment (e.g., during a large-scale transfer or a spill outside the hood), a respirator is necessary. A half-mask or full-face air-purifying respirator equipped with an organic vapor cartridge and a P2 particulate filter is recommended.[11] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[10]
-
PPE Summary by Task
For quick reference, the following table outlines the required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<50mL in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | FR Lab Coat, Full Coverage | Not Required |
| Reaction Setup/Workup | Chemical Splash Goggles | Nitrile Gloves | FR Lab Coat, Full Coverage | Not Required |
| Large Scale Transfer (>50mL) | Face Shield over Goggles | Nitrile Gloves | FR Lab Coat, Full Coverage | Recommended; Required if outside hood |
| Small Spill Cleanup (in Fume Hood) | Chemical Splash Goggles | Nitrile Gloves | FR Lab Coat, Full Coverage | Recommended |
| Large Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile Gloves | Chemical-Resistant Apron/Suit | Air-Purifying Respirator Required |
Operational and Disposal Plans
Adherence to strict protocols is as crucial as wearing the correct PPE. The following step-by-step guides ensure procedural safety.
Protocol for Routine Handling
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Chemical Handling: Conduct all transfers, weighing, and additions of the chemical well within the fume hood. Use non-sparking tools if transferring larger quantities.[8]
-
Closure: Tightly seal the container immediately after use.[1][6]
-
Decontamination: Wipe down the work surface with an appropriate solvent.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[1]
Emergency Plan: Small Chemical Spill
In the event of a small spill (<100 mL) inside a chemical fume hood, follow this procedure.
Caption: Workflow for handling a small chemical spill.
Disposal Plan
All materials contaminated with this compound, including absorbent materials, used gloves, and empty containers, must be treated as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[6][8]
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.[1][8]
Emergency First Aid Measures
In case of accidental exposure, immediate and correct first aid is critical.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[8][11]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][8][11] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8][11] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison center or doctor immediately.[6][11]
When seeking medical attention, provide the attending physician with this safety guide or the Safety Data Sheet of a closely related compound.[1][11]
References
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- Fisher Scientific. (2025, December 22).
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - (+)-Bis[(R)-1-phenylethyl]amine.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2025, November 6).
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Princeton University. Personal Protective Equipment (PPE).
- Fisher Scientific. (2024, March 29).
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- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Methoxy-3-(methylthio)benzaldehyde.
- AK Scientific, Inc. Safety Data Sheet - 3-Fluoro-4-(thiophen-2-yl)benzaldehyde.
- CDH Fine Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
